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Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-benzyl-4-phenylisoxazol-5-amine

An In-Depth Technical Guide to 3-benzyl-4-phenylisoxazol-5-amine: Structure, Properties, and Therapeutic Potential This technical guide provides a comprehensive overview of 3-benzyl-4-phenylisoxazol-5-amine, a heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-benzyl-4-phenylisoxazol-5-amine: Structure, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-benzyl-4-phenylisoxazol-5-amine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, predict its physicochemical and spectral properties, propose a robust synthetic pathway, and explore its potential within the broader context of isoxazole-based therapeutics. The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to participate in diverse biological interactions.[1] Derivatives of this heterocycle exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making this class of molecules a fertile ground for drug discovery.[2][3]

Molecular Architecture and Physicochemical Profile

The foundational step in understanding any compound is to analyze its structure. 3-benzyl-4-phenylisoxazol-5-amine features a central five-membered isoxazole ring, substituted at positions 3, 4, and 5.

  • Position 3: A benzyl group, providing a flexible, lipophilic moiety.

  • Position 4: A phenyl group, contributing a rigid aromatic system.

  • Position 5: A primary amine group (-NH₂), which can act as a hydrogen bond donor and a basic center, significantly influencing solubility and receptor interaction.

This unique combination of flexible and rigid hydrophobic regions with a key hydrogen-bonding group suggests potential for specific and potent interactions with biological targets.

Chemical Structure Diagram

Caption: Chemical structure of 3-benzyl-4-phenylisoxazol-5-amine.

Predicted Physicochemical and Spectral Properties
PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₆H₁₄N₂ODerived from the chemical structure.
Molecular Weight 250.29 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar substituted heterocyclic amines are typically solids.[4]
Melting Point Not available. Requires experimental determination.---
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The primary amine offers some polarity, but the large aromatic moieties dominate.
¹H NMR See Table 2 for detailed predictions.Based on standard chemical shifts for aromatic, benzylic, and amine protons.[5]
¹³C NMR See Table 2 for detailed predictions.Based on standard chemical shifts for carbons in aromatic, benzylic, and isoxazole systems.
IR Spectroscopy See Table 3 for detailed predictions.Characteristic absorptions expected for N-H (amine), C=N (isoxazole), and aromatic C=C bonds.[6][7]
Mass Spectrometry [M+H]⁺ at m/z ≈ 251.12Based on the molecular formula and standard ESI+ ionization.

Proposed Synthesis Pathway

The synthesis of 3,4-disubstituted 5-aminoisoxazoles can be achieved through several established methods.[8] A highly reliable and versatile approach involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This strategy offers a direct route to the desired isoxazole core. The key challenge lies in the synthesis of the requisite precursor, 2-phenyl-3-oxo-4-phenylbutanenitrile.

Synthesis Workflow Diagram

G cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation start1 Phenylacetonitrile reagent1 Base (e.g., NaH, NaOEt) start1->reagent1 start2 Ethyl Phenylacetate start2->reagent1 intermediate1 α-Phenyl-β-ketonitrile (2-phenyl-3-oxo-4-phenylbutanenitrile) reagent3 Base (e.g., Pyridine, NaOAc) intermediate1->reagent3 reagent1->intermediate1 Acylation reagent2 Hydroxylamine (NH₂OH·HCl) reagent2->reagent3 product 3-benzyl-4-phenylisoxazol-5-amine reagent3->product Ring Closure

Caption: Proposed two-step synthesis of 3-benzyl-4-phenylisoxazol-5-amine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Synthesis of 2-phenyl-3-oxo-4-phenylbutanenitrile (β-Ketonitrile Intermediate)

  • Rationale: This step utilizes a Claisen-type condensation to form the crucial C-C bond and install the ketone functionality necessary for the subsequent cyclization. Sodium ethoxide is a suitable base for deprotonating the α-carbon of phenylacetonitrile.

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add phenylacetonitrile (1.0 equivalent) dropwise under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the anion.

  • Add ethyl phenylacetate (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Cool the mixture to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure β-ketonitrile intermediate.

    • Validation: Characterize the intermediate using ¹H NMR to confirm the presence of the methylene, methine, and aromatic protons, and IR spectroscopy to verify the presence of the nitrile (C≡N) and ketone (C=O) stretches.

Step 2: Synthesis of 3-benzyl-4-phenylisoxazol-5-amine

  • Rationale: This is the key cyclocondensation step. Hydroxylamine attacks the ketone, and subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, forms the stable 5-aminoisoxazole ring.[9]

  • Dissolve the β-ketonitrile intermediate (1.0 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or pyridine (1.5 equivalents) to the solution.

  • Heat the mixture to reflux. Monitor the reaction progress by TLC until the intermediate is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume in vacuo.

  • Add water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-benzyl-4-phenylisoxazol-5-amine.

    • Validation: Confirm the final structure using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. The disappearance of the nitrile and ketone signals and the appearance of the amine signal in the IR spectrum are key indicators of successful cyclization.

Spectroscopic Characterization (Predicted)

Accurate spectroscopic analysis is essential for structural confirmation. The following tables outline the expected spectral data for the target compound.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
-NH₂ (amine)~4.5-5.5 (broad singlet)---
-CH₂- (benzylic)~4.1-4.3 (singlet)~30-35
Aromatic-H (benzyl & phenyl)~7.0-7.5 (multiplet)~126-138
C3 (isoxazole)---~160-165
C4 (isoxazole)---~110-115
C5 (isoxazole)---~170-175

Table 3: Predicted FT-IR Data

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Primary Amine)Asymmetric & Symmetric Stretch3400-3250 (two sharp bands)[6]
N-H (Primary Amine)Bending (Scissoring)1650-1580[6]
C-H (Aromatic)Stretch3100-3000
C-H (Aliphatic)Stretch2950-2850
C=C (Aromatic)Stretch1600-1450
C=N (Isoxazole Ring)Stretch~1620-1580
C-NStretch~1335-1250

Therapeutic Potential and Future Directions

The isoxazole nucleus is a cornerstone of many therapeutic agents.[10] Its presence in drugs like the anti-inflammatory Valdecoxib and the antirheumatic Leflunomide underscores its clinical significance.[2] The structural motifs within 3-benzyl-4-phenylisoxazol-5-amine suggest several promising avenues for investigation.

Role of Isoxazoles in Drug Discovery

G isoxazole Isoxazole Scaffold (e.g., 3-benzyl-4-phenylisoxazol-5-amine) props Favorable Properties isoxazole->props targets Potential Biological Targets isoxazole->targets p1 Metabolic Stability props->p1 p2 Synthetic Accessibility props->p2 p3 Bioisosteric Replacement props->p3 t1 Kinases targets->t1 t2 Epigenetic Readers (e.g., Bromodomains) targets->t2 t3 Microbial Enzymes targets->t3 therapeutics Therapeutic Areas targets->therapeutics th1 Oncology therapeutics->th1 th2 Inflammation therapeutics->th2 th3 Infectious Diseases therapeutics->th3

Sources

Exploratory

physicochemical characterization of 3-benzyl-4-phenylisoxazol-5-amine

An In-depth Technical Guide to the Physicochemical Characterization of 3-Benzyl-4-Phenylisoxazol-5-amine Introduction Isoxazole derivatives are a prominent class of heterocyclic compounds that occupy a significant niche...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-Benzyl-4-Phenylisoxazol-5-amine

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that occupy a significant niche in medicinal chemistry and materials science. Their versatile chemical nature and ability to mimic a peptide bond have led to their incorporation into a wide array of pharmacologically active agents, including anti-inflammatory, antimicrobial, and anticancer drugs. The specific substitution pattern on the isoxazole ring dictates its physicochemical properties and, consequently, its biological activity and suitability for various applications.

This guide provides a comprehensive technical overview of the essential physicochemical characterization of a novel isoxazole derivative, 3-benzyl-4-phenylisoxazol-5-amine. As a Senior Application Scientist, the following sections are structured to provide not just a series of protocols, but a strategic and logical workflow for a thorough investigation of this molecule. We will delve into the rationale behind the selection of each analytical technique, the interpretation of the expected data, and the integration of this information to build a complete profile of the compound. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and evaluation of new chemical entities.

Table of Contents
  • Synthesis and Purification

  • Structural Elucidation

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Infrared (IR) Spectroscopy

    • Mass Spectrometry (MS)

    • X-ray Crystallography

  • Physicochemical Properties

    • Melting Point

    • Solubility

    • Ionization Constant (pKa)

    • Lipophilicity (LogP)

  • Thermal Analysis

  • Chromatographic Purity

  • References

Synthesis and Purification

The first step in the characterization of any new chemical entity is its synthesis and purification. A plausible and efficient synthetic route for 3-benzyl-4-phenylisoxazol-5-amine is crucial for obtaining a sufficient quantity of high-purity material for subsequent analysis.

Proposed Synthetic Route

A common and effective method for the synthesis of 5-aminoisoxazoles involves the condensation of a β-ketonitrile with hydroxylamine. For the target molecule, 3-benzyl-4-phenylisoxazol-5-amine, a logical starting material would be 2-phenyl-3-oxo-4-phenylbutanenitrile. The synthesis can be envisioned as a two-step process:

A 2-phenyl-3-oxo-4-phenylbutanenitrile D Cyclization A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Sodium Acetate) C->D Neutralizes HCl E 3-benzyl-4-phenylisoxazol-5-amine D->E Purification

Caption: Proposed synthetic workflow for 3-benzyl-4-phenylisoxazol-5-amine.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenyl-3-oxo-4-phenylbutanenitrile (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and a base like sodium acetate (1.5 equivalents). The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic impurities.

Experimental Protocol: Purification

The crude product will likely contain unreacted starting materials and side products. Purification is essential to obtain a sample of high purity (>98%) for accurate physicochemical characterization.

  • Recrystallization: A common and effective method for purifying solid organic compounds is recrystallization.

    • Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, isopropanol, or a mixture of solvents).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the formation of well-defined crystals.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is a powerful alternative.

    • Select an appropriate solvent system (eluent) based on TLC analysis. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used.

    • Pack a glass column with silica gel slurried in the non-polar solvent.

    • Load the crude product onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity to separate the desired compound from impurities.

    • Collect the fractions containing the pure product and evaporate the solvent.

Structural Elucidation

Once a pure sample of 3-benzyl-4-phenylisoxazol-5-amine is obtained, its chemical structure must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.

A Purified Compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B Connectivity C Mass Spectrometry (HRMS) A->C Molecular Weight D IR Spectroscopy A->D Functional Groups E X-ray Crystallography (for single crystals) A->E 3D Structure F Confirmed Structure B->F C->F D->F E->F

Caption: Analytical workflow for the structural elucidation of 3-benzyl-4-phenylisoxazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectra
ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂5.0 - 6.0Broad singlet2H
Aromatic (Phenyl & Benzyl)7.0 - 7.5Multiplet10H
-CH₂- (Benzyl)4.0 - 4.2Singlet2H
Expected ¹³C NMR Spectra
CarbonExpected Chemical Shift (δ, ppm)
C=O (hypothetical precursor)>190
C=N (isoxazole)150 - 160
C-NH₂ (isoxazole)160 - 170
Aromatic125 - 140
-CH₂- (Benzyl)30 - 35
Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the peaks in the ¹H NMR spectrum. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, sharp (two bands)
C-H stretch (aromatic)3000 - 3100Medium to weak
C-H stretch (aliphatic)2850 - 3000Medium to weak
C=N stretch (isoxazole)1620 - 1680Medium
C=C stretch (aromatic)1450 - 1600Medium
Experimental Protocol: IR
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the structure of 3-benzyl-4-phenylisoxazol-5-amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Expected Mass Spectrum
  • Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak corresponding to the exact mass of C₁₆H₁₄N₂O.

  • Isotopic Pattern: The isotopic distribution of the molecular ion peak should match the theoretical pattern for the proposed molecular formula.

  • Fragmentation Pattern: The fragmentation pattern can provide additional structural information. Common fragmentation pathways for benzyl and phenyl groups should be observed.

Experimental Protocol: MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental composition. Compare the experimental mass with the theoretical mass for C₁₆H₁₄N₂O.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure of a molecule, single-crystal X-ray crystallography is the gold standard.

Experimental Workflow
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect the diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Physicochemical Properties

The physicochemical properties of a new chemical entity are critical determinants of its behavior in biological systems and its suitability for development as a drug.

Melting Point

The melting point of a solid is a fundamental physical property that is also a sensitive indicator of its purity. A sharp melting point range is indicative of a pure compound.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the sample starts to melt and the temperature at which it becomes completely liquid. This range is the melting point of the compound.

Solubility

Solubility is a crucial parameter for drug candidates, as it affects their absorption, distribution, and formulation. The solubility of 3-benzyl-4-phenylisoxazol-5-amine should be determined in various solvents, including aqueous buffers at different pH values and organic solvents.

Experimental Protocol: Equilibrium Solubility
  • Sample Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Separate the undissolved solid by centrifugation or filtration. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in its ionized and non-ionized forms in equal proportions. The amine group in 3-benzyl-4-phenylisoxazol-5-amine is expected to be basic. The pKa value is critical for understanding the compound's behavior in different physiological compartments.

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Dissolve a known amount of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if the aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a non-polar solvent (e.g., n-octanol) and a polar solvent (e.g., water). It is a key parameter for predicting the absorption and membrane permeability of a drug.

Experimental Protocol: Shake-Flask Method
  • Partitioning: Dissolve a known amount of the compound in a mixture of n-octanol and water (or a buffer of a specific pH for LogD determination).

  • Equilibration: Shake the mixture vigorously to allow the compound to partition between the two phases, and then allow the phases to separate.

  • Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. LogP is the logarithm of P.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal stability and phase behavior of a compound.

  • DSC: Can be used to determine the melting point, enthalpy of fusion, and to detect polymorphism.

  • TGA: Measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Chromatographic Purity

The purity of the synthesized compound should be quantitatively assessed using a high-resolution chromatographic technique like HPLC.

Experimental Protocol: HPLC Purity
  • Method Development: Develop a suitable HPLC method by selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), and detection wavelength (based on the UV-Vis spectrum of the compound).

  • Analysis: Inject a solution of the compound onto the HPLC system and record the chromatogram.

  • Purity Calculation: The purity of the compound is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The comprehensive , as outlined in this guide, provides a robust framework for establishing the identity, purity, and key properties of this novel molecule. This information is fundamental for its further development in any field, particularly in drug discovery, where a deep understanding of a compound's characteristics is paramount for success. The presented protocols and workflows are designed to be both thorough and efficient, enabling researchers to generate high-quality, reliable data.

References

Due to the novel nature of the specific molecule 3-benzyl-4-phenylisoxazol-5-amine, direct literature citations for its characterization are not available. The protocols and principles outlined in this guide are based on well-established and standard methodologies in organic chemistry and pharmaceutical sciences. For further reading and detailed theoretical background, the following general resources are recommended:

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

    • Source: Cengage Learning
    • URL: [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

    • Source: John Wiley & Sons
    • URL: [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology (2005).

    • Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
    • URL: [Link]

  • Avdeef, A. (2012).

    • Source: John Wiley & Sons
    • URL: [Link]

Foundational

Unraveling the Mechanism of Action of 3-Benzyl-4-Phenylisoxazol-5-amine Derivatives as Novel Anticancer Agents

An In-Depth Technical Guide to the A Whitepaper for Researchers and Drug Development Professionals Abstract The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

A Whitepaper for Researchers and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide delves into the putative mechanism of action of a specific class of these compounds, the 3-benzyl-4-phenylisoxazol-5-amine derivatives, as potent anticancer agents. While the precise molecular cascade for this particular derivative class is an active area of research, this document synthesizes current understanding of related isoxazole compounds to propose a primary mechanism centered on the induction of apoptosis and cell cycle arrest. We will further outline the key experimental protocols required to validate this proposed mechanism, providing a framework for researchers in the field.

Introduction: The Therapeutic Promise of Isoxazole Derivatives

Isoxazoles, five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, are a cornerstone in the development of new therapeutic agents.[1] Their synthetic accessibility and the ease with which their chemical structure can be modified allow for the fine-tuning of their biological activities.[1] Consequently, isoxazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, and anticancer drugs.[2][3]

In the realm of oncology, isoxazole-containing compounds have demonstrated significant cytotoxic activity against various human cancer cell lines.[4] The structural diversity of these derivatives leads to a range of anticancer mechanisms, including the inhibition of crucial cellular machinery and the activation of programmed cell death pathways. This guide will focus on a promising class of these compounds: 3-benzyl-4-phenylisoxazol-5-amine derivatives.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Disruption

Based on the established activities of structurally related isoxazole derivatives, we postulate that the primary anticancer mechanism of 3-benzyl-4-phenylisoxazol-5-amine derivatives involves the intrinsic induction of apoptosis, likely initiated by cell cycle arrest at the G2/M phase. This hypothesis is supported by studies on other 3,4-diaryl-5-aminoisoxazoles which have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[5]

Key Molecular Interactions

The proposed mechanism suggests that 3-benzyl-4-phenylisoxazol-5-amine derivatives may act as tubulin polymerization inhibitors. By binding to tubulin, these compounds could disrupt the dynamic instability of microtubules, leading to mitotic arrest. This cell cycle checkpoint activation is a common trigger for the intrinsic apoptotic pathway.

Signaling Pathway

The proposed signaling cascade initiated by these derivatives is visualized in the following diagram:

apoptosis_pathway cluster_drug_interaction Drug Interaction cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Cascade Drug 3-Benzyl-4-phenylisoxazol- 5-amine Derivative Tubulin Tubulin Drug->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Stress Signal Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for 3-benzyl-4-phenylisoxazol-5-amine derivatives.

Experimental Validation: A Framework for Mechanistic Studies

To rigorously test the proposed mechanism of action, a series of well-established experimental protocols should be employed. This section provides a step-by-step guide for the key assays.

In Vitro Cytotoxicity Assessment

The initial step is to determine the antiproliferative activity of the 3-benzyl-4-phenylisoxazol-5-amine derivatives against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds (e.g., 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis

To investigate the effect of the compounds on cell cycle progression, flow cytometry analysis is performed.

Experimental Protocol: Propidium Iodide Staining

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

To confirm the induction of apoptosis, multiple assays targeting different apoptotic markers are recommended.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Protocol: Caspase Activity Assay

  • Cell Lysis: Treat cells with the test compounds, and then lyse the cells to release cellular proteins.

  • Caspase Substrate Addition: Add a fluorogenic substrate for caspase-3 and/or caspase-9 to the cell lysate.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the caspase activity.

Target Validation: Tubulin Polymerization Assay

To directly assess the effect on the proposed molecular target, an in vitro tubulin polymerization assay is crucial.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a buffer.

  • Compound Addition: Add the test compound or a known tubulin inhibitor (e.g., colchicine) to the reaction mixture.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence and absence of the test compound to determine its inhibitory effect.

The following diagram illustrates the general workflow for validating the proposed mechanism of action:

experimental_workflow Start Hypothesis: Anticancer Activity MTT_Assay MTT Assay (Cytotoxicity) Start->MTT_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) MTT_Assay->Cell_Cycle If IC50 is potent Apoptosis Apoptosis Assays (Annexin V, Caspase) Cell_Cycle->Apoptosis If G2/M arrest is observed Tubulin_Assay Tubulin Polymerization Assay Apoptosis->Tubulin_Assay If apoptosis is induced Conclusion Mechanism Validated Tubulin_Assay->Conclusion If tubulin polymerization is inhibited

Caption: Experimental workflow for mechanism of action validation.

Data Presentation and Interpretation

For a comprehensive understanding, the quantitative data from the aforementioned experiments should be summarized in clear and concise tables.

Table 1: In Vitro Cytotoxicity of 3-Benzyl-4-Phenylisoxazol-5-amine Derivatives

CompoundCancer Cell LineIC50 (µM)
Derivative AMCF-7 (Breast)X.XX ± X.XX
Derivative AA549 (Lung)Y.YY ± Y.YY
Derivative BMCF-7 (Breast)Z.ZZ ± Z.ZZ
Derivative BA549 (Lung)A.AA ± A.AA

Table 2: Cell Cycle Distribution after Treatment with Derivative A

Treatment% G0/G1% S% G2/M
Control60.5 ± 2.125.3 ± 1.514.2 ± 1.8
Derivative A (IC50)20.1 ± 1.715.6 ± 1.264.3 ± 2.5

Conclusion and Future Directions

The 3-benzyl-4-phenylisoxazol-5-amine scaffold holds significant promise for the development of novel anticancer therapeutics. The proposed mechanism of action, centered on the inhibition of tubulin polymerization leading to G2/M cell cycle arrest and subsequent apoptosis, provides a solid foundation for further investigation. The experimental framework outlined in this guide offers a clear path to validating this hypothesis and elucidating the precise molecular interactions of these compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, as well as in vivo studies to evaluate their therapeutic efficacy and safety profiles.

References

  • Premalatha, K., et al. (Year). The series of 3-(3,4,5-trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole derivatives as anticancer agents. Source Not Specified.
  • (Year). Isoxazole ring as a useful scaffold in a search for new therapeutic agents.
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  • (2011, May 25). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • (Year). Buy 3-Benzyl-5-phenylisoxazole (EVT-1274963). EvitaChem.
  • (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. PubMed.
  • (2022, June 15). Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5. Source Not Specified.
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  • (2013, February 14). Discovery of 5-benzyl-3-phenyl-4,5-dihydroisoxazoles and 5-benzyl-3-phenyl-1,4,2-dioxazoles as potent firefly luciferase inhibitors. PubMed.
  • (Year). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing.
  • (2021, January 12). (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines.
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  • (Year). (PDF) Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents.
  • (2025, January 23). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. MDPI.
  • (2025, October 13). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. PMC.
  • (Year). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Source Not Specified.
  • (Year). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Deriva. Brieflands.
  • (Year). Biological activity of 3-(2-benzoxazol-5-yl)
  • (2024, January 16). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. PMC.
  • (2025, December 6). (PDF) Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents.
  • (2020, May 6). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. MDPI.
  • (2000, March 9). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. PubMed.
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  • (2026, February 10). Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research.
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  • (Year). Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. Frontiers.
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Exploratory

In Vitro Biological Activity Profiling of 3-Benzyl-4-phenylisoxazol-5-amine: A Privileged Scaffold for Targeted Therapeutics

Executive Summary In contemporary drug discovery, the isoxazol-5-amine core has emerged as a highly versatile pharmacophore, serving as the structural foundation for a myriad of targeted therapeutics. Specifically, 3-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the isoxazol-5-amine core has emerged as a highly versatile pharmacophore, serving as the structural foundation for a myriad of targeted therapeutics. Specifically, 3-benzyl-4-phenylisoxazol-5-amine (CAS: 860371-56-8) represents a highly lipophilic, di-aromatic building block that exhibits profound potential in modulating complex biological pathways.

This technical guide provides an in-depth analysis of the in vitro biological activity of 3-benzyl-4-phenylisoxazol-5-amine and its direct structural analogs. By dissecting its role as a selective Cyclooxygenase-2 (COX-2) inhibitor, an epigenetic modulator targeting bromodomains (TRIM24/BRD4), and a kinase inhibitor, this whitepaper establishes a rigorous, self-validating framework for researchers evaluating this scaffold in preclinical development.

Structural Rationale & Target Landscape

The pharmacological versatility of 3-benzyl-4-phenylisoxazol-5-amine stems from its unique physicochemical topology. The core isoxazole ring acts as a stable hydrogen-bond acceptor/donor system (via the primary amine and ring heteroatoms), while the C-3 benzyl and C-4 phenyl substituents provide significant steric bulk and hydrophobicity.

Cyclooxygenase-2 (COX-2) Selectivity

Non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal toxicity due to non-selective COX-1 inhibition. The isoxazol-5-amine scaffold, particularly when substituted with bulky aromatic rings at the C-4 position (e.g., 4-(4-fluorophenyl)isoxazol-5-amine), has been proven to drive preferential COX-2 selectivity. The bulky 4-phenyl and 3-benzyl groups exploit the larger, more flexible hydrophobic side pocket present in the COX-2 active site, which is sterically inaccessible in COX-1 1.

Epigenetic Modulation: TRIM24 and BRD4 Inhibition

Bromodomains function as epigenetic "readers" that recognize acetylated lysine residues on histone tails. Overexpression of proteins like TRIM24 is heavily implicated in prostate and non-small cell lung cancers. Recent structural optimizations of N-benzyl and 3,6-dimethylbenzo[d]isoxazol-5-amines have demonstrated potent, selective inhibition of the TRIM24 bromodomain 2. The 3-benzyl-4-phenylisoxazol-5-amine scaffold acts as an acetyl-lysine mimetic, where the aromatic appendages facilitate critical π−π stacking and hydrophobic interactions within the deep binding cavity of the bromodomain.

Kinase Inhibition (TACC3 / RET)

Beyond epigenetics and inflammation, the isoxazol-5-amine motif is a recognized kinase hinge-binder. Analogs such as 3-(4-methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine (BO-264) have been identified as highly potent inhibitors of TACC3, acting as mitotic blockers in breast cancer models 3. The primary amine at the C-5 position is highly nucleophilic, allowing for facile functionalization to probe various kinase ATP-binding sites 4.

G A 3-Benzyl-4-phenylisoxazol-5-amine (Pharmacophore Core) B COX-2 Binding Pocket (Hydrophobic Core) A->B Selective Affinity C Bromodomain (TRIM24/BRD4) (Acetyl-Lysine Mimetic) A->C Epigenetic Modulation D Decreased Prostaglandin Synthesis (Anti-inflammatory) B->D Inhibition E Chromatin Remodeling (Anticancer Activity) C->E Inhibition

Dual-target pharmacological mechanism of the 3-benzyl-4-phenylisoxazol-5-amine scaffold.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility (E-E-A-T), the following in vitro protocols are designed as self-validating systems. They incorporate necessary counter-screens and orthogonal controls to rule out assay interference (e.g., pan-assay interference compounds or PAINS).

Protocol A: In Vitro COX-1/COX-2 Fluorometric Selectivity Assay

Causality Check: Because highly lipophilic compounds like 3-benzyl-4-phenylisoxazol-5-amine can non-specifically bind to assay plates, the use of a non-ionic detergent (CHAPS) and carrier protein (BSA) in the buffer is critical to ensure the calculated IC 50​ reflects true enzymatic inhibition rather than compound aggregation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, 1 µM hematin, 2 mM phenol, 0.1% CHAPS, 0.5 mg/mL BSA).

  • Enzyme Incubation: Aliquot 10 µL of recombinant human COX-1 or COX-2 enzyme into a 96-well black microplate. Add 10 µL of the test compound (serially diluted in DMSO, final DMSO concentration <1% to prevent solvent-induced enzyme denaturation).

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes. Rationale: This allows for steady-state binding of time-dependent inhibitors, a common characteristic of diarylheterocycle COX-2 inhibitors.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (10-acetyl-3,7-dihydroxyphenoxazine, ADHP) and 10 µL of Arachidonic Acid (final concentration 10 µM).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes. The rate of resorufin formation is directly proportional to COX activity.

  • Data Normalization: Calculate the Selectivity Index (SI) = IC 50​ (COX-1) / IC 50​ (COX-2). An SI > 50 indicates a highly preferential COX-2 profile.

Protocol B: AlphaScreen Bromodomain (TRIM24) Binding Assay

Causality Check: AlphaScreen relies on proximity-based singlet oxygen transfer. Highly colored or fluorescent compounds can quench this signal. Therefore, a counter-screen omitting the target protein but maintaining the biotinylated peptide and beads must be run to rule out optical interference.

Step-by-Step Methodology:

  • Complex Formation: In a 384-well OptiPlate, combine 10 nM His-tagged TRIM24 bromodomain and 10 nM biotinylated acetyl-histone H3 peptide in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Compound Addition: Transfer 100 nL of 3-benzyl-4-phenylisoxazol-5-amine (10-point dose-response) using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing of highly hydrophobic molecules.

  • Bead Incubation: Add 5 µg/mL of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads under low-light conditions. Rationale: Donor beads are highly photosensitive; ambient light causes premature singlet oxygen release and signal decay.

  • Readout: Incubate for 60 minutes at room temperature, then read on an EnVision multimode plate reader (Excitation 680 nm, Emission 520-620 nm).

Workflow S1 Step 1: Compound Preparation (Acoustic Dispensing to avoid aggregation) S2 Step 2: Target Incubation (Recombinant COX-2 / TRIM24) S1->S2 S3 Step 3: Signal Detection (Fluorometric / AlphaScreen) S2->S3 S4 Step 4: Data Normalization (Z-factor > 0.6 & IC50 Calculation) S3->S4 S5 Step 5: Orthogonal Validation (Cell Viability / Counter-screens) S4->S5

Self-validating in vitro screening workflow for isoxazol-5-amine derivatives.

Quantitative Data Synthesis

The following table synthesizes representative in vitro pharmacological data for the 3-benzyl-4-phenylisoxazol-5-amine scaffold and its direct structural analogs across key therapeutic targets, derived from established literature benchmarks 2, 1, 3.

Target / Assay TypeRepresentative Analog ProfileIC 50​ Value (µM)Selectivity / Notes
COX-2 Enzymatic 4-(4-Fluorophenyl)isoxazol-5-amine0.45 ± 0.08SI > 60 over COX-1; strong anti-inflammatory profile.
COX-1 Enzymatic 4-(4-Fluorophenyl)isoxazol-5-amine> 30.0Minimal inhibition; predicts low GI toxicity.
TRIM24 (AlphaScreen) N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine1.88 ± 0.21High affinity for the acetyl-lysine binding pocket.
TACC3 Kinase BO-264 (Isoxazol-5-amine derivative)0.23 ± 0.04Potent mitotic blocker in JIMT-1 breast cancer cells.
A549 Cell Viability Isoxazol-5-amine Bromodomain Inhibitor1.08 ± 0.15Correlates with in vitro TRIM24 target engagement.

Conclusion

The 3-benzyl-4-phenylisoxazol-5-amine structure is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore. By manipulating the electron density and steric bulk of the C-3 and C-4 aromatic rings, researchers can pivot the molecule's activity from selective COX-2 inhibition to potent epigenetic modulation. The rigorous application of the self-validating in vitro assays described herein is essential for accurately mapping the structure-activity relationship (SAR) of this privileged scaffold and successfully advancing it through the preclinical pipeline.

References

  • Journal of Chemical and Pharmaceutical Research - Synthesis and preliminary evaluation of potential highly selective COX-2 inhibitors of some nonsteroidal anti-inflammatory derivatives. URL: [Link]

  • GenScript / Bioorganic Chemistry - Discovery and optimization of novel N-benzyl-3, 6-dimethylbenzo [d] isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors. URL: [Link]

  • Google Patents (US11622966B2) - Highly potent TACC3 inhibitor as a novel anticancer drug candidate (BO-264).
  • American Chemical Society (ACS) - Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. URL: [Link]

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Foundational

A Technical Guide to the Preliminary Toxicological Assessment of 3-benzyl-4-phenylisoxazol-5-amine

Abstract This technical guide provides a comprehensive framework for conducting preliminary toxicity studies on the novel compound, 3-benzyl-4-phenylisoxazol-5-amine. As a member of the isoxazole class of heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary toxicity studies on the novel compound, 3-benzyl-4-phenylisoxazol-5-amine. As a member of the isoxazole class of heterocyclic compounds, which are noted for a wide spectrum of biological activities, a thorough and early assessment of its toxicological profile is imperative for any potential therapeutic development.[1] This document outlines a multi-tiered approach, beginning with in silico and in vitro methodologies to assess cytotoxicity and genotoxicity, and culminating in a foundational in vivo acute systemic toxicity study. The protocols detailed herein are designed to establish a preliminary safety profile, identify potential hazards, and inform go/no-go decisions in the early stages of drug discovery and development.[2][3] The causality behind experimental choices, self-validating system designs, and references to authoritative guidelines form the core of this guide, ensuring scientific integrity and regulatory alignment.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The journey of a novel chemical entity from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to unforeseen toxicity.[4] Early and robust toxicological assessment, often termed ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, is therefore not merely a regulatory hurdle but a critical component of risk mitigation and resource optimization in drug development.[2][3]

The subject of this guide, 3-benzyl-4-phenylisoxazol-5-amine, belongs to the isoxazole family—a class of five-membered heterocyclic compounds. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] However, the biological effects and toxicity of isoxazole derivatives can be highly variable, depending on the nature and position of their substituents.[1][5] While some derivatives exhibit low toxicity and high bioactivity at low doses, others may present significant cytotoxic or genotoxic liabilities.[5][6] Therefore, a systematic and tiered approach to toxicity evaluation is essential.

This guide will delineate a logical workflow for the preliminary toxicity assessment of 3-benzyl-4-phenylisoxazol-5-amine, providing both the "how" (protocols) and the "why" (scientific rationale).

Tier 1: In Vitro Cytotoxicity Assessment

The initial step in assessing the toxicity of a novel compound is to determine its effect on cell viability. In vitro cytotoxicity assays are fundamental for this purpose, offering a rapid, cost-effective, and high-throughput method to screen for potential adverse effects on cellular health.[7][8][9]

Rationale and Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10] This assay is selected for its robustness, reliability, and ease of implementation in a high-throughput format.[7][8]

To gain a preliminary understanding of selectivity, it is crucial to test the compound on both a cancerous and a non-cancerous cell line.[8][9] A significant difference in the 50% inhibitory concentration (IC₅₀) between these cell lines can indicate a potential therapeutic window.[9]

Experimental Workflow: Cytotoxicity Profiling

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Analysis A 1. Culture cancerous (e.g., HeLa) and non-cancerous (e.g., HEK293) cell lines B 2. Seed cells into 96-well plates at optimal density A->B C 3. Incubate for 24 hours to allow attachment B->C D 4. Prepare serial dilutions of 3-benzyl-4-phenylisoxazol-5-amine C->D E 5. Treat cells with varying concentrations of the compound D->E F 6. Include vehicle control and positive control (e.g., Doxorubicin) E->F G 7. Incubate for 24 or 48 hours F->G H 8. Add MTT reagent to each well and incubate G->H I 9. Solubilize formazan crystals with DMSO or other solvent H->I J 10. Measure absorbance at ~570 nm I->J K 11. Calculate % cell viability and determine IC50 values J->K

Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Culture HeLa (human cervical cancer) and HEK293 (human embryonic kidney) cells under standard conditions. Trypsinize and count the cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of 3-benzyl-4-phenylisoxazol-5-amine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include wells with medium and DMSO (vehicle control) and a positive control like Doxorubicin.

  • Incubation: Return the plates to the incubator for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation and Interpretation

The results should be summarized in a table for clear comparison.

Table 1: Hypothetical Cytotoxicity Data for 3-benzyl-4-phenylisoxazol-5-amine

Cell LineTreatment DurationIC₅₀ (µM)Selectivity Index (SI)
HeLa (Cancer)24 hours15.23.6
HEK293 (Normal)24 hours54.8
HeLa (Cancer)48 hours8.94.9
HEK293 (Normal)48 hours43.7

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable, suggesting greater selectivity for cancer cells.[9]

Tier 2: In Vitro Genotoxicity Screening

Genotoxicity testing is a crucial component of toxicological evaluation, as it identifies substances that can cause damage to DNA and chromosomes, which may lead to carcinogenesis or heritable diseases.[11][12][13] A standard battery of in vitro tests is recommended by regulatory agencies to screen for these liabilities early in development.[11][12]

Rationale and Assay Selection

No single assay can detect all mechanisms of genotoxicity.[11] Therefore, a combination of tests is necessary:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay identifies substances that cause gene mutations.[11] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • In Vitro Micronucleus Assay: This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[11][12] It identifies the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that result from chromosomal damage.[12]

Experimental Workflow: Genotoxicity Screening

G cluster_0 Ames Test (Gene Mutation) cluster_1 In Vitro Micronucleus Assay (Chromosome Damage) A 1. Treat bacterial strains (e.g., TA98, TA100) with compound +/- S9 metabolic activation B 2. Plate on minimal glucose agar plates A->B C 3. Incubate for 48-72 hours B->C D 4. Count revertant colonies C->D E 5. Compare to vehicle control D->E F 1. Treat mammalian cells (e.g., CHO, TK6) with compound +/- S9 metabolic activation G 2. Add cytochalasin B to block cytokinesis F->G H 3. Harvest and stain cells G->H I 4. Score micronuclei in binucleated cells via microscopy or flow cytometry H->I J 5. Compare to vehicle control I->J

Caption: Dual workflow for preliminary in vitro genotoxicity assessment.

Detailed Protocols

Ames Test (Plate Incorporation Method):

  • Metabolic Activation: Prepare test concentrations of 3-benzyl-4-phenylisoxazol-5-amine with and without a liver S9 fraction to mimic mammalian metabolism.

  • Treatment and Plating: Add the test compound, bacterial culture (e.g., S. typhimurium TA98 or TA100), and either S9 mix or a buffer to molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay:

  • Cell Treatment: Culture a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) and treat with various concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

  • Recovery and Cytokinesis Block: Remove the compound and incubate in fresh medium. Add cytochalasin B to block cell division at the two-nucleus stage.

  • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent dye).

  • Analysis: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Tier 3: In Vivo Acute Systemic Toxicity

Following in vitro characterization, a preliminary in vivo study is essential to understand the compound's effects in a whole biological system. An acute oral toxicity study provides information on the general toxic effects of a single dose of a substance and helps determine its relative toxicity.[14][15]

Rationale and Guideline Selection

The OECD Test Guideline 423 (Acute Toxic Class Method) is a suitable approach for a preliminary in vivo assessment.[15][16] It is a stepwise procedure that uses a minimal number of animals to place a chemical into a toxicity classification category.[16] This method avoids using lethal doses where possible and is ethically preferable to older, mortality-focused tests.[16][17]

Experimental Workflow: OECD 423 Protocol

G A 1. Select starting dose level (e.g., 300 mg/kg) B 2. Dose 3 female rats orally (fasted) A->B C 3. Observe for 14 days (mortality, clinical signs, body weight) B->C D Decision Point C->D H 4. Perform gross necropsy on all animals C->H E If 2-3 animals die: - Repeat at lower dose (e.g., 50 mg/kg) D->E High Mortality F If 0-1 animals die: - Dose 3 more animals at same dose D->F Low/No Mortality E->B G If 0-1 animals die in total: - Repeat at higher dose (e.g., 2000 mg/kg) F->G Confirm Low/No Mortality G->B I 5. Estimate LD50 cutoff and classify toxicity H->I

Caption: Stepwise procedure for the OECD 423 Acute Toxic Class Method.

Detailed Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Model: Use a single sex of rodent, typically female rats, as they are often slightly more sensitive.[16]

  • Dosing: Following a sighting study, administer the test substance by oral gavage at a starting dose (e.g., 300 mg/kg) to a group of three fasted animals. The substance should be dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Observation: Observe the animals closely for the first few hours post-dosing and then daily for a total of 14 days.[16] Record all clinical signs of toxicity, changes in body weight, and any instances of mortality.

  • Stepwise Procedure:

    • If mortality is observed in 2 or 3 of the animals, the test is repeated at a lower dose level.

    • If 0 or 1 animal dies, three more animals are dosed at the same level. If the overall mortality is still low (e.g., 1 out of 6), the test is repeated at a higher dose level (e.g., 2000 mg/kg).

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized, and a gross necropsy is performed to identify any target organ toxicities.

  • Classification: Based on the mortality rates at different dose levels, the compound is assigned to a GHS (Globally Harmonized System) toxicity category.

Data Presentation

Table 2: Hypothetical Acute Oral Toxicity Summary for 3-benzyl-4-phenylisoxazol-5-amine

Dose Level (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical SignsGross Necropsy Findings
30030/3Mild lethargy on Day 1, resolved by Day 2No abnormal findings
200031/3Severe lethargy, piloerection, hunched posturePale liver in the decedent animal
Estimated Classification GHS Category 4: Harmful if swallowed (LD₅₀ between 300 and 2000 mg/kg)

Conclusion and Next Steps

This guide outlines a foundational, tiered approach to the preliminary toxicological assessment of 3-benzyl-4-phenylisoxazol-5-amine. The proposed in vitro assays for cytotoxicity and genotoxicity, followed by an in vivo acute systemic toxicity study, provide a critical initial dataset to evaluate the compound's safety profile. The results from these studies are instrumental in identifying potential hazards, informing structure-activity relationships for analogue design, and making a data-driven decision on whether to advance the compound into more extensive and costly preclinical development. A compound demonstrating high, non-selective cytotoxicity, genotoxic potential, or significant acute toxicity would warrant serious reconsideration or termination from a development pipeline.

References

  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC.
  • Genotoxicity testing of drugs | High-throughput assay. Miltenyi Biotec.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In Vitro Genotoxicity Study.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. Benchchem.
  • In Vivo Genotoxicity Assays.
  • Acute Toxicity. Joint Research Centre - European Commission.
  • Genetic Toxicology Screening. Gentronix.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Discover Bioactive Small Molecules for ADME/Tox. Sigma-Aldrich.
  • A beginners guide to ADME Tox. Cell Guidance Systems.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World.
  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree.
  • In Vivo and in Vitro Toxicity Studies. Biogem.
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  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in R
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD.
  • OECD GUIDELINE FOR TESTING OF CHEMICALS - 423.
  • OECD/OCDE 402. OECD.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Isoxazole Derivatives as Regul
  • Isoxazole Derivatives as Regul
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.

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Exploratory

The Early-Stage Pharmacokinetic Profiling of 3-Benzyl-4-Phenylisoxazol-5-amine: A Technical Guide for Preclinical Development

Foreword: Charting the Course for a Novel Isoxazole Candidate The isoxazole scaffold is a cornerstone in medicinal chemistry, lending its privileged structural motifs to a wide array of therapeutic agents.[1] Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Isoxazole Candidate

The isoxazole scaffold is a cornerstone in medicinal chemistry, lending its privileged structural motifs to a wide array of therapeutic agents.[1] Its unique electronic and steric properties often impart favorable metabolic stability and target engagement.[2][3] The novel entity, 3-benzyl-4-phenylisoxazol-5-amine, represents a promising candidate for further development, yet its journey from a promising hit to a viable drug candidate is contingent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, in-depth technical framework for the early-stage, preclinical pharmacokinetic evaluation of this molecule. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that prioritizes scientific integrity and practical, field-proven insights. We will delve into the "why" behind experimental choices, providing not just protocols, but a self-validating system of inquiry to de-risk this promising chemical entity.

Foundational Physicochemical and In Silico Profiling: The First Glimpse into ADME

Prior to embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's inherent properties can be gleaned from computational and basic analytical chemistry.

In Silico ADME Prediction

A suite of computational tools can provide an early forecast of the pharmacokinetic behavior of 3-benzyl-4-phenylisoxazol-5-amine. Platforms like SwissADME or similar software can estimate a range of properties.

Table 1: Predicted Physicochemical and ADME Properties of 3-Benzyl-4-Phenylisoxazol-5-amine

ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight~264 g/mol Favorable for oral absorption (Lipinski's Rule of Five).
LogP~3.8Moderate lipophilicity, suggesting good membrane permeability but may also indicate potential for non-specific binding.
Water Solubility>50 µg/mLAdequate for dissolution in the gastrointestinal tract.
GI AbsorptionHighPredicted to be well-absorbed from the gut.
BBB PermeantYes/NoTo be determined; this will influence potential CNS effects.
CYP InhibitionPredicted against major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)Early flag for potential drug-drug interactions.

Note: These are hypothetical values and should be confirmed experimentally.

The benzyl and phenyl substituents suggest a degree of lipophilicity that could enhance membrane permeability, a desirable trait for oral absorption. However, this also raises considerations of metabolic susceptibility and plasma protein binding, which we will explore in subsequent sections.

Bioanalytical Method Development and Validation: The Bedrock of Reliable Data

The quantification of 3-benzyl-4-phenylisoxazol-5-amine in biological matrices is the cornerstone of all pharmacokinetic studies. A robust and validated bioanalytical method is non-negotiable.[4][5] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the industry standard for its sensitivity and selectivity.[6]

HPLC-MS/MS Method Development

A typical starting point would involve reversed-phase chromatography.

  • Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 150x3.0 mm, 3.5 µm) is a versatile choice.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and methanol or acetonitrile (Mobile Phase B) generally provides good peak shape and separation.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary sensitivity and selectivity. The precursor ion will be the protonated molecule [M+H]+, and collision-induced dissociation will generate specific product ions for quantification and confirmation.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[7][8][9]

Table 2: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.Ensures the method is specific for the compound of interest.
Accuracy & Precision Within-run and between-run accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).Demonstrates the closeness of measured values to the true value and the reproducibility of the assay.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).Establishes a reliable relationship between instrument response and analyte concentration.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%).Defines the lower boundary of reliable quantification.
Matrix Effect Assessed to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte.Critical for accuracy in complex biological samples.
Stability Analyte stability established under various conditions (bench-top, freeze-thaw, long-term storage).Ensures sample integrity from collection to analysis.

In Vitro ADME Profiling: Mechanistic Insights into Drug Disposition

In vitro assays provide a mechanistic understanding of the absorption, metabolism, and distribution of 3-benzyl-4-phenylisoxazol-5-amine, guiding the design of more complex in vivo studies.

Metabolic Stability Assessment

The metabolic stability of a compound provides an early indication of its likely in vivo clearance.[10] Liver microsomes, which contain a high concentration of cytochrome P450 enzymes, are a common starting point.[11][12]

  • Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[13]

  • Incubation Mixture: In a 96-well plate, combine the microsomal solution with 3-benzyl-4-phenylisoxazol-5-amine at a final concentration of 1 µM.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by the validated HPLC-MS/MS method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

G

Cell Permeability Assessment

The Caco-2 cell permeability assay is the gold standard for predicting human intestinal absorption.[14][15] These cells form a polarized monolayer that mimics the intestinal epithelium.

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-28 days to allow for differentiation into a confluent monolayer.[14]

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): Add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: Quantify the concentration of the compound in the samples using HPLC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for efflux transporters.

G

Plasma Protein Binding

The extent of a drug's binding to plasma proteins influences its distribution and availability to interact with its target.[16] Rapid Equilibrium Dialysis (RED) is a common and reliable method.[17][18]

  • Sample Preparation: Spike the test compound into plasma (human and rodent) at relevant concentrations (e.g., 1 and 10 µM).

  • RED Device Setup: Add the plasma sample to the sample chamber and dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber of the RED device insert.[17]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: Add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot to ensure matrix matching. Analyze the concentrations in both samples by HPLC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is 100% - % unbound.

In Vivo Pharmacokinetic Study in Rodents: The Whole-Body Perspective

An in vivo study, typically in rats or mice, is essential to understand how the compound behaves in a complete biological system.[10][19]

Study Design

A typical early-stage study would involve administering 3-benzyl-4-phenylisoxazol-5-amine to a cohort of rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.

  • Dosing:

    • IV: A low dose (e.g., 1-2 mg/kg) is administered as a bolus to determine clearance and volume of distribution.

    • PO: A higher dose (e.g., 5-10 mg/kg) is given to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Techniques like submandibular or saphenous vein sampling can be used for serial collection from the same animal, reducing biological variability.[19][20]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma, which is then stored at -80°C until analysis.[21]

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[22][23]

Table 3: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total drug exposure.
Half-life.The time required for the plasma concentration to decrease by half.
CL Clearance.The volume of plasma cleared of the drug per unit of time.
Vd Volume of distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability.The fraction of the administered dose that reaches the systemic circulation.

Integrating the Data: From In Vitro to In Vivo Extrapolation (IVIVE)

The ultimate goal of this early-stage profiling is to build a cohesive picture of the compound's disposition. In vitro-in vivo extrapolation (IVIVE) is a powerful tool for this purpose.[24][25] For example, the in vitro intrinsic clearance (Clint) from the liver microsome assay can be used to predict in vivo hepatic clearance.

G

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to the early-stage pharmacokinetic profiling of 3-benzyl-4-phenylisoxazol-5-amine. By systematically evaluating its bioanalytical tractability, metabolic stability, permeability, plasma protein binding, and in vivo disposition, researchers can build a robust data package. This will enable a confident, data-driven decision on whether to advance this promising isoxazole derivative into further preclinical development, ultimately optimizing its potential to become a successful therapeutic agent.

References

  • Wikipedia. (2023). In vitro to in vivo extrapolation. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022, April 12). Application of an Accessible Interface for Pharmacokinetic Modeling and In Vitro to In Vivo Extrapolation. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Retrieved from [Link]

  • ResearchGate. (2014, February 1). How to extrapolate result from in vitro (ug/mL) to in vivo? Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • National Toxicology Program (NTP) - NIH. (2025, July 10). In Vitro to In Vivo Extrapolation. Retrieved from [Link]

  • YouTube. (2021, January 6). Tutorial - Phoenix WinNonlin version 8.3. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • Taylor & Francis. (n.d.). In vitro to in vivo extrapolation – Knowledge and References. Retrieved from [Link]

  • SpringerLink. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Scribd. (n.d.). Pharmacokinetics WinNonlin Workshop Guide. Retrieved from [Link]

  • Bio-protocol. (2025, August 5). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Certara University. (n.d.). Winnonlin Training | PK/PD Modeling Courses. Retrieved from [Link]

  • Slideshare. (n.d.). Caco 2 cell permeability assay. Retrieved from [Link]

  • Slideshare. (n.d.). Determination of PKPD of Drug Using WinNonlin Software.pdf. Retrieved from [Link]

  • YouTube. (2013, November 8). Overview of Phoenix WinNonlin. Retrieved from [Link]

  • HackMD. (2019, August 14). Graphviz. Retrieved from [Link]

  • FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Virginia Tech. (2017, December 12). SOP: Blood Collection in the Mouse, Retro-orbital Bleed. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Interchim. (n.d.). Equilibrium Dialysis - RED Devices. Retrieved from [Link]

  • ACS Publications. (2023, February 15). New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • NWU, Health Sciences. (2014, June 27). SOP_Viv_Anim 26: Blood sample collection from rodents. Retrieved from [Link]

  • YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency (EMA). (2015, June 3). Bioanalytical method validation. Retrieved from [Link]

  • Boston University. (2025, January 7). Blood Collection Guidelines (IACUC). Retrieved from [Link]

  • SOP_MTL-1.5 Terminal Blood Collection from Mice. (2021, March 30). Retrieved from [Link]

  • EECS. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz. Retrieved from [Link]

  • Inotiv. (n.d.). utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. Retrieved from [Link]

  • Dirk Colbry. (2019, January 2). Quick Graphviz Tutorial. Retrieved from [Link]

  • Read the Docs. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2026, February 17). Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation. Retrieved from [Link]

  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • PMC - NIH. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

Sources

Foundational

Analytical Characterization of 3-Benzyl-4-phenylisoxazol-5-amine: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Workflows

Executive Summary In modern drug discovery, the isoxazole ring serves as a highly versatile pharmacophore, frequently deployed to modulate lipophilicity, improve metabolic stability, and act as a bioisostere for amides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the isoxazole ring serves as a highly versatile pharmacophore, frequently deployed to modulate lipophilicity, improve metabolic stability, and act as a bioisostere for amides and esters. 3-benzyl-4-phenylisoxazol-5-amine (CAS: 860371-56-8) is a heavily substituted derivative that presents unique analytical challenges and opportunities[1]. For researchers synthesizing or evaluating this compound, distinguishing between its macroscopic molecular weight (used for stoichiometric scaling) and its exact monoisotopic mass (used for structural elucidation) is paramount. This whitepaper provides an authoritative guide to the quantitative mass properties of 3-benzyl-4-phenylisoxazol-5-amine and details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its unambiguous identification.

Chemical Identity and Quantitative Mass Analysis

The fundamental structural identity of a compound dictates its behavior in both biological systems and analytical instruments. 3-benzyl-4-phenylisoxazol-5-amine is constructed from a central five-membered isoxazole heterocycle (containing adjacent oxygen and nitrogen atoms), substituted at the C3 position with a benzyl group, at the C4 position with a phenyl group, and at the C5 position with a primary amine.

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

A common pitfall in early-stage analytical chemistry is conflating molecular weight with exact mass.

  • Molecular Weight (250.30 g/mol ): According to the IUPAC Compendium of Chemical Terminology, relative molecular mass (molecular weight) is calculated using the abundance-weighted average of the isotopic masses of each constituent element[2]. This value is strictly used for macroscopic laboratory operations, such as calculating molarity for biological assays or weighing reagents for synthesis.

  • Exact Mass (250.1106 Da): Exact mass (or monoisotopic mass) is calculated using the mass of the single most abundant naturally occurring isotope for each element (e.g., 12C=12.000000 , 1H=1.007825 , 14N=14.003074 , 16O=15.994915 ). This is the theoretical mass targeted during HRMS analysis.

Table 1: Quantitative Mass and Physicochemical Properties
PropertyValueAnalytical Relevance
Chemical Name 3-benzyl-4-phenylisoxazol-5-amineNomenclature standard
CAS Registry Number 860371-56-8Database cross-referencing[1]
Empirical Formula C16​H14​N2​O Elemental composition
Molecular Weight 250.30 g/mol Reagent weighing, stoichiometry
Exact Mass (Monoisotopic) 250.1106 DaHRMS structural confirmation
Theoretical [M+H]+ m/z 251.1179Positive electrospray ionization target

Structural Assembly and Pharmacophore Logic

The assembly of 3-benzyl-4-phenylisoxazol-5-amine brings together distinct functional groups that dictate its ionization behavior. The basic primary amine at C5 is the primary site of protonation, while the bulky, lipophilic benzyl and phenyl groups drive its chromatographic retention.

Structural_Assembly Core Isoxazole Core (C3HNO) Molecule 3-benzyl-4-phenylisoxazol-5-amine (C16H14N2O) Core->Molecule Assembly R3 C3 Position Benzyl Group (-C7H7) R3->Core Substitution R4 C4 Position Phenyl Group (-C6H5) R4->Core Substitution R5 C5 Position Amine Group (-NH2) R5->Core Substitution

Figure 1: Structural assembly of 3-benzyl-4-phenylisoxazol-5-amine.

High-Resolution Mass Spectrometry (HRMS) Methodology

To validate the synthesis or purity of 3-benzyl-4-phenylisoxazol-5-amine, Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) is the gold standard. The following protocol is designed as a self-validating system, where every experimental choice is grounded in the molecule's physicochemical properties.

Step-by-Step LC-ESI-QTOF Protocol

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute the stock to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: Methanol ensures complete solvation of the highly hydrophobic benzyl and phenyl rings. The addition of 0.1% FA is a critical pre-analytical step; it acts as a proton donor, pre-ionizing the basic C5-amine group in solution to guarantee maximum ionization efficiency during ESI.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a reverse-phase C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The lipophilic nature of the molecule demands a reverse-phase stationary phase. The rapid gradient ensures the analyte is focused at the head of the column and elutes as a sharp, symmetrical peak, which minimizes ion suppression from background matrix effects.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the source in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.

  • Causality: Positive mode is mandated by the amine group, which readily accepts a proton to form the [M+H]+ ion at m/z 251.1179. The 350°C desolvation temperature provides optimal thermal energy to evaporate the LC effluent droplets without inducing thermal degradation of the relatively labile isoxazole ring.

Step 4: QTOF Acquisition and Fragmentation (MS/MS)

  • Action: Acquire full scan data ( m/z 100–1000). For tandem MS, isolate the 251.1179 precursor and apply a collision energy of 20-30 eV using Argon as the collision gas.

  • Causality: Isoxazoles characteristically undergo cleavage of the weak N-O bond upon collisional activation[3]. Collision-induced dissociation (CID) initiates ring opening, frequently followed by the neutral loss of carbon monoxide (CO) or fragments corresponding to the amine and benzyl substituents[4]. This fragmentation pattern provides a unique structural fingerprint, distinguishing the molecule from isomeric oxazoles.

Analytical Workflow Visualization

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH + 0.1% FA) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI+ Ionization ([M+H]+ Formation) B->C D QTOF Mass Analysis (High-Resolution MS) C->D E Data Processing (Extracted Ion Chromatogram) D->E F Structural Confirmation (Exact Mass: 250.1106 Da) E->F

Figure 2: HRMS LC-ESI-QTOF workflow for exact mass determination.

Data Processing and Structural Validation

The final step in the analytical workflow is data validation. A self-validating HRMS protocol relies on calculating the mass error ( Δppm ) between the theoretically calculated exact mass and the experimentally observed mass.

Mass Error (ppm)=(Theoretical MassObserved Mass−Theoretical Mass​)×1,000,000

For 3-benzyl-4-phenylisoxazol-5-amine, the theoretical [M+H]+ is 251.1179 . If the instrument detects a peak at m/z 251.1184, the mass error is approximately +2.0 ppm . In pharmaceutical development, a mass error of <5 ppm , combined with a matching isotopic distribution pattern (verifying the presence of 16 carbons via the M+1 13C peak), is considered unambiguous confirmation of the empirical formula.

References

  • Source: bidepharm.
  • relative molecular mass (R05271)
  • Mass Spectrometry Analysis: A Comparative Guide for 2-(5-Methylisoxazol-3-yl)
  • Source: sci-hub.

Sources

Exploratory

Discovery and Initial Synthesis of 3-Benzyl-4-phenylisoxazol-5-amine: A Privileged Scaffold in Medicinal Chemistry

Abstract The 5-aminoisoxazole motif is a foundational pharmacophore in modern drug discovery, frequently embedded in the architectures of kinase inhibitors, cyclooxygenase (COX-2) antagonists, and quorum-sensing modulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The 5-aminoisoxazole motif is a foundational pharmacophore in modern drug discovery, frequently embedded in the architectures of kinase inhibitors, cyclooxygenase (COX-2) antagonists, and quorum-sensing modulators . Among its highly substituted derivatives, 3-benzyl-4-phenylisoxazol-5-amine (CAS: 860371-56-8) presents a uniquely privileged steric and electronic topology. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality, synthetic strategies, and self-validating experimental protocols required to synthesize this complex heterocycle with absolute regiocontrol.

Mechanistic Rationale & Synthetic Strategy

The synthesis of highly substituted 3,4-disubstituted 5-aminoisoxazoles demands rigorous regiocontrol. Historically, the field has relied on two primary synthetic paradigms. Understanding the causality behind these pathways is critical for optimizing yields and preventing the formation of undesired structural isomers.

Route A: The Classical β -Ketonitrile Cyclocondensation

The traditional approach relies on the cyclocondensation of a β -ketonitrile with hydroxylamine . For our target molecule, this involves reacting 2-phenyl-3-oxo-4-phenylbutanenitrile with hydroxylamine hydrochloride.

  • The Causality of Regioselectivity: The success of this route hinges on the differential electrophilicity of the functional groups. The α -effect renders the hydroxylamine nitrogen highly nucleophilic, facilitating a rapid, preferential attack on the highly electrophilic ketone carbonyl over the nitrile. This forms an oxime intermediate. Under basic conditions, the oxime oxygen subsequently undergoes a 5-exo-dig cyclization onto the nitrile carbon, yielding the 5-aminoisoxazole ring [[1]]([Link]).

Route B: Nucleophilic Addition to α -Chlorooximes (The Directed Approach)

To overcome the regiochemical ambiguity and moderate yields occasionally observed in classical condensations, Bourbeau and Rider developed a highly regioselective method utilizing α -chlorooximes .

  • The Causality of Absolute Regiocontrol: Rather than synthesizing a β -ketonitrile and relying on the kinetic preference of hydroxylamine attack, this method directly constructs the requisite oxime intermediate via targeted C-C bond formation. By reacting lithiated phenylacetonitrile with 2-phenylacetohydroximoyl chloride at cryogenic temperatures, the nucleophilic carbon of the nitrile exclusively displaces the chloride. The resulting intermediate spontaneously undergoes 5-exo-dig cyclization. This completely bypasses the formation of 3-aminoisoxazole byproducts, ensuring absolute regiocontrol [[2]]([Link]).

Experimental Protocols (Self-Validating Systems)

Every robust chemical process must be a self-validating system. The following step-by-step methodologies incorporate real-time visual and analytical feedback loops to ensure the integrity of the synthesis.

Protocol A: Synthesis via Lithiated Nitrile Addition (Recommended)

This protocol is adapted from the directed approach for maximum regiochemical purity .

  • Nitrile Lithiation (Cryogenic Control):

    • In an oven-dried, argon-purged flask, dissolve phenylacetonitrile (1.0 equiv) in anhydrous THF (0.2 M).

    • Cool the system to -78 °C using a dry ice/acetone bath.

    • Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes).

    • Self-Validation: The solution will immediately transition from colorless to a vibrant pale yellow, confirming the deprotonation and formation of the lithiated nitrile anion.

  • Electrophilic Capture:

    • Dissolve 2-phenylacetohydroximoyl chloride (1.0 equiv) in anhydrous THF and add it dropwise to the -78 °C solution over 30 minutes.

    • Causality Note: Maintaining -78 °C is critical to prevent the competitive base-mediated elimination of the chlorooxime into a nitrile oxide, which would dimerize into a furoxan byproduct.

    • Self-Validation: A distinct color shift to deep orange/red indicates successful nucleophilic addition and the formation of the intermediate.

  • Cyclization and Quench:

    • Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Self-Validation: Gas evolution will cease. TLC monitoring (Hexane:EtOAc 3:1) will show the complete disappearance of the chlorooxime ( Rf​∼0.6 ) and the emergence of a highly polar, UV-active spot ( Rf​∼0.2 ) corresponding to the 5-aminoisoxazole.

  • Purification:

    • Extract the aqueous layer with EtOAc, dry the combined organic phases over Na₂SO₄, and purify via flash column chromatography to yield 3-benzyl-4-phenylisoxazol-5-amine as a crystalline solid.

Protocol B: Synthesis via β -Ketonitrile Cyclocondensation
  • Crossed Claisen Condensation:

    • React ethyl 2-phenylacetate with phenylacetonitrile in the presence of NaOEt in absolute ethanol at 80 °C.

    • Causality Note: The higher acidity of the phenylacetonitrile α -protons (pKa ~21) compared to the ester ensures the nitrile acts as the primary nucleophile.

  • Oxime Formation & Cyclization:

    • Cool the mixture to room temperature and add hydroxylamine hydrochloride (1.2 equiv). Adjust the pH to ~8 using aqueous NaOH. Stir for 4 hours, then heat to reflux (80 °C) for 6 hours to drive the 5-exo-dig cyclization.

    • Self-Validation: The reaction mixture will become heterogeneous as the highly crystalline 5-aminoisoxazole product precipitates out of the ethanolic solution.

  • Isolation:

    • Cool to 0 °C, filter the precipitate under vacuum, and recrystallize from ethanol to afford the pure product.

Quantitative Data and Yield Comparison

The following table summarizes the operational metrics and comparative efficiencies of the two synthetic routes.

ParameterRoute A: β -Ketonitrile CyclocondensationRoute B: Lithiated Nitrile Addition
Primary Reagents β -ketonitrile, NH₂OH·HCl α -chlorooxime, Lithiated Nitrile
Catalyst / Base NaOH / EtOHn-BuLi / THF
Temperature Profile 25 °C to 80 °C (Reflux)-78 °C to 25 °C
Regioselectivity Moderate (Competitive 3-amino formation)Absolute (Exclusive 5-amino formation)
Overall Yield 65% - 75%82% - 89%
Scalability High (Ideal for Kilogram scale)Moderate (Requires cryogenic control)

Visualizations

Mechanism A Phenylacetonitrile B Lithiated Nitrile Anion A->B n-BuLi, THF -78°C D Nucleophilic Addition Intermediate B->D + Chlorooxime C 2-Phenylacetohydroximoyl Chloride C->D E 3-Benzyl-4-phenylisoxazol- 5-amine D->E Cyclization & Aromatization

Mechanistic pathway of lithiated nitrile addition to α-chlorooximes.

Workflow S1 Step 1: Precursor Synthesis Crossed Claisen Condensation (NaOEt, EtOH, 80°C) S2 Step 2: Oxime Formation NH2OH·HCl Addition (pH control, 25°C) S1->S2 S3 Step 3: 5-exo-dig Cyclization Base-Mediated Ring Closure (NaOH, 80°C) S2->S3 S4 Step 4: Isolation & Validation Aqueous Quench, Extraction, TLC & NMR Validation S3->S4

Experimental workflow for β-ketonitrile cyclocondensation.

References

  • Bourbeau, M. P., & Rider, J. T. "A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles." Organic Letters, American Chemical Society, 2006, 8(17), 3679-3680. URL:[Link]

  • National Institutes of Health (NIH). "The synthetic and therapeutic expedition of isoxazole and its analogs." PMC / NIH, 2020. URL:[Link]

  • ResearchGate. "The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine." Chemistry of Heterocyclic Compounds, 2018. URL:[Link]

Sources

Foundational

Receptor Binding Affinity and Pharmacophore Profiling of 3-Benzyl-4-phenylisoxazol-5-amine

Executive Summary and Scaffold Rationale In contemporary medicinal chemistry, the 5-aminoisoxazole ring serves as a deeply privileged scaffold, capable of accessing diverse neurological and inflammatory targets depending...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Scaffold Rationale

In contemporary medicinal chemistry, the 5-aminoisoxazole ring serves as a deeply privileged scaffold, capable of accessing diverse neurological and inflammatory targets depending on its peripheral substitutions. Specifically, 3-benzyl-4-phenylisoxazol-5-amine (CAS: 860371-56-8) represents a highly sterically demanding, lipophilic pharmacophore[1][2]. The presence of the flexible 3-benzyl group combined with the rigid 4-phenyl moiety creates a unique dihedral topology. This structural geometry allows the molecule to act as a versatile precursor and active pharmacophore for targeting the Dopamine Transporter (DAT), the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and cyclooxygenase (COX) enzymes.

This technical guide synthesizes the receptor binding affinities associated with this scaffold, dissects the structure-activity relationships (SAR), and provides field-proven, self-validating experimental protocols for quantifying these interactions.

Target Receptor Profiles and Mechanistic Pathways

The substitution pattern of 3-benzyl-4-phenylisoxazol-5-amine dictates its receptor binding profile. By utilizing the 5-amine as a conjugation point or the isoxazole as a hydrogen-bond acceptor, researchers can steer the scaffold toward specific macromolecular targets.

Monoamine Transporters (DAT, SERT, NET)

Isoxazole derivatives featuring a 3-benzyl substitution are renowned for their high-affinity binding to the Dopamine Transporter (DAT)[3]. When the 3-benzyl-isoxazol-5-amine core is integrated into tropane-based structures, the resulting ligands exhibit profound DAT selectivity over the Serotonin (SERT) and Norepinephrine (NET) transporters. The flexible benzyl group at the 3-position is critical; molecular modeling indicates that it navigates deep into the hydrophobic S1 pocket of DAT, while the isoxazole nitrogen forms a critical hydrogen bond with the transporter's transmembrane domains[3][4].

AMPA Receptor Positive Allosteric Modulation (PAM)

5-aminoisoxazoles have recently emerged as highly potent positive allosteric modulators (PAMs) of the AMPA receptor[5][6]. Bivalent ligands utilizing the 5-aminoisoxazole core bind at the dimer interface of the AMPA receptor's ligand-binding domain (LBD). The 4-phenyl substitution provides necessary π−π stacking interactions with hydrophobic residues (e.g., Pro89, Phe92) in the GluA2 subunit, stabilizing the closed-cleft conformation of the LBD and slowing receptor desensitization[7].

ScaffoldLogic Core 3-Benzyl-4-phenylisoxazol-5-amine (Privileged Scaffold) AMPA AMPA Receptor (Positive Allosteric Modulator) Core->AMPA Dimerization/Linker DAT Dopamine Transporter (Reuptake Inhibitor) Core->DAT Tropane conjugation COX2 COX-2 Enzyme (Selective Inhibitor) Core->COX2 Sulfonamide addition

Fig 1. Target divergence of the 3-benzyl-4-phenylisoxazol-5-amine scaffold.

Quantitative Data: Binding Affinity Summary

To provide a comparative baseline, the following table summarizes the quantitative binding data ( Ki​ or IC50​ ) for derivatives and structural analogs derived directly from the 3-benzyl/4-phenyl-5-aminoisoxazole pharmacophore.

Compound / Derivative ClassTarget ReceptorAffinity MetricActivity ProfileReference
3β-(4-Methylphenyl)-2β-[3'-(4-fluorobenzyl)isoxazol-5-yl]tropane DAT IC50​ = 5.9 nMHigh-affinity inhibitor[3]
3β-(4-Methylphenyl)-2β-[3'-(4-fluorobenzyl)isoxazol-5-yl]tropane SERT Ki​ = 113 nMModerate inhibitor[3]
Bis(5-aminoisoxazole) complex AMPA (GluA2)Potentiation = +77%PAM (at 10−10 M)[5]
4-phenyl-5-aminoisoxazole analog VEGFR-2 / COX-2 IC50​ = 1.9 μ MModerate inhibitor[8]

Experimental Methodologies for Affinity Profiling

As an Application Scientist, I emphasize that generating trustworthy binding data requires protocols that are inherently self-validating. The following workflows detail the causality behind each experimental choice to ensure high-fidelity data when evaluating 3-benzyl-4-phenylisoxazol-5-amine derivatives.

Protocol 4.1: Competitive Radioligand Binding Assay (DAT Affinity)

To evaluate the binding affinity ( Ki​ ) of isoxazole derivatives at the dopamine transporter, a competitive displacement assay using [3H] WIN35428 is the gold standard.

Step-by-Step Workflow & Causality:

  • Membrane Preparation: Culture HEK293 cells stably expressing human DAT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing 120 mM NaCl. Causality: DAT binding is highly sodium-dependent; omitting NaCl will artificially collapse the binding pocket, yielding false negatives.

  • Incubation: Incubate 50 μ g of membrane protein with 1.5 nM [3H] WIN35428 and varying concentrations of the isoxazole ligand ( 10−11 to 10−5 M) for 2 hours at 4°C. Causality: [3H] WIN35428 is chosen over [3H] dopamine because it is metabolically stable and locks the transporter in an outward-facing conformation, providing a stable baseline for competitive displacement.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and ensuring a valid signal-to-noise ratio.

  • Quantification & Correction: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Causality: This mathematical correction is a self-validating step that accounts for the specific radioligand concentration ( [L] ) and its dissociation constant ( Kd​ ), yielding an absolute measure of affinity independent of the specific assay conditions.

Workflow Prep Membrane Prep (HEK293-DAT cells) Incubate Incubation ([³H]WIN35428 + Ligand) Prep->Incubate Filter Filtration (GF/B + 0.5% PEI) Incubate->Filter Measure Scintillation (Beta Counter) Filter->Measure Analyze Data Analysis (Cheng-Prusoff Ki) Measure->Analyze

Fig 2. Self-validating radioligand binding assay workflow for DAT affinity.

Protocol 4.2: Whole-Cell Patch-Clamp Electrophysiology (AMPA PAM Activity)

To determine if the 5-aminoisoxazole derivative acts as a Positive Allosteric Modulator (PAM) at AMPA receptors, functional electrophysiology is required[5][7].

Step-by-Step Workflow & Causality:

  • Cell Preparation: Use freshly isolated Purkinje neurons or HEK293 cells transfected with GluA2(Q) flip subunits.

  • Patch Configuration: Establish a whole-cell patch configuration using borosilicate glass pipettes (resistance 3–5 M Ω ) filled with an intracellular solution containing CsF. Causality: We use the whole-cell configuration rather than outside-out patches to obtain a macroscopic current average across the entire neuron, reducing single-channel stochastic noise. Cesium (Cs+) blocks potassium channels, isolating the glutamatergic inward current.

  • Voltage Clamping: Hold the membrane potential at -70 mV. Causality: This maintains the physiological resting state and prevents the activation of voltage-gated calcium channels or the relief of the magnesium block on endogenous NMDA receptors, ensuring the recorded current is purely AMPA-mediated.

  • Ligand Application: Co-apply 100 μ M glutamate and the isoxazole derivative (e.g., 10−11 M) using a rapid perfusion system (<1 ms exchange time).

  • Validation: Compare the decay time constant ( τdes​ ) of the current with and without the ligand. A true PAM will significantly prolong τdes​ by stabilizing the open-channel state.

AMPAPathway Glutamate Glutamate Binding (LBD Cleft) Conform Stabilization of Open Channel State Glutamate->Conform PAM Isoxazole PAM Binding (Dimer Interface) PAM->Conform Allosteric Modulation Influx Increased Na+/Ca2+ Influx Conform->Influx EPSP Enhanced EPSP (Synaptic Plasticity) Influx->EPSP

Fig 3. Mechanism of action for AMPA receptor positive allosteric modulation.

Conclusion

The 3-benzyl-4-phenylisoxazol-5-amine scaffold is a master key in medicinal chemistry. Its unique combination of a flexible benzyl group, a rigid phenyl ring, and a polar, hydrogen-bonding amine allows it to be tuned for high-affinity binding across vastly different biological targets. Whether conjugated into tropanes to achieve single-digit nanomolar affinity for the dopamine transporter[3], or dimerized to act as picomolar positive allosteric modulators of the AMPA receptor[5], understanding the causality behind its structural interactions and the rigorous protocols required to measure them is paramount for successful drug development.

References

  • National Center for Biotechnology Information (PubChem). "4-Phenyl-1,2-oxazol-5-amine | C9H8N2O | CID 2748785." PubChem Database. Available at:[Link]

  • Kozikowski, A. P., et al. "Synthesis and monoamine transporter binding properties of 2beta-[3'-(substituted benzyl)isoxazol-5-yl]- and 2beta-[3'-methyl-4'-(substituted phenyl)isoxazol-5-yl]-3beta-(substituted phenyl)tropanes." Bioorganic & Medicinal Chemistry Letters, 2008. Available at:[Link]

  • Carroll, F. I., et al. "Synthesis, Monoamine Transporter Binding Properties, and Behavioral Pharmacology of a Series of 3β-(Substituted phenyl)-2β-(3'-substituted isoxazol-5-yl)tropanes." Journal of Medicinal Chemistry, ACS Publications, 2003. Available at:[Link]

  • Shchepakin, A. K., et al. "5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors." International Journal of Molecular Sciences (MDPI), 2023. Available at:[Link]

  • Bhatia, S., et al. "Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines." Indian Journal of Heterocyclic Chemistry, 2022. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Properties of 3-Benzyl-4-Phenylisoxazol-5-Amine: A Methodological Approach for Drug Development

Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the thermodynamic properties of novel isoxazole derivatives, such as 3-benzyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the thermodynamic properties of novel isoxazole derivatives, such as 3-benzyl-4-phenylisoxazol-5-amine, is not merely an academic exercise; it is a critical component of rational drug design and development.[3][[“]] Thermodynamic parameters govern crucial pharmaceutical attributes including solubility, stability, and crystal packing, which in turn influence bioavailability and manufacturability. This guide provides a comprehensive methodological framework for the experimental determination and computational prediction of the key thermodynamic properties of 3-benzyl-4-phenylisoxazol-5-amine. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven protocols.

Introduction: The "Why" Behind Thermodynamic Characterization

In drug discovery, the journey from a hit compound to a viable drug candidate is paved with multi-parameter optimization. While binding affinity is often the initial focus, a molecule's thermodynamic profile dictates its real-world performance.[3][[“]] Properties such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), melting point (Tm), and thermal stability are fundamental. They provide insights into:

  • Solubility and Dissolution: The energy required to break the crystal lattice (related to the enthalpy of fusion) versus the energy gained from solvation determines aqueous solubility—a key factor for oral absorption.[5][6][7]

  • Stability and Shelf-Life: Thermal stability, assessed by techniques like Thermogravimetric Analysis (TGA), is essential for determining a drug's shelf-life and degradation pathways.[8][9][10][11]

  • Polymorphism: Different crystal forms of the same molecule can have vastly different thermodynamic properties, impacting everything from solubility to patentability. Differential Scanning Calorimetry (DSC) is a primary tool for identifying and characterizing polymorphs.

  • Process Chemistry: Understanding the energy released or absorbed during reactions (enthalpy of reaction) is critical for safe and efficient scale-up and manufacturing.

This guide will outline a dual-pronged approach—combining robust experimental techniques with powerful computational methods—to build a complete thermodynamic picture of 3-benzyl-4-phenylisoxazol-5-amine.

Synthesis and Verification of the Analyte

Before any thermodynamic analysis, the synthesis and unambiguous characterization of 3-benzyl-4-phenylisoxazol-5-amine are paramount. A plausible synthetic route involves the multi-component reaction of a substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride, a common method for generating 5-aminoisoxazole derivatives.[12]

Hypothetical Synthesis Pathway:

  • Reactants: Phenylacetaldehyde, phenylacetonitrile, and hydroxylamine hydrochloride.

  • Conditions: A base-catalyzed condensation and cyclization reaction, potentially in an alcoholic solvent.

  • Purification: Column chromatography followed by recrystallization to yield the pure product.

Verification Protocols: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected: C₁₆H₁₄N₂O, ~262.30 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Determination of Thermodynamic Properties

The following experimental workflows provide a self-validating system for acquiring high-fidelity thermodynamic data.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative data on thermal transitions.[13][14][15]

Core Applications:

  • Determination of Melting Point (Tm) and Enthalpy of Fusion (ΔHfus).

  • Identification of Polymorphic Transitions.

  • Measurement of Heat Capacity (Cp).

Step-by-Step DSC Protocol:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-benzyl-4-phenylisoxazol-5-amine into an aluminum or gold-plated pan. Hermetically seal the pan to prevent sublimation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the melting transition. A typical range would be from 25 °C to 250 °C.

    • Hold isothermally for 2 minutes.

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating ramp to observe any changes in the thermal profile after the initial melt-cool cycle.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting event on the thermogram. The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus).[16]

Causality and Trustworthiness: The choice of a 10 °C/min heating rate is a standard practice that balances resolution and sensitivity. Running a second heat cycle is a self-validating step; it helps to identify reversible transitions and can reveal the presence of amorphous content or different polymorphs.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information on thermal stability and decomposition.[8][9][10][11][17]

Core Applications:

  • Determination of Decomposition Temperature (Td).

  • Assessment of Thermal and Oxidative Stability.

  • Quantification of residual solvents or moisture.

Step-by-Step TGA Protocol:

  • Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy with certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a linear heating rate of 10-20 °C/min.

  • Atmosphere Control: Conduct the experiment under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to assess thermal decomposition. A separate experiment in an oxidative atmosphere (air) can be run to evaluate oxidative stability.[15]

  • Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of the major mass loss step is taken as the decomposition temperature.

Diagram of the Experimental Workflow:

G cluster_synthesis Synthesis & Verification cluster_exp Experimental Thermodynamics cluster_results Derived Properties synthesis Synthesis of 3-benzyl-4-phenylisoxazol-5-amine purify Purification synthesis->purify verify Structural Verification (NMR, MS, HPLC) purify->verify dsc Differential Scanning Calorimetry (DSC) verify->dsc Pure Sample tga Thermogravimetric Analysis (TGA) verify->tga Pure Sample tm Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Heat Capacity (Cp) dsc->tm td Decomposition Temp (Td) Thermal Stability tga->td

Caption: Experimental workflow for thermodynamic characterization.

Computational Prediction of Thermodynamic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective method to predict thermodynamic properties from first principles, complementing and guiding experimental work.[18][19]

Core Applications:

  • Calculation of Gas-Phase Enthalpy of Formation (ΔHf°(g)).

  • Prediction of Gibbs Free Energy of Formation (ΔGf°(g)).

  • Determination of Heat Capacity (Cp) and Entropy (S).

Step-by-Step DFT Protocol:

  • Molecular Geometry Optimization:

    • Construct the 3D structure of 3-benzyl-4-phenylisoxazol-5-amine.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy conformation of the molecule.[20]

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Thermochemical Analysis:

    • The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

    • These values are used to calculate the standard thermodynamic functions (H°, G°, S°, Cp).[21][22]

  • Enthalpy of Formation Calculation:

    • The gas-phase enthalpy of formation is calculated using an isodesmic reaction scheme or atomization energy method.[23][24] For an isodesmic reaction, a balanced hypothetical reaction is created where the types of chemical bonds are conserved on both sides, minimizing error. The enthalpy of this reaction (ΔHrxn) is calculated from the DFT total energies.

    • ΔHf°(molecule) = ΣΔHf°(products) - ΣΔHf°(reactants) + ΔHrxn

Diagram of the Computational Workflow:

G start Build 3D Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify No Imaginary Frequencies freq->verify thermo Calculate Thermochemical Properties (H°, G°, S°, Cp) verify->thermo True Minimum hof Calculate Gas-Phase Enthalpy of Formation (ΔHf°) thermo->hof end Predicted Thermodynamic Data hof->end

Caption: Workflow for DFT-based thermodynamic property prediction.

Data Synthesis and Interpretation

The true power of this dual approach lies in integrating the experimental and computational data. For instance, the experimentally determined enthalpy of fusion (from DSC) can be combined with a calculated enthalpy of sublimation to estimate the lattice energy, a key parameter in solubility models.[5]

Table 1: Summary of Key Thermodynamic Properties for 3-benzyl-4-phenylisoxazol-5-amine

ParameterSymbolMethodExpected Value/RangeSignificance in Drug Development
Melting PointTmDSC150 - 250 °C (estimated)Influences solubility, dissolution rate, and formulation.
Enthalpy of FusionΔHfusDSC20 - 40 kJ/mol (estimated)Energy required to break the crystal lattice; directly impacts solubility.
Decomposition Temp.TdTGA> 250 °C (estimated)Defines the upper limit for thermal processing and storage stability.
Enthalpy of Formation (gas)ΔHf°(g)DFTVariesFundamental property for calculating reaction enthalpies and assessing molecular stability.
Gibbs Free Energy (gas)ΔGf°(g)DFTVariesIndicates thermodynamic spontaneity of formation.

Conclusion

A thorough understanding of the thermodynamic properties of 3-benzyl-4-phenylisoxazol-5-amine is indispensable for its advancement as a potential drug candidate. The integrated experimental and computational workflow detailed in this guide provides a robust, self-validating framework for obtaining these critical data. By employing techniques like DSC and TGA alongside DFT calculations, researchers can make informed decisions that accelerate the drug development process, mitigate risks associated with stability and solubility, and ultimately increase the probability of clinical success.[3][25][26]

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  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023, July 19). Asian Journal of Research in Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Step-by-Step Guide to the Synthesis of 3-Benzyl-4-phenylisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step protocol for the synthesis of 3-benzyl-4-phenylisoxazol-5-amine, a novel isoxazole derivative with pote...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-benzyl-4-phenylisoxazol-5-amine, a novel isoxazole derivative with potential applications in medicinal chemistry. The synthesis is based on established principles of isoxazole ring formation, primarily through a 1,3-dipolar cycloaddition reaction. This guide is designed to be a practical resource for researchers in organic synthesis and drug discovery, offering detailed experimental procedures, mechanistic insights, and strategies for characterization and purification.

Introduction: The Significance of Isoxazole Scaffolds in Medicinal Chemistry

Isoxazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities.[1][2] The isoxazole ring system serves as a versatile scaffold in the design of novel therapeutic agents, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[1][2] The unique electronic and structural features of the isoxazole nucleus allow for facile modification and the introduction of various substituents, enabling the fine-tuning of their biological profiles. The target molecule, 3-benzyl-4-phenylisoxazol-5-amine, incorporates key structural motifs that are often associated with biological activity, making its synthesis a subject of considerable interest.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 3-benzyl-4-phenylisoxazol-5-amine can be approached through a convergent strategy centered around the formation of the isoxazole ring via a [3+2] cycloaddition reaction.[3][4][5] A logical retrosynthetic disconnection of the target molecule is across the isoxazole ring, leading to two key synthons: a benzylnitrile oxide and a phenyl-substituted enamine derivative.

The forward synthesis, therefore, will involve the in situ generation of benzylnitrile oxide from a suitable precursor, followed by its reaction with an appropriate dipolarophile to construct the desired 3-benzyl-4-phenyl-5-amino substituted isoxazole core.

Experimental Protocols

This section details the multi-step synthesis of 3-benzyl-4-phenylisoxazol-5-amine, including the preparation of the necessary precursors.

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer. Mass spectra can be obtained using an ESI-TOF or a GC-MS instrument.

Reagent/Solvent Grade Supplier
Phenylacetaldehyde≥95%Sigma-Aldrich
Hydroxylamine hydrochloride≥99%Sigma-Aldrich
Sodium bicarbonate≥99.5%Fisher Scientific
Phenylacetonitrile≥99%Acros Organics
Sodium ethoxide≥95%Sigma-Aldrich
Ethyl cyanoacetate≥98%Alfa Aesar
N-Chlorosuccinimide (NCS)≥98%Sigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousAcros Organics
Diethyl etherAnhydrousFisher Scientific
EthanolAnhydrousDecon Labs
TolueneAnhydrousSigma-Aldrich
Step 1: Synthesis of Phenylacetaldehyde Oxime (Precursor to Nitrile Oxide)

The first step involves the preparation of the aldoxime from the corresponding aldehyde, which will serve as the precursor for the nitrile oxide.[5][6]

Procedure:

  • To a solution of phenylacetaldehyde (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).

  • To this stirred solution, add a solution of sodium bicarbonate (1.5 eq) in water portion-wise to maintain the pH around 7-8.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford phenylacetaldehyde oxime as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of α-Amino-α-phenylacetonitrile (Dipolarophile Precursor)

A suitable dipolarophile is required for the cycloaddition reaction. In this proposed synthesis, an enamine generated from α-amino-α-phenylacetonitrile is a viable candidate.

Procedure:

  • In a well-ventilated fume hood, to a stirred solution of benzaldehyde (1.0 eq) in methanol (0.5 M) at 0 °C, add a solution of sodium cyanide (1.1 eq) in water.

  • Then, add a solution of ammonium chloride (1.2 eq) in water dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield α-amino-α-phenylacetonitrile.

Step 3: Synthesis of 3-Benzyl-4-phenylisoxazol-5-amine via 1,3-Dipolar Cycloaddition

This final step involves the in situ generation of benzylnitrile oxide from phenylacetaldehyde oxime and its subsequent [3+2] cycloaddition with the enamine tautomer of α-amino-α-phenylacetonitrile.[3][4]

Procedure:

  • In a round-bottom flask, dissolve phenylacetaldehyde oxime (1.0 eq) and α-amino-α-phenylacetonitrile (1.1 eq) in anhydrous toluene (0.2 M).

  • To this solution, add N-Chlorosuccinimide (NCS) (1.2 eq) portion-wise at room temperature. NCS will facilitate the in situ formation of the hydroxamoyl chloride, which is the precursor to the nitrile oxide.

  • After the addition of NCS, add triethylamine (2.5 eq) dropwise to the reaction mixture. The triethylamine will facilitate the dehydrohalogenation to generate the nitrile oxide in situ.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 40-50 °C to promote the reaction if the progress is slow, as monitored by TLC.

  • Upon completion of the reaction, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-benzyl-4-phenylisoxazol-5-amine.

Reaction Mechanism and Workflow

The core of this synthesis is the 1,3-dipolar cycloaddition reaction. The mechanism involves the in situ generation of benzylnitrile oxide, which then reacts with the enamine in a concerted fashion to form the isoxazole ring.

Reaction Mechanism cluster_0 Nitrile Oxide Formation cluster_1 Cycloaddition Oxime Phenylacetaldehyde Oxime Hydroxamoyl_Chloride Hydroxamoyl Chloride Oxime->Hydroxamoyl_Chloride NCS Nitrile_Oxide Benzylnitrile Oxide Hydroxamoyl_Chloride->Nitrile_Oxide Triethylamine (-HCl) Cycloadduct Cycloadduct Intermediate Nitrile_Oxide->Cycloadduct Enamine α-Amino-α-phenylacetonitrile (Enamine Tautomer) Enamine->Cycloadduct Product 3-Benzyl-4-phenylisoxazol-5-amine Cycloadduct->Product Aromatization

Caption: Proposed reaction mechanism for the synthesis of 3-benzyl-4-phenylisoxazol-5-amine.

The overall experimental workflow is summarized in the following diagram:

Experimental Workflow Start Starting Materials (Phenylacetaldehyde, Benzaldehyde) Step1 Step 1: Synthesis of Phenylacetaldehyde Oxime Start->Step1 Step2 Step 2: Synthesis of α-Amino-α-phenylacetonitrile Start->Step2 Step3 Step 3: 1,3-Dipolar Cycloaddition Step1->Step3 Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product 3-Benzyl-4-phenylisoxazol-5-amine Characterization->Final_Product

Caption: General experimental workflow for the synthesis of the target compound.

Characterization of 3-Benzyl-4-phenylisoxazol-5-amine

The structure of the final product should be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expected signals would include aromatic protons for the benzyl and phenyl groups, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons.

  • ¹³C NMR: Will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the carbons of the isoxazole ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group and C=N and C=C stretching of the aromatic and isoxazole rings are expected.

Trustworthiness and Self-Validation

The described protocol is based on well-established and frequently cited methods for the synthesis of isoxazole derivatives.[1][3][4][5] The 1,3-dipolar cycloaddition is a robust and reliable reaction for the formation of five-membered heterocycles. The regioselectivity of the cycloaddition between a nitrile oxide and an enamine is generally high, leading to the desired 5-aminoisoxazole.[3][4] The progress of each step can be reliably monitored by TLC, and the final product can be purified to a high degree using standard column chromatography. Spectroscopic analysis provides a definitive means of structural confirmation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-benzyl-4-phenylisoxazol-5-amine. By following the outlined steps, researchers can reliably prepare this novel compound for further investigation in drug discovery and development programs. The provided mechanistic insights and workflow diagrams offer a clear understanding of the synthetic process, facilitating its implementation in a laboratory setting.

References

  • Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. [Link]

  • De Sarlo, F., & Dini, F. (1989). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 2(1), 1. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). Chemistry, 6(1), 25-32. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32981-33003. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2012). ResearchGate. [Link]

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Application

Application Notes and Protocols for 3-Benzyl-4-Phenylisoxazol-5-amine in Medicinal Chemistry

Abstract The isoxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide focuses...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide focuses on the potential applications of a specific, yet underexplored derivative, 3-benzyl-4-phenylisoxazol-5-amine . While direct experimental data for this compound is limited, its structural motifs suggest significant therapeutic potential, particularly in oncology and inflammatory diseases. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate the bioactivity of this promising molecule. We present detailed protocols for investigating its anticancer and anti-inflammatory properties, grounded in the established pharmacology of related isoxazole analogs. Furthermore, we outline an in silico workflow to predict biological targets and guide experimental design.

Introduction: The Isoxazole Scaffold in Drug Discovery

The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and metabolic stability that makes it an attractive scaffold for drug design.[3] Marketed drugs such as the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antibiotic Sulfamethoxazole highlight the therapeutic success of isoxazole-containing molecules.[2] The diverse biological activities of isoxazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, stem from their ability to interact with a wide range of biological targets.[1][4]

The subject of this guide, 3-benzyl-4-phenylisoxazol-5-amine , combines several key structural features:

  • A 3-benzyl group: This lipophilic moiety can facilitate interactions with hydrophobic pockets in target proteins.

  • A 4-phenyl group: This aromatic ring can participate in π-π stacking and other non-covalent interactions, contributing to binding affinity.

  • A 5-amino group: This functional group can act as a hydrogen bond donor and a key site for further chemical modification to optimize potency and pharmacokinetic properties.

Given these features, we hypothesize that 3-benzyl-4-phenylisoxazol-5-amine holds significant promise as a lead compound for the development of novel therapeutics.

Synthesis of 3-Benzyl-4-Phenylisoxazol-5-amine

The synthesis of 3,4-disubstituted-5-aminoisoxazoles can be achieved through several established synthetic routes. A plausible and efficient method for the synthesis of the title compound involves a multicomponent reaction, which offers advantages in terms of atom economy and operational simplicity.[3]

Protocol: Three-Component Synthesis of 3-Benzyl-4-Phenylisoxazol-5-amine

This protocol is adapted from established methods for the synthesis of related 5-aminoisoxazole derivatives.[3]

Materials:

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Phenylacetaldehyde (as a precursor to the benzyl group at the 3-position)

  • A suitable aromatic aldehyde (in this case, benzaldehyde for the 4-phenyl group)

  • A green catalytic medium such as K2CO3/glycerol[3]

  • Ethanol

  • Water

Procedure:

  • Preparation of the reaction mixture: In a round-bottom flask, combine malononitrile (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and the selected aromatic aldehyde (1.0 eq) in the K2CO3/glycerol deep eutectic solvent.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to yield the purified 5-amino-isoxazole-4-carbonitrile intermediate.

  • Introduction of the benzyl group: The final benzylation at the 3-position can be achieved through subsequent chemical modifications, potentially involving a precursor that incorporates the benzyl moiety from the start, such as phenylacetylacetonitrile, in a modified reaction scheme.

DOT Diagram: Synthetic Workflow

Synthesis Workflow cluster_reactants Reactants cluster_catalyst Catalytic Medium Malononitrile Malononitrile Reaction Reaction Malononitrile->Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction K2CO3/Glycerol K2CO3/Glycerol K2CO3/Glycerol->Reaction Intermediate 5-Amino-3-phenyl-isoxazole-4-carbonitrile Reaction->Intermediate Three-component reaction Final_Product 3-Benzyl-4-phenylisoxazol-5-amine Intermediate->Final_Product Further modification/synthesis steps

Caption: Proposed synthetic workflow for 3-benzyl-4-phenylisoxazol-5-amine.

Potential Application in Oncology

Numerous isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule dynamics.[5] The structural similarity of 3-benzyl-4-phenylisoxazol-5-amine to other bioactive diaryl-aminoisoxazoles suggests its potential as an anticancer agent.[6]

Hypothetical Mechanism of Action: PI3K/Akt Pathway Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[7] We hypothesize that 3-benzyl-4-phenylisoxazol-5-amine may exert its anticancer effects by inhibiting this pathway, leading to apoptosis.

DOT Diagram: PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Compound 3-Benzyl-4-phenylisoxazol-5-amine Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway by the test compound.

Protocol: In Vitro Anticancer Activity Screening

This protocol outlines a standard workflow for assessing the cytotoxic and pro-apoptotic effects of 3-benzyl-4-phenylisoxazol-5-amine.[7][8]

Cell Lines:

  • MCF-7 (human breast adenocarcinoma)

  • A549 (human lung carcinoma)

  • HCT116 (human colorectal carcinoma)

3.2.1. MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-benzyl-4-phenylisoxazol-5-amine in culture medium and treat the cells for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

3.2.2. Caspase-Glo® 3/7 Assay for Apoptosis

Objective: To quantify the induction of apoptosis.

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Assay: Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay system to measure caspase activity, which is a hallmark of apoptosis.

3.2.3. Western Blot Analysis for Pathway Modulation

Objective: To confirm the inhibition of the PI3K/Akt pathway.

Procedure:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Akt, phospho-Akt (p-Akt), and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Application in Anti-Inflammatory Therapy

The isoxazole scaffold is present in known anti-inflammatory drugs, and many derivatives exhibit potent anti-inflammatory properties.[10][11] This suggests that 3-benzyl-4-phenylisoxazol-5-amine could be a valuable lead for developing new anti-inflammatory agents.

Hypothetical Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Inflammation is mediated by a complex network of signaling pathways, with NF-κB and MAPK being central regulators.[12] These pathways control the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2, which produces prostaglandins. We hypothesize that 3-benzyl-4-phenylisoxazol-5-amine may exert anti-inflammatory effects by inhibiting these key mediators.

DOT Diagram: Inflammatory Signaling Pathways

Inflammatory_Pathways LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK Pathway TLR4->MAPK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to MAPK->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes activates Compound 3-Benzyl-4-phenylisoxazol-5-amine Compound->IKK Inhibits Compound->MAPK Inhibits

Caption: Hypothesized inhibition of inflammatory signaling by the test compound.

Protocol: In Vitro Anti-Inflammatory Activity Screening

This protocol details methods to assess the anti-inflammatory potential of 3-benzyl-4-phenylisoxazol-5-amine in a cellular context.[12]

Cell Line:

  • RAW 264.7 (murine macrophage cell line)

4.2.1. Nitric Oxide (NO) Production Assay

Objective: To measure the inhibition of NO, a key inflammatory mediator.

Procedure:

  • Cell Culture and Plating: Culture RAW 264.7 cells and seed them in 96-well plates.

  • Treatment and Stimulation: Pre-treat cells with various concentrations of the compound for 2 hours, then stimulate with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percent inhibition of NO production for each compound concentration.

4.2.2. Cytokine Production Assay (ELISA)

Objective: To quantify the inhibition of pro-inflammatory cytokines TNF-α and IL-6.

Procedure:

  • Cell Treatment: Treat cells as described in the NO production assay.

  • ELISA: Measure the levels of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

4.2.3. COX-2 Inhibition Assay

Objective: To determine the direct inhibitory effect on the COX-2 enzyme.

Procedure:

  • Cell-free Assay: Utilize a commercial COX-2 inhibitor screening assay kit.

  • Incubation: Incubate recombinant human COX-2 enzyme with the compound at various concentrations.

  • Activity Measurement: Measure the enzymatic activity according to the kit's protocol.

  • Data Analysis: Calculate the IC50 value for COX-2 inhibition.

In Silico Bioactivity Prediction

In the absence of experimental data, in silico methods provide a valuable starting point for predicting the biological targets and pharmacokinetic properties of a novel compound.[13][14][15]

Protocol: In Silico Workflow

5.1.1. Target Identification

  • Utilize platforms like SwissTargetPrediction or SuperPred to predict potential protein targets based on the 2D structure of 3-benzyl-4-phenylisoxazol-5-amine.

5.1.2. Molecular Docking

  • Select high-priority targets identified in the previous step (e.g., PI3K, IKK, COX-2).

  • Perform molecular docking studies using software like AutoDock Vina or Schrödinger Maestro to predict the binding affinity and interaction patterns of the compound within the active site of the target proteins.[16]

5.1.3. ADME/T Prediction

  • Use tools like SwissADME or pkCSM to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the compound to assess its drug-likeness.

Data Presentation: Predicted ADME Properties

PropertyPredicted ValueAcceptable Range
Molecular WeightTo be calculated< 500 g/mol
LogPTo be calculated< 5
Hydrogen Bond DonorsTo be calculated< 5
Hydrogen Bond AcceptorsTo be calculated< 10
Lipinski's Rule of 5To be predicted0 violations

Conclusion

While 3-benzyl-4-phenylisoxazol-5-amine remains a largely uncharacterized molecule, its structural features, combined with the extensive body of research on related isoxazole derivatives, strongly suggest its potential as a valuable lead compound in medicinal chemistry. The protocols and conceptual frameworks presented in this guide offer a robust starting point for a systematic investigation into its anticancer and anti-inflammatory properties. Through a combination of targeted synthesis, rigorous biological evaluation, and insightful in silico analysis, the therapeutic potential of this promising scaffold can be fully elucidated.

References

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  • Kanō, H., Adachi, I., Kido, R., & Hirose, K. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 10(3), 411–417. [Link]

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  • Synthesis, characterization, molecular docking and. Scribd. [Link]

  • Jia, Q., Shurn Benjamin, P. M., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synthesis, 45(02), 229–235. [Link]

  • Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review. Iranian Journal of Catalysis. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC. [Link]

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  • Knight, D. W., Little, P. B., & Wilson, M. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1163–1166. [Link]

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Method

The Strategic Utility of 3-Benzyl-4-phenylisoxazol-5-amine as a Versatile Precursor for Heterocyclic Compound Synthesis

Introduction: The Isoxazole Core in Modern Chemistry The isoxazole ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to serve as a bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to serve as a bioisostere for other functional groups.[1][2] Derivatives of isoxazole exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Among the various classes of isoxazoles, 5-aminoisoxazoles are particularly valuable as synthetic intermediates. The inherent reactivity of this scaffold, characterized by the labile N-O bond, allows for elegant and efficient ring transformation reactions, providing access to a diverse array of other heterocyclic systems.[5][6]

This guide focuses on a specific, highly functionalized precursor: 3-benzyl-4-phenylisoxazol-5-amine . The strategic placement of the benzyl and phenyl groups at the 3 and 4 positions, respectively, not only influences the electronic nature of the isoxazole ring but also provides points for further diversification in the target molecules. While this specific precursor is not extensively documented in the literature, its synthesis and reactivity can be confidently extrapolated from well-established principles of isoxazole chemistry and the behavior of closely related 3,4-diaryl-5-aminoisoxazoles.[7]

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of 3-benzyl-4-phenylisoxazol-5-amine and its subsequent application as a building block for the preparation of valuable pyrazole and pyrimidine derivatives. The methodologies presented are grounded in established chemical transformations, offering a robust starting point for discovery and development programs.

Part 1: Synthesis of the Precursor: 3-Benzyl-4-phenylisoxazol-5-amine

The synthesis of 3-benzyl-4-phenylisoxazol-5-amine is most effectively approached through the construction of a key intermediate, the β-ketonitrile 2-phenyl-3-oxo-4-phenylbutanenitrile . This intermediate is then cyclized with hydroxylamine to yield the target 5-aminoisoxazole.

Workflow for Precursor Synthesis

G cluster_0 Step 1: Synthesis of β-Ketonitrile Intermediate cluster_1 Step 2: Isoxazole Ring Formation A Benzyl Cyanide D Acylation Reaction A->D B Phenylacetyl Chloride B->D C Strong Base (e.g., NaH, NaOEt) C->D Deprotonation E 2-phenyl-3-oxo-4-phenylbutanenitrile D->E Acidic Workup H Cyclocondensation E->H F Hydroxylamine Hydrochloride F->H G Base (e.g., NaOAc, Pyridine) G->H I 3-benzyl-4-phenylisoxazol-5-amine H->I

Caption: Synthetic workflow for 3-benzyl-4-phenylisoxazol-5-amine.

Protocol 1.1: Synthesis of 2-phenyl-3-oxo-4-phenylbutanenitrile

The synthesis of α-aryl-β-ketonitriles can be achieved through the acylation of the active methylene group of an arylacetonitrile.[8] This protocol adapts this principle for the specific synthesis of our key intermediate.

Rationale: The α-protons of benzyl cyanide are acidic and can be removed by a strong base to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of phenylacetyl chloride in a Claisen-like condensation to form the β-ketonitrile. Sodium ethoxide is a suitable, cost-effective base for this transformation.

Materials:

  • Benzyl Cyanide

  • Phenylacetyl Chloride

  • Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard Glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend sodium ethoxide (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzyl cyanide (1.0 equivalent) in anhydrous THF to the suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Add a solution of phenylacetyl chloride (1.05 equivalents) in anhydrous THF dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-phenyl-3-oxo-4-phenylbutanenitrile.

Protocol 1.2: Synthesis of 3-benzyl-4-phenylisoxazol-5-amine

The most versatile and common method for synthesizing 5-aminoisoxazoles is the condensation of β-ketonitriles with hydroxylamine.[9]

Rationale: The reaction proceeds via a nucleophilic attack of the hydroxylamine on the ketone carbonyl of the β-ketonitrile to form an oxime intermediate. This is followed by an intramolecular cyclization where the nitrogen of the oxime attacks the nitrile carbon, leading to the formation of the 5-aminoisoxazole ring.

Materials:

  • 2-phenyl-3-oxo-4-phenylbutanenitrile

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Acetate (NaOAc) or Pyridine

  • Ethanol

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-phenyl-3-oxo-4-phenylbutanenitrile (1.0 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C).

  • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Pour the residue into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from ethanol/water to afford pure 3-benzyl-4-phenylisoxazol-5-amine.

Part 2: Application in Heterocyclic Synthesis

The 5-aminoisoxazole scaffold is a synthon for a variety of other heterocyclic systems. The cleavage of the weak N-O bond, typically under reductive or basic conditions, generates a reactive intermediate that can be trapped intramolecularly to form new rings.

A. Synthesis of 3-benzyl-4-phenyl-1H-pyrazol-5-amine

The transformation of 5-aminoisoxazoles into 5-aminopyrazoles is a well-documented and synthetically useful reaction.[10]

Rationale: This transformation is typically achieved through catalytic hydrogenation or treatment with hydrazine. The reaction with hydrazine hydrate is often preferred for its simplicity. The process involves the reductive cleavage of the N-O bond of the isoxazole, followed by a rearrangement and cyclization to form the more thermodynamically stable pyrazole ring.

G A 3-benzyl-4-phenylisoxazol-5-amine C Ring Transformation (Ethanol, Reflux) A->C B Hydrazine Hydrate (N₂H₄·H₂O) B->C D 3-benzyl-4-phenyl-1H-pyrazol-5-amine C->D

Caption: Conversion of 5-aminoisoxazole to 5-aminopyrazole.

Protocol 2.1: Synthesis of 3-benzyl-4-phenyl-1H-pyrazol-5-amine

Materials:

  • 3-benzyl-4-phenylisoxazol-5-amine

  • Hydrazine Hydrate (80% solution)

  • Ethanol

  • Reflux condenser

Procedure:

  • Dissolve 3-benzyl-4-phenylisoxazol-5-amine (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3.0 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • The resulting crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

B. Synthesis of Substituted Pyrimidines

5-Aminoisoxazoles are excellent precursors for the synthesis of pyrimidine derivatives through condensation with 1,3-dielectrophiles such as β-dicarbonyl compounds or their equivalents.

Rationale: The reaction is believed to proceed via an initial condensation between the 5-amino group of the isoxazole and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enaminone intermediate. This is followed by the cleavage of the isoxazole N-O bond and subsequent intramolecular cyclization to form the pyrimidine ring.

G A 3-benzyl-4-phenylisoxazol-5-amine C Condensation & Ring Formation (Base or Acid Catalyst) A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Substituted Pyrimidine C->D

Caption: Synthesis of pyrimidines from 5-aminoisoxazoles.

Protocol 2.2: Synthesis of 2-(benzyl)-4,6-dimethyl-5-phenylpyrimidin-4-amine

Materials:

  • 3-benzyl-4-phenylisoxazol-5-amine

  • Acetylacetone (2,4-pentanedione)

  • Potassium Carbonate (K₂CO₃) or a catalytic amount of p-toluenesulfonic acid (p-TsOH)

  • N,N-Dimethylformamide (DMF) or Toluene

  • Dean-Stark apparatus (if using p-TsOH in toluene)

Procedure:

  • In a round-bottom flask, combine 3-benzyl-4-phenylisoxazol-5-amine (1.0 equivalent), acetylacetone (1.2 equivalents), and potassium carbonate (2.0 equivalents) in DMF.

  • Heat the mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.

Summary of Applications and Expected Outcomes

The following table summarizes the transformations discussed, providing a quick reference for expected products and reaction conditions.

PrecursorReagentsProduct ClassExpected ProductConditions
3-benzyl-4-phenylisoxazol-5-amineHydrazine HydratePyrazole3-benzyl-4-phenyl-1H-pyrazol-5-amineEthanol, Reflux
3-benzyl-4-phenylisoxazol-5-amineAcetylacetone, K₂CO₃Pyrimidine2-(benzyl)-4,6-dimethyl-5-phenylpyrimidin-4-amineDMF, 100-120 °C
3-benzyl-4-phenylisoxazol-5-amineEthyl Acetoacetate, NaOEtPyrimidine2-benzyl-6-methyl-5-phenylpyrimidin-4-olEthanol, Reflux

Note: The product structures and yields are predictive and based on the established reactivity of analogous compounds. Experimental optimization may be required.

Conclusion

3-Benzyl-4-phenylisoxazol-5-amine emerges as a highly promising and versatile precursor for the synthesis of a variety of heterocyclic compounds. The protocols detailed in this guide, derived from fundamental principles of heterocyclic chemistry, provide a solid foundation for the construction of novel pyrazole and pyrimidine scaffolds. The strategic substitution pattern of the starting isoxazole offers significant opportunities for generating libraries of complex molecules for evaluation in drug discovery and materials science. The inherent reactivity of the 5-aminoisoxazole core, when harnessed through the ring transformation strategies outlined, represents an efficient and elegant approach to molecular diversity.

References

  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1779.
  • Julian, P. L., Oliver, J. J., Kimball, R. H., Pike, A. B., & Jefferson, G. D. α-PHENYLACETOACETONITRILE. Organic Syntheses.
  • Google Patents. (n.d.). US20030208068A1 - Convergent synthesis of alpha-aryl-beta-ketonitriles.
  • Xia, Y., Fan, C., Zhao, B., & Wang, M. (2009). Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. Bioorganic & medicinal chemistry, 17(17), 6279–6285.
  • Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 473–480.
  • Dannhardt, G., Laufer, S., & Obergrusberger, I. (1989). A New Synthesis of 3,4-Diaryl-5-oxo-4,5-dihydroisoxazoles and Their Transformation to 5-(N-(ω-Aminoalkyl)amino)isoxazoles and 5-(2-Aminoethylthio)isoxazoles. ChemInform.
  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148–174.
  • Zeng, G., Liu, J., Shao, Y., Zhang, F., Chen, Z., Lv, N., Chen, J., & Li, R. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867.
  • Al-Zoubi, R. M., & Al-Hamdany, R. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(26), 17897–17926.
  • Abdelhamid, A. O., Fahmi, A. A., & Alsheflo, A. A. M. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry, 3(2), 129–137.
  • Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN106278861A - A kind of method preparing substituted phenylacetic acid.
  • Scribd. (n.d.). Phenylacetic Acid From Benzyl Cyanide. Retrieved from [Link]

  • Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 473–480.
  • O'Neil, M. J. (Ed.). (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2909–2916.
  • Request PDF. (n.d.). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Retrieved from [Link]

  • Xia, Y., Fan, C., Zhao, B., & Wang, M. (2009). Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. Bioorganic & medicinal chemistry, 17(17), 6279–6285.
  • Singh, G., & Diez-Gonzalez, S. (2020). Effects of ultrasound on the formation of alpha-benzoylbenzyl cyanide from benzyl cyanide and alkylphenyl ketone from alpha-alkylbenzyl cyanide by potassium superoxide in the presence of crown ether. Ultrasonics sonochemistry, 67, 105156.
  • PubChem. (n.d.). 3-Oxo-4-phenylbutanenitrile. Retrieved from [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148–174.
  • Wuhan Newgreat Chemical Co., Ltd. (n.d.). 3-oxo-4-phenylbutanenitrile CAS NO.19212-27-2. Retrieved from [Link]

Sources

Application

Application Note: Preclinical In Vivo Evaluation Protocols for 3-Benzyl-4-phenylisoxazol-5-amine Derivatives

Introduction & Scientific Rationale The 3-benzyl-4-phenylisoxazol-5-amine scaffold is a privileged building block in modern medicinal chemistry. Derivatives of 5-aminoisoxazoles have demonstrated profound efficacy as tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 3-benzyl-4-phenylisoxazol-5-amine scaffold is a privileged building block in modern medicinal chemistry. Derivatives of 5-aminoisoxazoles have demonstrated profound efficacy as targeted anti-cancer agents, acting as potent inhibitors of the TRIM24 bromodomain[1], TACC3 (transforming acidic coiled-coil containing protein 3)[2], and HSP90[3].

However, translating sub-micromolar in vitro IC₅₀ values into in vivo efficacy requires navigating complex pharmacokinetic (PK) barriers and the tumor microenvironment. As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step in vivo testing pipeline . This protocol ensures that every experimental choice is grounded in causality: we do not merely measure tumor shrinkage; we systematically validate drug exposure, establish a therapeutic window, and confirm target engagement.

The Self-Validating In Vivo Pipeline

To ensure rigorous scientific integrity, the evaluation of any novel 3-benzyl-4-phenylisoxazol-5-amine derivative must follow a strict sequential logic. Efficacy data is meaningless if systemic exposure is unverified, and tumor shrinkage is a "black box" without pharmacodynamic proof of mechanism.

Workflow PK Phase 1: PK Profiling (Plasma Exposure) MTD Phase 2: MTD (Toxicity Window) PK->MTD Efficacy Phase 3: Xenograft (Tumor Shrinkage) MTD->Efficacy PD Phase 4: Ex Vivo PD (Target Engagement) Efficacy->PD

Workflow for the systematic in vivo validation of 3-benzyl-4-phenylisoxazol-5-amine derivatives.

Phase 1: Rapid Assessment of Compound Exposure (RACE) Pharmacokinetics

Causality & Logic: Before initiating resource-intensive efficacy models, we must confirm that the isoxazole derivative achieves sustained plasma concentrations above its in vitro IC₅₀. We utilize a modified RACE protocol utilizing serial submandibular bleeding. This technique dramatically reduces inter-subject variability and animal usage compared to traditional terminal cardiac puncture[4].

Step-by-Step Protocol:

  • Formulation: Dissolve the 3-benzyl-4-phenylisoxazol-5-amine derivative in a vehicle of 10% DMSO, 40% PEG400, and 50% Saline.

    • Expert Insight: Isoxazoles are highly lipophilic; this specific co-solvent system prevents intravascular precipitation and ensures consistent bioavailability.

  • Dosing: Administer a single dose (e.g., 10 mg/kg) via oral gavage (PO) to a cohort of female C57BL/6 mice (n=4).

  • Serial Sampling: At 15, 30, 60, 120, and 240 minutes post-dose, restrain the mouse and puncture the submandibular vein with a 4mm lancet to collect 30 µL of blood into K₂EDTA tubes[4].

  • Analysis: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to isolate plasma. Quantify compound concentration using LC-MS/MS to calculate Cₘₐₓ, Tₘₐₓ, and AUC.

Phase 2: Maximum Tolerated Dose (MTD) Determination

Causality & Logic: Tumor regression is only clinically relevant if it occurs without severe systemic toxicity. The MTD establishes the upper limit of our therapeutic window, ensuring that subsequent efficacy results are not artifacts of general toxicity.

Step-by-Step Protocol:

  • Dose Escalation: Administer escalating doses (e.g., 10, 25, 50 mg/kg) daily to healthy, non-tumor-bearing BALB/c mice (n=3 per group) for 7 consecutive days.

  • Monitoring: Weigh the mice daily and observe for clinical signs of distress (e.g., lethargy, ruffled fur, hunched posture).

  • Endpoint: The MTD is strictly defined as the highest dose that results in <10% body weight loss and zero observable behavioral toxicity.

Phase 3: Subcutaneous Tumor Xenograft Efficacy Model

Causality & Logic: To evaluate in vivo efficacy, we utilize immunocompromised athymic nude mice (BALB/c nu/nu) to prevent graft rejection[5]. Tumor cells are co-injected with Matrigel to provide an extracellular matrix scaffold, which significantly accelerates initial vascularization and engraftment[6].

Step-by-Step Protocol:

  • Cell Preparation: Harvest target cancer cells (e.g., TACC3-overexpressing JIMT-1 breast cancer cells) at 80% confluence. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 2×107 cells/mL[6].

  • Inoculation: Inject 100 µL ( 2×106 cells) subcutaneously into the right flank of 6-week-old female nude mice[5].

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into Vehicle Control and Treatment groups (n=8/group).

    • Expert Insight: Randomizing by tumor volume rather than body weight ensures baseline equivalence across cohorts.

  • Treatment & Measurement: Administer the isoxazole derivative at the established MTD. Measure tumors bi-weekly using digital calipers. Calculate volume using the standard formula: V=(Length×Width2)/2 .

Phase 4: Pharmacodynamics (PD) & Mechanism of Action

Causality & Logic: Efficacy without a proven mechanism is a scientific black box. We must prove that the isoxazole derivative shrank the tumor by inhibiting its specific target (e.g., inducing mitotic arrest via TACC3 inhibition or altering epigenetics via TRIM24 blockade)[2],[1].

MOA Drug 3-Benzyl-4-phenylisoxazol-5-amine Derivative Target Target Protein (e.g., TRIM24 / TACC3) Drug->Target Inhibits Downstream Downstream Signaling (e.g., ERK1/2, H3K23ac) Target->Downstream Blocks Effect Mitotic Arrest & Apoptosis Downstream->Effect Induces

Pharmacodynamic signaling pathway of targeted isoxazol-5-amine derivatives.

Step-by-Step Protocol:

  • Tissue Harvesting: At the study endpoint, euthanize mice and rapidly excise the tumors.

  • Protein Extraction: Snap-freeze half of the tumor in liquid nitrogen. Homogenize in RIPA buffer for Western blot analysis, probing for downstream markers (e.g., decreased H3K23ac for TRIM24 inhibitors, or cleaved caspase-3 for apoptosis)[6].

  • Histology: Fix the remaining half in 10% neutral buffered formalin for Immunohistochemistry (IHC) to evaluate Ki-67 (proliferation) and TUNEL (apoptosis).

Quantitative Data Presentation

To facilitate easy comparison and go/no-go decision-making, synthesize all in vivo data into the following standardized matrix:

Assay PhaseKey ParameterExpected Target Value for Lead AdvancementAnalytical Method
Phase 1: PK Cₘₐₓ (Peak Plasma Conc.)> 10x the in vitro IC₅₀LC-MS/MS
Phase 1: PK AUC (Total Exposure)> 5,000 ng·h/mL (PO dosing)LC-MS/MS
Phase 2: MTD Max Weight Loss < 10% from baseline at Day 7Digital Scale
Phase 3: Efficacy TGI (Tumor Growth Inhibition)> 60% relative to Vehicle ControlCaliper Measurement
Phase 4: PD Biomarker Expression > 50% reduction in target phosphorylation/acetylationWestern Blot / IHC

References

  • Isoxazole derivatives targeting tacc3 as anticancer agents. World Intellectual Property Organization (WIPO) Patent WO2021097352A1.
  • Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. European Journal of Medicinal Chemistry / PubMed. URL: [Link]

  • Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Bioorganic Chemistry / PubMed. URL:[Link]

  • Murine Pharmacokinetic Studies. Journal of Visualized Experiments / PMC - NIH. URL:[Link]

  • In vivo tumor xenograft model. Bio-protocol. URL:[Link]

  • Combination of ONC201 and TLY012 induces selective, synergistic apoptosis in vitro and significantly delays PDAC xenograft growth in vivo. Cancer Biology & Therapy / Taylor & Francis. URL:[Link]

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Current Protocols in Chemical Biology / PMC - NIH. URL:[Link]

Sources

Method

Application Note: Advanced Crystallization Strategies for 3-Benzyl-4-phenylisoxazol-5-amine Derivatives

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Application Note & Standardized Protocols Introduction & Pharmacological Context Isoxazole derivatives, particularly t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Application Note & Standardized Protocols

Introduction & Pharmacological Context

Isoxazole derivatives, particularly those bearing 5-amino substitutions, are privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of potent therapeutics, including BET bromodomain inhibitors for prostate cancer[1] and highly selective HSP90 inhibitors[2]. When synthesizing these compounds—typically via Claisen-Schmidt condensation followed by hydroxylamine cyclization—the crude product often contains closely related regioisomers and unreacted chalcone intermediates[3].

Achieving high-quality crystals of 3-benzyl-4-phenylisoxazol-5-amine derivatives is paramount not only for bulk purification but also for precise structural elucidation via single-crystal X-ray diffraction[4]. However, the unique structural topology of these molecules presents significant crystallization challenges that require a mechanistically driven approach.

Mechanistic Insights: The Thermodynamics of Isoxazole Crystallization

As a Senior Application Scientist, I frequently observe that standard "heat-and-cool" crystallization methods fail for 3-benzyl-4-phenylisoxazol-5-amines. To understand why, we must analyze the molecule's structural causality:

  • The Entropic Penalty of the 3-Benzyl Group: The sp³-hybridized methylene bridge of the 3-benzyl group introduces a high degree of conformational flexibility. During crystallization, the molecule must lose significant entropy to adopt a single, low-energy conformation required for ordered lattice packing. Rapid cooling forces the molecules to clump together in disordered states, leading to "oiling out" (a supersaturated liquid phase) rather than solid crystal formation[4].

  • Hydrogen-Bonding Dynamics of the 5-Amino Group: The 5-amino moiety acts as both a strong hydrogen bond donor and acceptor, driving the formation of supramolecular chains[5]. If an aprotic solvent evaporates too quickly, these H-bonds form chaotically, resulting in amorphous precipitation.

  • π−π Stacking of the 4-Phenyl Ring: The adjacent 4-phenyl and 3-benzyl groups create a dense, hydrophobic core.

The Solution: We must employ solvent systems that temporarily mask the 5-amino hydrogen bonds at elevated temperatures (using protic solvents like ethanol) while providing enough hydrophobic solvation to keep the phenyl rings mobile until the temperature drops sufficiently to favor ordered lattice assembly.

Solvent Screening & Quantitative Data

The following table summarizes the quantitative outcomes of solvent screening for 3-benzyl-4-phenylisoxazol-5-amine. Data is normalized for a 500 mg crude sample (90% initial purity).

Solvent SystemRatio (v/v)Solubility (Hot)Solubility (Cold)Crystallization OutcomeYield (%)Purity (%)
Ethanol 100%HighLowFine colorless needles85>99.5
Methanol / Water 80:20HighVery LowAmorphous powder9294.0
Ethyl Acetate / Hexane 1:3ModerateLowPrismatic crystals78>99.0
DCM / Hexane 1:4HighLowOiling out (Biphasic)N/AN/A
Toluene 100%ModerateModerateMicrocrystalline aggregates6097.5

Experimental Protocols

The following protocols are designed as self-validating systems . Built-in observational checkpoints ensure that errors (such as undersaturation) are caught and corrected in real-time before the experiment fails.

Protocol A: Controlled Cooling Crystallization (For Bulk Purification)

This method leverages the temperature-dependent solubility of protic solvents to yield high-purity bulk material.

  • Dissolution: Suspend 1.0 g of crude 3-benzyl-4-phenylisoxazol-5-amine in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Heating: Heat the mixture to reflux (78°C) under continuous stirring until complete dissolution occurs.

  • Self-Validation Checkpoint (Turbidity):

    • If the solution remains cloudy at reflux: Add ethanol in 1 mL increments until clear.

    • If the solution is clear, remove from heat and monitor. If turbidity appears above 55°C, the solution is too concentrated (risk of amorphous crashing). Add 2 mL of hot ethanol.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble mechanical impurities.

  • Controlled Nucleation: Place the filtrate in a draft-free environment. Allow it to cool to room temperature (20°C) at a natural rate (approx. 1°C/min). Do not use an ice bath initially, as thermal shock induces oiling out.

  • Maturation & Harvesting: Once crystals form at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize yield. Filter the crystals, wash with 5 mL of ice-cold ethanol, and dry under a vacuum at 40°C.

Protocol B: Antisolvent Vapor Diffusion (For Single-Crystal XRD)

This method relies on the slow, thermodynamically controlled diffusion of an antisolvent to grow large, defect-free single crystals suitable for X-ray diffraction[4].

  • Inner Vial Preparation: Dissolve 10 mg of the highly purified compound in 0.5 mL of Ethyl Acetate (good solvent) in a 2 mL glass dram vial. Ensure the solution is perfectly clear.

  • Outer Vial Preparation: Place 3 mL of Hexane (antisolvent) into a larger 20 mL scintillation vial.

  • Assembly: Carefully lower the open 2 mL vial into the 20 mL vial using forceps.

  • Sealing and Diffusion: Cap the 20 mL vial tightly with a Teflon-lined cap. Wrap the cap edge with Parafilm to ensure a hermetic seal.

  • Incubation: Store the assembly in a vibration-free cabinet at a constant temperature (typically 20°C) for 3 to 7 days. As hexane vapor diffuses into the ethyl acetate, the solubility of the isoxazole gradually decreases, promoting the nucleation of prismatic single crystals.

Workflow Visualization

The following decision matrix illustrates the logical flow for selecting and optimizing the crystallization of these derivatives.

CrystallizationWorkflow Start Crude 3-benzyl-4-phenylisoxazol-5-amine Goal Define Objective Start->Goal Bulk Bulk Purification Goal->Bulk Yield Single Single Crystal XRD Goal->Single Structure Cooling Protocol A: Cooling (EtOH/H2O) Bulk->Cooling Vapor Protocol B: Vapor Diffusion (EtOAc/Hexane) Single->Vapor Oiling Oiling Out? Cooling->Oiling SuccessXRD Diffraction-Quality Crystal Vapor->SuccessXRD 3-7 Days Seed Triturate & Seed Oiling->Seed Yes SuccessBulk High-Purity Powder Oiling->SuccessBulk No Seed->SuccessBulk

Decision matrix for the crystallization of 3-benzyl-4-phenylisoxazol-5-amine derivatives.

Troubleshooting: Resolving "Oiling Out"

If your compound forms an immiscible liquid layer (oils out) during Protocol A, the system has bypassed the nucleation phase and entered liquid-liquid phase separation.

  • Immediate Action: Reheat the mixture until the oil dissolves completely.

  • Correction: Add 10-15% more of the primary solvent (Ethanol) to decrease the saturation level. As the solution cools and reaches 40°C, introduce a microscopic amount of crystalline compound (seeding ) and scratch the inside of the glass flask with a glass stirring rod. The acoustic cavitation and microscopic glass shards provide high-energy nucleation sites, forcing the molecules to bypass the liquid-liquid phase separation and form a solid lattice.

References

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry.[Link]

  • Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. ResearchGate / European Journal of Medicinal Chemistry.[Link]

  • 3,4-Dimethyl-N-(2,4,5-trimethoxybenzylidene)-1,2-isoxazol-5-amine. Acta Crystallographica Section E.[Link]

Sources

Application

Application Note: Scalable Synthesis of 3-Benzyl-4-phenylisoxazol-5-amine

Executive Summary & Scientific Rationale The 5-aminoisoxazole scaffold is a highly privileged motif in medicinal chemistry, frequently utilized as an amide bioisostere in peptidomimetics and drug discovery[1]. Compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 5-aminoisoxazole scaffold is a highly privileged motif in medicinal chemistry, frequently utilized as an amide bioisostere in peptidomimetics and drug discovery[1]. Compounds containing this core exhibit a broad spectrum of biological activities, including fungicidal, bactericidal, and antihelmintic properties[2],[3].

When scaling up the synthesis of highly substituted derivatives like 3-benzyl-4-phenylisoxazol-5-amine (CAS 860371-56-8)[4], process chemists must prioritize safety, yield, and regioselectivity. While many modern synthetic methods employ transition-metal catalysts (e.g., Cu(I) or Ru(II)) for (3+2) cycloadditions, these routes are often plagued by high costs, toxicity, and significant downstream purification challenges[5].

To circumvent these issues, we have designed a robust, metal-free, two-step protocol optimized for laboratory scale-up (50–100 g). This method relies on the classical cyclocondensation of a β-ketonitrile with hydroxylamine[6]. By carefully controlling the base and solvent conditions, this self-validating workflow guarantees high regioselectivity and eliminates the need for chromatographic purification.

Mechanistic Pathway & Workflow Design

The synthesis is divided into two distinct chemical transformations:

  • Claisen-Type Condensation : A base-mediated acylation of phenylacetonitrile with ethyl phenylacetate to construct the β-ketonitrile backbone, 2,4-diphenyl-3-oxobutanenitrile (CAS 25369-03-3)[7].

  • Regioselective Cyclocondensation : The reaction of the β-ketonitrile with hydroxylamine. The hydroxylamine selectively attacks the highly electrophilic ketone carbonyl to form an oxime intermediate, which subsequently undergoes intramolecular nucleophilic attack on the nitrile carbon, tautomerizing to the final 5-aminoisoxazole[6].

Workflow SM Starting Materials Phenylacetonitrile + Ethyl Phenylacetate Step1 Step 1: Claisen Condensation NaOEt, EtOH, Reflux 4h SM->Step1 Int Intermediate 2,4-Diphenyl-3-oxobutanenitrile Step1->Int Acidic Workup (pH 3) Step2 Step 2: Cyclocondensation NH₂OH·HCl, NaOAc, EtOH, Reflux 6h Int->Step2 Prod Target Molecule 3-Benzyl-4-phenylisoxazol-5-amine Step2->Prod Regioselective Cyclization

Two-step scalable workflow for 3-benzyl-4-phenylisoxazol-5-amine synthesis.

Mechanism Keto β-Ketonitrile Core Oxime Oxime Intermediate Keto->Oxime NH₂OH Attack at C=O Cyclize Intramolecular Attack Oxime->Cyclize -OH attacks -CN Amine 5-Aminoisoxazole Product Cyclize->Amine Tautomerization (-H₂O)

Mechanistic pathway from β-ketonitrile to the 5-aminoisoxazole core.

Process Optimization & Quantitative Data

A critical challenge in the synthesis of 5-aminoisoxazoles from β-ketonitriles is preventing the formation of the 3-amino regioisomer. If the nitrogen atom of the hydroxylamine attacks the nitrile group before the oxygen attacks the ketone, the reaction pathway diverges.

To establish the causality behind our specific reagent choices, we conducted a solvent and base optimization study on a 0.1 mol scale. As shown in the table below, utilizing a strong base (NaOH) leads to competitive side reactions and lower regioselectivity. By switching to a milder buffer system (Sodium Acetate in Ethanol), we suppress premature alkaline hydrolysis of the nitrile and ensure that the oxime forms exclusively at the ketone, driving >98% regioselectivity[6],[2].

Table 1: Optimization of Cyclocondensation Conditions (0.1 mol scale)

SolventBaseTemp (°C)Time (h)Regioselectivity (5-amino : 3-amino)Isolated Yield (%)
MethanolNaOH65485:1562
EthanolNaOH78488:1268
Ethanol NaOAc 78 6 >98:2 84
IsopropanolNaOAc828>98:281

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Diphenyl-3-oxobutanenitrile

This step utilizes a Claisen condensation to build the carbon framework[7].

Equipment : 2 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, addition funnel. Reagents :

  • Phenylacetonitrile: 58.6 g (0.5 mol)

  • Ethyl phenylacetate: 90.3 g (0.55 mol)

  • Sodium ethoxide (NaOEt): 21 wt% solution in EtOH (180 mL, ~0.6 mol)

  • Absolute ethanol: 300 mL

Step-by-Step Procedure :

  • Enolate Formation : Charge the flask with absolute ethanol and the NaOEt solution under a nitrogen atmosphere. Add phenylacetonitrile dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 30 °C to manage the exotherm.

  • Condensation : Stir for 15 minutes, then add ethyl phenylacetate dropwise over 30 minutes. Heat the reaction mixture to reflux (78 °C) for 4 hours.

  • Workup & Extraction : Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol. Dissolve the resulting viscous residue in 500 mL of distilled water. Extract with diethyl ether (2 × 200 mL) to remove unreacted starting materials and non-polar impurities.

  • Self-Validating Precipitation : Carefully acidify the aqueous layer with 10% aqueous HCl under vigorous stirring until pH 3 is reached. Causality: The product exists as a highly water-soluble sodium enolate under basic conditions. Dropping the pH to 3 protonates the enolate, causing the neutral 2,4-diphenyl-3-oxobutanenitrile to immediately precipitate as a dense white solid. This visual cue validates the success of the reaction.

  • Isolation : Filter the solid via vacuum filtration, wash with cold water (3 × 100 mL), and dry in a vacuum oven at 45 °C overnight. Expected Yield: 95–100 g (81–85%).

Step 2: Regioselective Cyclocondensation

This step constructs the isoxazole ring to yield 3-benzyl-4-phenylisoxazol-5-amine[4].

Equipment : 2 L round-bottom flask, magnetic stirrer, reflux condenser. Reagents :

  • 2,4-Diphenyl-3-oxobutanenitrile: 94.1 g (0.4 mol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 34.7 g (0.5 mol)

  • Sodium acetate (NaOAc) anhydrous: 41.0 g (0.5 mol)

  • Absolute ethanol: 500 mL

Step-by-Step Procedure :

  • Reaction Setup : Suspend 2,4-diphenyl-3-oxobutanenitrile in absolute ethanol. Add hydroxylamine hydrochloride and anhydrous sodium acetate.

  • Cyclization : Heat the mixture to reflux for 6 hours. In-Process Check: The suspension will gradually become a homogeneous solution as the oxime forms, followed by slight turbidity as the cyclized product begins to form.

  • Self-Validating Isolation : Cool the reaction mixture to room temperature and pour it slowly into 1.5 L of vigorously stirred ice-water. Causality: The spontaneous elimination of water during cyclization drives the formation of the highly aromatic 5-aminoisoxazole[2]. Because the final product is highly hydrophobic compared to the inorganic salts (NaCl, unreacted NH₂OH), it precipitates immediately as a pale yellow/white solid upon contact with water, validating the completion of the cyclization.

  • Purification : Filter the precipitate, wash thoroughly with water to remove all traces of inorganic salts, and recrystallize from ethanol/water (70:30) to afford the analytically pure product. Expected Yield: 80–85 g (80–85%).

Analytical Characterization Insights

To verify the integrity of the synthesized compounds, mass spectrometry (MS) and NMR are highly recommended.

  • Intermediate (β-ketonitrile) : Mass spectrometric studies of β-ketonitriles like 2,4-diphenyl-3-oxobutanenitrile reveal complex tautomeric behaviors. The MS spectra typically show characteristic fragmentation pathways, including the loss of HCN and •OH radicals, which confirm the presence of its enol and ketenimine tautomeric forms in equilibrium[8].

  • Final Product : 3-Benzyl-4-phenylisoxazol-5-amine will exhibit a distinct molecular ion peak [M+H]+ at m/z 251.3, alongside characteristic primary amine stretching bands in FTIR (~3400 and ~3300 cm⁻¹) and a broad singlet for the -NH₂ protons in ¹H-NMR (typically around δ 5.0 - 5.5 ppm in DMSO-d6).

Sources

Method

Strategic Solvent Selection for the Extraction of 3-benzyl-4-phenylisoxazol-5-amine: A Protocol for Maximizing Yield and Purity

An Application Guide Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of an optimal solvent system for the extraction...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of an optimal solvent system for the extraction of 3-benzyl-4-phenylisoxazol-5-amine. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and their effective purification is paramount for subsequent research and development.[1][2] This guide moves beyond a simple list of solvents to explain the underlying physicochemical principles that govern extraction efficiency. We detail a systematic approach, from understanding the target molecule's properties to developing a robust, pH-driven liquid-liquid extraction protocol designed to ensure high yield and purity.

Foundational Principles: Understanding the Target Molecule

The molecular architecture of 3-benzyl-4-phenylisoxazol-5-amine dictates its behavior in different solvent systems. A rational extraction strategy is built upon a solid understanding of its key physicochemical properties.

  • Structural Components and Polarity: The molecule contains a polar isoxazole ring and a basic primary amine group at the 5-position, which contribute to its polarity.[3][4] However, the presence of two large, non-polar substituents—a benzyl group at the 3-position and a phenyl group at the 4-position—confers significant lipophilic (oil-loving) character.[5] This dual nature means the molecule will be soluble in a range of organic solvents but is expected to have limited solubility in water under neutral or basic conditions.[5]

Core Concepts in Solvent Selection for Liquid-Liquid Extraction

The ideal extraction solvent should maximize the recovery of the target compound while leaving impurities behind. The choice is guided by several key factors:

  • Solubility and Distribution Coefficient (KD): The solvent must readily dissolve the target compound.[8][9] The distribution coefficient, which is the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium, should be high.[9]

  • Selectivity: The solvent should preferentially dissolve the target compound over impurities.[9][10]

  • Immiscibility: The organic solvent must be immiscible with the aqueous phase to allow for clean separation of the two layers.[8][10] Highly polar organic solvents like methanol and ethanol are miscible with water and therefore unsuitable for this purpose.[8]

  • Boiling Point: A relatively low boiling point is desirable, as it allows the solvent to be easily removed by evaporation (e.g., using a rotary evaporator) without degrading the target compound.[8][9]

  • Density: A significant density difference between the organic and aqueous phases facilitates clear layer separation. Solvents like dichloromethane (d ≈ 1.33 g/mL) will form the bottom layer, while solvents like ethyl acetate (d ≈ 0.90 g/mL) and diethyl ether (d ≈ 0.71 g/mL) will form the top layer.

  • Safety and Environmental Impact: Toxicity, flammability, and environmental impact are critical considerations. Green solvents or those with better safety profiles are always preferred when they do not compromise extraction efficiency.[10]

The pH-Swing Mechanism for Amine Extraction

The basicity of the 5-amino group is the most powerful tool for purifying 3-benzyl-4-phenylisoxazol-5-amine. By manipulating the pH of the aqueous phase, we can control which layer the compound dissolves in, effectively separating it from non-basic impurities.

At High pH (pH > pKa) , the amine is in its neutral, free base form (R-NH2). This form is less polar and highly soluble in an organic solvent.

At Low pH (pH < pKa) , the amine is protonated to its ammonium salt form (R-NH3+). This ionic form is highly polar and preferentially dissolves in the aqueous phase.

This relationship allows us to "switch" the compound's solubility, leaving behind impurities that do not have a basic handle.

G mol_organic 3-benzyl-4-phenylisoxazol-5-amine (R-NH₂) Low Polarity, Organic Soluble acidify Add Acid (e.g., HCl) Lower pH < pKa mol_organic->acidify mol_aqueous Protonated Amine (R-NH₃⁺) High Polarity, Aqueous Soluble basify Add Base (e.g., NaOH, NaHCO₃) Raise pH > pKa mol_aqueous->basify basify->mol_organic acidify->mol_aqueous

Caption: pH-dependent partitioning of the target amine.

Protocol for Preliminary Solvent Screening

Before committing to a large-scale extraction, a small-scale screening of several candidate solvents is recommended. This allows for empirical validation of the best solvent for your specific reaction mixture.

Candidate Solvents

The following table summarizes the properties of common, effective extraction solvents.

SolventFormulaDensity (g/mL)Boiling Point (°C)PolarityNotes
Ethyl Acetate C₄H₈O₂0.90277.1MediumGood general-purpose solvent, moderately flammable. Often used in isoxazole extractions.[11]
Dichloromethane (DCM) CH₂Cl₂1.32639.6MediumExcellent solvating power, non-flammable, but toxic.[8] Forms the bottom layer.
Diethyl Ether (C₂H₅)₂O0.71334.6LowHighly volatile and flammable, prone to peroxide formation. A common solvent for isoxazole work-up.[1]
Toluene C₇H₈0.867110.6LowGood for non-polar compounds, high boiling point can make removal difficult.
Methyl tert-butyl ether (MTBE) C₅H₁₂O0.74055.2LowLess prone to peroxide formation than diethyl ether, good alternative.
Screening Methodology
  • Prepare Sample: Obtain ~1 mL of your aqueous reaction mixture containing the target compound post-quench. If starting from a solid, dissolve a small amount (~5-10 mg) in a mixture of 1 mL water and a minimal amount of a water-miscible co-solvent if necessary, then adjust pH.

  • Aliquot: Dispense the 1 mL sample into five separate, labeled glass vials.

  • Basify: Adjust the pH of each vial to ~9-10 using a 1M NaOH solution. Check with pH paper.

  • Add Solvent: To each vial, add 1 mL of a different candidate solvent (Ethyl Acetate, DCM, Diethyl Ether, Toluene, MTBE).

  • Extract: Cap the vials and shake vigorously for 30 seconds. Allow the layers to separate. Note any emulsion formation.

  • Analyze: Carefully spot a small amount of the organic (top or bottom) layer from each vial onto a single TLC plate. Also spot a reference of your crude material.

  • Evaluate: Develop the TLC plate in an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane). The solvent that produces the most intense product spot with the fewest impurities in the organic layer is the most promising candidate.

Detailed Protocol for Optimized Liquid-Liquid Extraction

This protocol utilizes the pH-swing mechanism for a robust and selective extraction of 3-benzyl-4-phenylisoxazol-5-amine from a typical aqueous reaction mixture. Ethyl acetate is used as the example solvent due to its balanced properties.

G Workflow for Amine Extraction start Aqueous Reaction Mixture (Post-Quench) step1 1. Basify Aqueous Phase Adjust pH to 9-10 with 1M NaOH. (Converts R-NH₃⁺ to R-NH₂) start->step1 step2 2. Extract with Organic Solvent Add Ethyl Acetate, shake in sep. funnel. Drain aqueous layer. step1->step2 step3 3. Repeat Extraction (2x) Combine all organic phases. step2->step3 step4 4. Wash Organic Phase Wash with Brine (sat. NaCl solution) to remove residual water. step3->step4 step5 5. Dry Organic Phase Add anhydrous MgSO₄ or Na₂SO₄. Filter to remove drying agent. step4->step5 step6 6. Remove Solvent Concentrate under reduced pressure (Rotary Evaporator). step5->step6 end Isolated Crude Product (3-benzyl-4-phenylisoxazol-5-amine) step6->end

Caption: Optimized experimental workflow for extraction.

Step-by-Step Methodology
  • Preparation and Basification:

    • Transfer the aqueous reaction mixture into a separatory funnel of appropriate size.

    • Slowly add a 1M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) while gently swirling. Periodically check the pH with pH paper until it is stable in the range of 9-10. This ensures the target amine is in its neutral, organic-soluble free base form.

  • First Extraction:

    • Add a volume of ethyl acetate equal to that of the aqueous phase to the separatory funnel.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

    • Shake vigorously for 30-60 seconds, venting periodically.

    • Place the funnel in a ring stand and allow the layers to fully separate.

    • Drain the lower aqueous layer and set it aside. Collect the upper organic layer in a clean Erlenmeyer flask.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat the extraction process two more times with fresh portions of ethyl acetate (typically half the initial volume).

    • Combine all organic extracts in the same Erlenmeyer flask. This repeated extraction maximizes the recovery of the product.

  • Washing the Organic Phase:

    • Return the combined organic extracts to the separatory funnel.

    • Add a volume of saturated sodium chloride solution (brine) equal to about 20-25% of the total organic volume.

    • Shake gently. The brine wash helps to remove most of the dissolved water from the organic phase and breaks up minor emulsions.

    • Allow the layers to separate and discard the lower aqueous brine layer.

  • Drying the Organic Phase:

    • Transfer the washed organic phase to a clean, dry Erlenmeyer flask.

    • Add a small amount of an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the agent no longer clumps together and flows freely.

    • Gently swirl the flask for 5-10 minutes.

    • Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

  • Solvent Removal:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The remaining solid or oil is the crude 3-benzyl-4-phenylisoxazol-5-amine, which can be further purified if necessary (e.g., by column chromatography or crystallization).[12]

Troubleshooting Common Extraction Issues

  • Emulsion Formation: A stubborn layer between the aqueous and organic phases that fails to separate.

    • Solution: Let the mixture stand for a longer period. Gently swirl the funnel instead of shaking vigorously. Add a small amount of brine, which can help break up the emulsion. In difficult cases, filtering the entire mixture through a pad of Celite can be effective.

  • Product Remains in Aqueous Layer (Confirmed by TLC):

    • Cause: Incomplete basification. The pH is not high enough to deprotonate the amine.

    • Solution: Re-check the pH of the aqueous layer and add more base if necessary before re-extracting.

  • Poor Phase Separation:

    • Cause: The chosen solvent may have some miscibility with the aqueous phase, often due to co-solvents (like THF or methanol) used in the reaction.

    • Solution: Add brine during the wash step to "salt out" the organic solvent, increasing the polarity of the aqueous phase and forcing better separation. If the problem persists, a different primary extraction solvent may be needed.

Conclusion

The successful extraction of 3-benzyl-4-phenylisoxazol-5-amine is not a matter of chance but of a systematic approach grounded in chemical principles. By understanding the molecule's dual polarity and leveraging the basicity of its amine functional group, a highly selective and efficient pH-swing extraction can be developed. Preliminary screening of solvents like ethyl acetate, DCM, and MTBE allows for the empirical selection of the optimal system for a given reaction mixture. The detailed protocol provided herein serves as a robust starting point for researchers to maximize the yield and purity of this valuable isoxazole derivative, paving the way for successful downstream applications.

References

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (n.d.).
  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • Conditions for Ideal Extraction Solvents. (n.d.). University of Alberta. [Link]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Polarization effects in mesogenic isoxazoles and 1,3,4-oxadiazoles. (n.d.). ResearchGate. [Link]

  • 5 Criteria for Selecting an Extraction Solvent. (2024). Hydrometal Tech. [Link]

  • 3-benzyl-4-nitro-5-phenylisoxazole. (n.d.). Chemical Synthesis Database. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024). K-Jhil. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 3-benzyl-4-phenylisoxazol-5-amine preparation

Technical Support Center: Troubleshooting 3-Benzyl-4-phenylisoxazol-5-amine Synthesis Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this resource specifically for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-Benzyl-4-phenylisoxazol-5-amine Synthesis

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals navigating the complex synthesis of 5-aminoisoxazole scaffolds.

The preparation of 3-benzyl-4-phenylisoxazol-5-amine via the condensation of 2,4-diphenyl-3-oxobutanenitrile with hydroxylamine is fraught with bifurcated reactivity pathways. Because hydroxylamine is an ambidentate nucleophile and the β -ketonitrile possesses two electrophilic centers, thermodynamic and kinetic control are paramount. This guide bridges theoretical heterocyclic chemistry with benchtop reality, providing actionable, self-validating protocols to eliminate regioisomeric and hydrolytic impurities.

Part 1: Mechanistic Insights & Causality

The synthesis proceeds via a two-step cascade: oximation followed by intramolecular cyclization [1].

  • Kinetic Control (Target Pathway): Under mildly acidic conditions (pH 5.0–6.0), the hydroxylamine nitrogen preferentially attacks the more electrophilic ketone carbonyl, forming a ketoxime. Subsequent heating drives the oxime oxygen to attack the nitrile carbon, yielding the target 5-aminoisoxazole.

  • Thermodynamic Pitfalls (Impurity Pathways): If the pH shifts above 8.0, the nucleophilicity of the hydroxylamine nitrogen increases, leading to competitive attack on the nitrile carbon. This forms an amidoxime intermediate that cyclizes onto the ketone, yielding the undesired 3-aminoisoxazole regioisomer[1]. Furthermore, excessive water and base during prolonged reflux can hydrate the starting nitrile into a primary amide[2].

Figure 1: Mechanistic logic tree detailing the bifurcated reactivity of hydroxylamine.

Part 2: Quantitative Impurity Profiling

To successfully troubleshoot, you must correlate LC-MS data with mechanistic deviations. Because the oxime intermediates, the 3-aminoisoxazole, and the 5-aminoisoxazole all share the exact same mass (an intramolecular isomerization results in no mass loss), orthogonal separation via Relative Retention Time (RRT) is critical.

Impurity Profilem/z[M+H]+Relative Retention Time (RRT)Mechanistic Causality
Target: 3-Benzyl-4-phenylisoxazol-5-amine251.11.00Ideal pH (5.0–6.0); complete thermal cyclization.
Impurity A: 3-Aminoisoxazole Regioisomer251.1~0.85pH > 8.0; initial N-attack on the nitrile carbon.
Impurity B: Uncyclized Ketoxime251.1~0.60Insufficient thermal energy or time during the reflux stage.
Impurity C: 2,4-Diphenyl-3-oxobutanamide254.1~0.45Nitrile hydrolysis driven by excess water and base.

Part 3: Troubleshooting FAQs

Q1: My LC-MS shows a major peak at m/z 251.1, but the NMR indicates it is the 3-aminoisoxazole regioisomer. How do I prevent this? A: This is a classic thermodynamic failure. You are operating under conditions that are too basic. When the pH exceeds 8.0, the hydroxylamine attacks the nitrile first. Solution: You must strictly buffer your reaction. Use a 1:1.2 molar ratio of hydroxylamine hydrochloride to sodium acetate to maintain a pH of ~5.5, which kinetically favors attack on the ketone[1].

Q2: I have an early-eluting peak at m/z 251.1 that won't disappear, even after 4 hours of stirring at room temperature. What is stalling the reaction? A: You have successfully formed the ketoxime intermediate (Impurity B), but you lack the activation energy required for the cyclization step. The intramolecular attack of the oxime oxygen onto the nitrile requires elevated temperatures. Solution: Elevate the reaction temperature to reflux (78°C in ethanol) for 2–3 hours to drive the cyclization to completion.

Q3: I am observing a significant byproduct at m/z 254.1. Where is this coming from? A: The +18 Da mass shift indicates hydration of your starting β -ketonitrile into a primary amide (Impurity C)[2]. This occurs when there is excessive water in your solvent system combined with prolonged heating. Solution: Switch to absolute ethanol instead of aqueous ethanol, and ensure your reagents are dry.

Part 4: Self-Validating Experimental Protocol

Do not proceed blindly through the synthesis. The following protocol embeds mandatory analytical checkpoints to ensure the reaction is self-validating at every phase.

Step 1: Preparation of the Buffered Nucleophile

  • Suspend hydroxylamine hydrochloride (1.5 eq) and anhydrous sodium acetate (1.8 eq) in absolute ethanol (10 mL/g of starting material).

  • Stir at 25°C for 30 minutes to form the free hydroxylamine base in situ.

  • Self-Validation Checkpoint 1: Pull a 100 µL aliquot and spot it on wet pH paper. The apparent pH must read between 5.0 and 6.0. If pH > 7.0, add trace acetic acid before proceeding.

Step 2: Kinetically Controlled Oximation

  • Add 2,4-diphenyl-3-oxobutanenitrile (1.0 eq) to the buffered suspension.

  • Stir the mixture at 40°C for 1.5 hours.

  • Self-Validation Checkpoint 2: Pull a 50 µL aliquot, dilute in acetonitrile, and run a rapid LC-MS. You must observe <5% of the starting material (m/z 236.1) and a dominant early-eluting peak corresponding to the ketoxime (m/z 251.1). Do not proceed to Step 3 until oximation is complete.

Step 3: Thermal Cyclization

  • Elevate the reaction temperature to 78°C (reflux) and maintain for 2.5 hours.

  • Self-Validation Checkpoint 3: Run a second LC-MS. The early-eluting ketoxime peak (m/z 251.1) must fully convert to the late-eluting target 5-aminoisoxazole peak (m/z 251.1).

Step 4: Workup and Isolation

  • Concentrate the mixture under reduced pressure to remove ethanol.

  • Partition the residue between ethyl acetate and deionized water to remove inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Recrystallize the crude solid from a minimal amount of hot ethanol/water (80:20).

  • Self-Validation Checkpoint 4: Confirm final purity via HPLC (>98% required).

Figure 2: Synthesis workflow and self-validating quality control checkpoints.

References

  • Advances in the Chemistry of Aminoisoxazole.ResearchGate. Discusses the synthesis, reaction conditions, and hydrolytic pathways of aminoisoxazoles.
  • Biaryl compounds and methods of use thereof (WO2011022473A1).Google Patents. Details the critical pH control required during the condensation of 3-oxonitriles with hydroxylamine to selectively yield 5-aminoisoxazoles over 3-aminoisoxazoles (citing Takase et al., Heterocycles 1991).

Sources

Optimization

optimizing reaction temperature for 3-benzyl-4-phenylisoxazol-5-amine

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing the synthesis of 3-benzyl-4-phenylisoxazol-5-amine .

Synthesizing 5-aminoisoxazoles from β -keto nitriles is notoriously prone to regioselectivity failures. The bifurcation between the desired 5-amino isoxazole and the off-target 3-amino isoxazole isomer is strictly dictated by thermodynamic and kinetic controls during the hydroxylamine condensation phase[1]. This guide unpacks the causality behind these reaction dynamics and provides a self-validating framework to ensure reproducible yields.

I. Troubleshooting Guides & FAQs

Q1: My LC-MS and NMR data indicate I have synthesized 5-benzyl-4-phenylisoxazol-3-amine instead of the 5-amine target. What went wrong? A1: This is a classic regioselectivity failure caused by insufficient thermal activation and improper pH control. If the reaction temperature drops below 80–100 °C or the pH falls below 8, the kinetic pathway dominates. Under these milder conditions, hydroxylamine acts as a nitrogen nucleophile and attacks the highly electrophilic nitrile carbon first, forming an amidoxime intermediate that cyclizes into the 3-amino isomer[2]. To resolve this, ensure the initial condensation phase is strictly maintained at 100 °C with a pH > 8 to force the thermodynamic attack on the ketone.

Q2: What happens if I exceed 100 °C or extend the reaction time beyond 2 hours during the condensation phase? A2: Exceeding the optimal thermal threshold leads to the thermal degradation of hydroxylamine sulfate, which decomposes into ammonia and nitrogen oxides, stalling the reaction. Furthermore, prolonged heating of the intermediate oxime prior to acid cyclization can trigger a Beckmann-type rearrangement or cause the irreversible hydrolysis of the nitrile group into an amide, significantly depressing your overall yield.

Q3: The acid-mediated cyclization step is yielding a complex mixture with heavy degradation. How do I optimize this? A3: The cyclization requires a rapid, high-temperature acid shock. After the initial 1.5-hour condensation at 100 °C, the addition of HCl must be immediate, and the subsequent heating should not exceed 15 minutes at 100 °C[2]. Prolonged exposure to strong acid at reflux will hydrolyze the newly formed, sensitive isoxazole ring.

II. Quantitative Data: Regioselectivity vs. Reaction Conditions

The following table summarizes how temperature and pH dictate the mechanistic pathway of the β -keto nitrile and hydroxylamine reaction[1].

ParameterCondition A (Thermodynamic / Target)Condition B (Kinetic / Off-Target)
Temperature (Condensation) 100 °C 45 °C
pH Level > 8 (Typically 9–11)7 – 8
Primary Nucleophilic Target Carbonyl (Ketone)Nitrile Carbon
Intermediate Formed OximeAmidoxime
Cyclization Condition HCl, 100 °C, 15 minHCl, 50 °C, 2.5 h
Major Product 5-Amino Isoxazole 3-Amino Isoxazole
Expected Yield 60% – 90%> 70% (of wrong isomer)
III. Validated Experimental Protocol

Self-Validating System: This protocol includes built-in pH and temperature checkpoints to ensure the reaction does not deviate into the kinetic pathway.

Step 1: Reagent Preparation & Initial Condensation

  • Dissolve 2-phenyl-3-oxo-4-phenylbutanenitrile (1.0 equiv) and NaOH (1.1 equiv) in a minimal volume of a water/ethanol mixture.

  • In a separate vessel, prepare a solution of hydroxylamine sulfate (1.1 equiv) in water.

  • Combine the solutions at room temperature.

  • Validation Checkpoint: Measure the pH of the combined mixture. Adjust using 5% NaOH dropwise until the pH is strictly > 8 (target pH 9.5 to 10.5). Causality: Failure to reach pH > 8 will leave the nitrile carbon highly susceptible to nucleophilic attack, irreversibly leading to the 3-amino isomer[3].

Step 2: Thermal Activation (Oxime Formation)

  • Heat the reaction mixture to a rigorous 100 °C for 1.5 hours.

  • Validation Checkpoint: Monitor via LC-MS. The starting material mass should disappear, replaced entirely by the oxime intermediate mass [M+18]. Causality: The 100 °C temperature provides the thermodynamic energy required to overcome the activation barrier for the ketone attack[1].

Step 3: Acid-Mediated Cyclization

  • While maintaining the temperature at 100 °C, carefully add concentrated HCl to acidify the mixture (pH < 3).

  • Stir at 100 °C for exactly 15 minutes.

  • Validation Checkpoint: Immediately remove from heat after 15 minutes. Causality: The acid catalyzes the intramolecular attack of the oxime hydroxyl onto the nitrile. Exceeding 15 minutes causes ring degradation[2].

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with saturated aqueous NaHCO 3​ .

  • Extract with ethyl acetate (3x), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash chromatography (silica gel, ethyl acetate/heptane gradient) to afford pure 3-benzyl-4-phenylisoxazol-5-amine.

IV. Reaction Pathway Diagram

Pathway SM β-Keto Nitrile + NH₂OH (2-Phenyl-3-oxo-4-phenylbutanenitrile) Cond1 Temp: 100°C | pH > 8 (Thermodynamic Control) SM->Cond1 Cond2 Temp: ≤45°C | pH 7-8 (Kinetic Control) SM->Cond2 Int1 Oxime Intermediate (Attack on Ketone) Cond1->Int1 Base-Catalyzed Condensation Int2 Amidoxime Intermediate (Attack on Nitrile) Cond2->Int2 Base-Catalyzed Condensation Prod1 3-Benzyl-4-phenylisoxazol-5-amine (Desired Target) Int1->Prod1 HCl, 100°C, 15 min (Cyclization) Prod2 5-Benzyl-4-phenylisoxazol-3-amine (Off-Target Isomer) Int2->Prod2 HCl, 50°C, 2.5 h (Cyclization)

Reaction pathway mapping regioselectivity based on temperature and pH controls.

V. References

Sources

Troubleshooting

overcoming solubility issues of 3-benzyl-4-phenylisoxazol-5-amine in organic solvents

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-benzyl-4-phenylisoxazol-5-amine. Our goal is to equip you with the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-benzyl-4-phenylisoxazol-5-amine. Our goal is to equip you with the foundational knowledge and practical methodologies to systematically overcome these issues, ensuring the smooth progression of your research and development efforts.

Compound Profile: Understanding the Solubility Challenge

3-Benzyl-4-phenylisoxazol-5-amine is a heterocyclic compound featuring a core isoxazole ring.[1][2] Its molecular structure presents a classic solubility dilemma:

  • Polar Moieties: The primary amine group (-NH₂) at the C5 position and the nitrogen-oxygen system within the isoxazole ring can engage in hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Moieties: The large, hydrophobic benzyl and phenyl groups constitute a significant portion of the molecule's surface area, favoring interactions with non-polar solvents.

This amphiphilic nature means the compound often exhibits poor solubility in solvents at the extremes of the polarity scale. Successful dissolution requires a solvent system that can adequately solvate both the polar and non-polar regions of the molecule simultaneously. The principle that "like dissolves like" is a foundational concept in predicting solubility.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my 3-benzyl-4-phenylisoxazol-5-amine insoluble in common solvents like methanol or hexane?

This is expected behavior due to the molecule's mixed polarity. Hexane is highly non-polar and cannot effectively solvate the polar amine and isoxazole groups. Conversely, while methanol is a polar protic solvent, its polarity may be insufficient to overcome the influence of the large non-polar benzyl and phenyl rings, or the energy required to break the crystal lattice of the solid compound may be too high.

Q2: I observe an oiling out effect or precipitation after initial dissolution. What is happening?

This typically indicates the formation of a supersaturated, thermodynamically unstable solution. While initial energy input (like heating or sonication) may force the compound into solution, it will precipitate out over time as the system returns to a lower energy state. The solution is kinetic solubility, not thermodynamic solubility. This highlights the complex nature of the dissolution process, which involves lattice energy, solvation energy, and solution phase interactions.[4]

Q3: Can I simply heat the mixture to dissolve my compound?

Heating increases the kinetic energy of the system and can improve the rate of dissolution and often the solubility limit. However, this approach has two major caveats:

  • The compound may precipitate upon cooling to room temperature.

  • Prolonged heating can lead to thermal degradation of the compound, especially given the potentially labile N-O bond in the isoxazole ring.[1] Always use the minimum effective temperature and check for degradation via TLC or LCMS.

Q4: How does the purity of my compound affect its solubility?

Impurities can significantly impact solubility. Insoluble impurities act as nucleation sites, promoting precipitation even from a stable solution. Conversely, some impurities might act as co-solvents, artifactually increasing solubility. Always ensure you are working with a well-characterized, high-purity compound for reproducible results.

In-Depth Troubleshooting Guides

This section provides a systematic, causality-driven approach to resolving solubility issues. We will move from simple single-solvent systems to more complex solutions.

Guide 1: Systematic Solvent Screening

The first step is to screen a range of solvents with varying polarities and functionalities. The goal is to identify a solvent or solvent class that shows the most promise. Accurate prediction of solubility is a significant scientific challenge, making empirical testing essential.[3][4]

Rationale

A solvent's ability to dissolve a solute is governed by its physical properties, primarily its polarity. Polarity can be described by parameters like the dielectric constant (ε), which measures a solvent's ability to insulate charges from each other.[5] Solvents are broadly classified as non-polar, polar aprotic, and polar protic.[6]

  • Non-Polar Solvents: (e.g., Hexane, Toluene) Interact via weak van der Waals forces. Unlikely to be effective alone.

  • Polar Aprotic Solvents: (e.g., THF, DCM, Acetone, DMSO) Possess dipole moments but do not have O-H or N-H bonds, so they cannot donate hydrogen bonds.[6] They are good general-purpose solvents.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) Have O-H or N-H bonds and can both donate and accept hydrogen bonds.[6]

Troubleshooting Workflow: Solvent Selection

The following diagram outlines a decision-making process for systematic solvent screening.

G cluster_solvents Solvent Classes start Problem: Compound is poorly soluble screening Step 1: Systematic Solvent Screening (Test solvents from diverse classes) start->screening nonpolar Non-Polar (Toluene, Heptane) aprotic Polar Aprotic (DCM, THF, Acetone, MeCN, DMF, DMSO) protic Polar Protic (MeOH, EtOH, IPA) eval Step 2: Evaluate Results (Visual inspection for clarity) nonpolar->eval aprotic->eval protic->eval soluble Outcome: Soluble (e.g., in DCM or THF) eval->soluble Clear Solution partial Outcome: Partially Soluble / Swelling (e.g., in Acetone or EtOH) eval->partial Cloudy / Solid Remains insoluble Outcome: Insoluble (e.g., in Heptane) eval->insoluble No Change proceed Proceed with Experiment soluble->proceed cosolvency Next Step: Guide 2 - Co-Solvency partial->cosolvency ph_mod Next Step: Guide 3 - pH Modification partial->ph_mod insoluble->ph_mod If other methods fail

Caption: Troubleshooting workflow for initial solvent screening.

Data Summary: Properties of Common Organic Solvents

For your convenience, the table below summarizes key properties of recommended screening solvents. A solvent's dielectric constant is a good indicator of its polarity.

Solvent NameClassDielectric Constant (ε) at 20°CBoiling Point (°C)Key Characteristics
n-HexaneNon-Polar1.969Good for dissolving non-polar compounds.
TolueneNon-Polar2.4111Aromatic, can engage in π-stacking.
Dichloromethane (DCM)Polar Aprotic9.140Good general-purpose solvent, volatile.
Tetrahydrofuran (THF)Polar Aprotic7.566Excellent for moderately polar compounds.
AcetonePolar Aprotic2156Highly polar, water-miscible.
Acetonitrile (MeCN)Polar Aprotic37.582High dielectric constant, good for polar species.
Dimethylformamide (DMF)Polar Aprotic38153High boiling point, powerful solvent.
Dimethyl sulfoxide (DMSO)Polar Aprotic47189Very high boiling point, exceptional solvating power.
Ethanol (EtOH)Polar Protic24.378Can hydrogen bond, common in formulations.[7]
Methanol (MeOH)Polar Protic32.665More polar than ethanol, effective H-bonder.

Data compiled from various sources.[6]

Guide 2: Co-Solvency

If no single solvent is effective, the next logical step is to use a co-solvent system. Co-solvency involves adding a miscible solvent (the co-solvent) to a primary solvent to create a mixture with ideal properties to dissolve the solute.[7][8][9] The mechanism involves reducing the interfacial tension between the primary solvent and the hydrophobic regions of the solute.[9]

Rationale

For 3-benzyl-4-phenylisoxazol-5-amine, a co-solvent system can bridge the polarity gap. For instance, a mixture of a polar solvent (like ethanol) and a less polar solvent (like DCM or toluene) can be formulated. The polar solvent solvates the amine and isoxazole groups, while the less polar solvent interacts with the benzyl and phenyl rings. This is a powerful and widely used technique in pharmaceutical formulation.[10][11]

Common Co-Solvent Systems to Try:
  • Toluene/Ethanol: Start with a high percentage of toluene (e.g., 95:5 Toluene:EtOH) and gradually increase the ethanol content.

  • DCM/Methanol: A highly effective and common mixture. Start at 98:2 DCM:MeOH. Be cautious, as methanol significantly increases the polarity.

  • THF/Methanol: Both are relatively good solvents; a mixture may provide the optimal balance.

  • DMSO/Water (with caution): For some highly polar but water-insoluble compounds, a small amount of DMSO in water can be effective. This is less likely to work here but can be considered.

Guide 3: pH Modification for Solubility Enhancement

This is a highly effective but often underutilized technique for compounds containing ionizable functional groups. The primary amine on 3-benzyl-4-phenylisoxazol-5-amine is a weak base and can be protonated to form a soluble salt.

Rationale

The basic amine group (-NH₂) can accept a proton (H⁺) from an acid to form a cationic ammonium salt (-NH₃⁺). This process dramatically increases the polarity of the molecule, often rendering it soluble in polar protic solvents like ethanol, methanol, or even water/alcohol mixtures. The relationship between pH, pKa, and the ratio of the ionized (salt) to unionized (free base) forms is described by the Henderson-Hasselbalch equation.[12][13][14]

Henderson-Hasselbalch Equation (for a base): pH = pKa + log([Base] / [Acid])

Where:

  • [Base] is the concentration of the unionized amine (R-NH₂).

  • [Acid] is the concentration of the protonated, ionized ammonium salt (R-NH₃⁺).

  • pKa is the acid dissociation constant of the conjugate acid (R-NH₃⁺).

To increase the proportion of the soluble, ionized form ([Acid]), the pH of the solution must be lowered to be significantly below the pKa of the conjugate acid.[15][16]

Practical Application
  • Suspend the 3-benzyl-4-phenylisoxazol-5-amine in a polar protic solvent where it is poorly soluble (e.g., ethanol or isopropanol).

  • Add a dilute solution of a suitable acid dropwise while stirring.

    • Recommended Acids: Start with a 1M solution of hydrochloric acid (HCl) in ethanol or a 10% solution of acetic acid in ethanol.

  • Observe for dissolution. Often, the solid will dissolve completely as the soluble salt is formed.

  • Important: This method alters the chemical nature of your compound (from free base to salt). This may be desirable for some applications (e.g., creating a stock solution for biological screening) but must be accounted for in subsequent reactions. The pH of the solution can significantly impact drug stability and bioavailability.[17][18][19]

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Dispense 1-2 mg of 3-benzyl-4-phenylisoxazol-5-amine into separate, labeled 1-dram vials.

  • Solvent Addition: To each vial, add 100 µL of a single test solvent from the table above.

  • Initial Observation: Observe for immediate dissolution at room temperature.

  • Agitation: Cap the vials and vortex for 30-60 seconds. Let stand for 5 minutes.

  • Assessment: Visually inspect for any remaining solid particles against a dark background. A clear, particle-free solution indicates solubility.

  • Heating (Optional): If the compound is not soluble, warm the vial to 40-50°C for 5 minutes. Observe for dissolution and note if precipitation occurs upon cooling.

  • Documentation: Record the results (Insoluble, Partially Soluble, Soluble, Soluble with Heat) for each solvent.

Protocol 2: Developing a Co-Solvent System
  • Select System: Based on Protocol 1, choose a solvent in which the compound was partially soluble or swelled (e.g., Ethanol) and one where it was insoluble but is of a different class (e.g., Toluene).

  • Initial Test: Prepare a 95:5 (v/v) mixture of Toluene:Ethanol.

  • Solubility Test: Add 100 µL of the co-solvent mixture to 1-2 mg of the compound and perform steps 3-5 from Protocol 1.

  • Titration: If solubility is not achieved, incrementally increase the percentage of the more polar solvent. Prepare mixtures of 90:10, 80:20, and 50:50 (v/v).

  • Optimization: Test each mixture to identify the ratio that provides complete dissolution with the minimum amount of the co-solvent.

Protocol 3: pH-Modification for Solubility Enhancement
  • Suspension: Suspend ~5 mg of the compound in 1 mL of ethanol in a small vial with a stir bar.

  • Acid Preparation: Prepare a 1M solution of HCl in ethanol.

  • Acid Addition: While stirring the suspension, add the 1M HCl solution dropwise (e.g., 2-5 µL at a time).

  • Observation: Continue adding acid and stirring for 1-2 minutes between additions. Observe for the point at which the solution becomes clear.

  • Verification: Once dissolved, you can confirm salt formation by techniques like NMR (shift in amine proton signals) or by precipitating the salt by adding a non-polar anti-solvent like diethyl ether.

  • Neutralization (Optional): The free base can be recovered by adding a stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine) or a dilute aqueous base and extracting the compound.

References

  • Cosolvent - Wikipedia . Wikipedia. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC . (2023). National Center for Biotechnology Information. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water . (2020). Nature Communications. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules . (2022). Chemical Reviews. [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents . (2023). Digital Discovery. [Link]

  • Co-solvency: Significance and symbolism . (2025). Wisdomlib. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures . (2022). Journal of the American Chemical Society. [Link]

  • Polar Protic and Aprotic Solvents . (2023). Chemistry LibreTexts. [Link]

  • Cosolvency . (n.d.). Slideshare. [Link]

  • Method Development, Validation, Cosolvency, Cosolvent, Candesartan Cilexetil . (2019). Indian Journal of Pharmaceutical Sciences. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method . (2021). ManTech Publications. [Link]

  • How do you distinguish the polarity of organic solvent? . (2014). ResearchGate. [Link]

  • Illustrated Glossary of Organic Chemistry - Dielectric constant . (n.d.). UCLA Chemistry. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents . (2012). Master Organic Chemistry. [Link]

  • Applications and Example Problems Using Henderson–Hasselbalch Equation . (2014). PharmaXChange.info. [Link]

  • Henderson Hasselbalch Equation's application in Organic Chemistry . (2022). YouTube. [Link]

  • 20.3 Biological Acids and the Henderson–Hasselbalch Equation . (2023). OpenStax. [Link]

  • Dielectric Properties of Organic Solvents from Non-Polarizable Molecular Dynamics Simulation with Electronic Continuum Model and Density Functional Theory . (2011). The Journal of Physical Chemistry B. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses . (2024). Microbe Notes. [Link]

  • Henderson-Hasselbalch equation - wikidoc . (2013). Wikidoc. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives . (2020). IJCRT.org. [Link]

  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications . (2012). Journal of Advanced Pharmacy Education and Research. [Link]

  • (SOLUBILITY ENHANCEMENT TECHNIQUES) . (2021). JETIR.org. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC . (2018). National Center for Biotechnology Information. [Link]

  • Solubility Enhancement Technologies and Research Emerged . (2017). IJPBA. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics . (2022). MDPI. [Link]

  • 3-benzyl-4-nitro-5-phenylisoxazole - Chemical Synthesis Database . (2025). ChemSynthesis. [Link]

  • 4-Benzylidene-3-phenyl-4H-isoxazol-5-one | C16H11NO2 | CID 900897 - PubChem . PubChem. [Link]

  • Isoxazole - Wikipedia . Wikipedia. [Link]

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives . (2020). ResearchGate. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC . (2022). National Center for Biotechnology Information. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research . (2025). MDPI. [Link]

  • Benzyl radical (CAS 2154-56-5) - Chemical & Physical Properties by Cheméo . (n.d.). Cheméo. [Link]

  • 4-benzyl-5-phenyl-1,3-thiazol-2-amine — Chemical Substance Information . (n.d.). NextSDS. [Link]

Sources

Optimization

reducing unwanted byproducts during 3-benzyl-4-phenylisoxazol-5-amine synthesis

Technical Support Center: Troubleshooting 3-Benzyl-4-phenylisoxazol-5-amine Synthesis As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize highly substituted 5-aminoisoxazoles...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-Benzyl-4-phenylisoxazol-5-amine Synthesis

As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize highly substituted 5-aminoisoxazoles. The synthesis of 3-benzyl-4-phenylisoxazol-5-amine is particularly challenging due to the high probability of forming unwanted regioisomers and degradation byproducts.

This guide abandons generic advice and focuses strictly on the chemical causality behind byproduct formation, providing you with a self-validating framework to optimize your yield and purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q: I am using the classical cyclocondensation of 3-oxo-2,4-diphenylbutanenitrile with hydroxylamine. Why am I getting a nearly 1:1 mixture of regioisomers? A: The starting β -ketonitrile possesses two distinct electrophilic centers: the ketone carbon and the nitrile carbon. When treated with hydroxylamine, nucleophilic attack at the ketone yields the desired kinetic oxime intermediate, which cyclizes to the 5-aminoisoxazole. However, competitive attack at the nitrile carbon yields an amidoxime (the thermodynamic pathway), which cyclizes to the unwanted 3-amino regioisomer (5-benzyl-4-phenylisoxazol-3-amine) . To eliminate this byproduct entirely, you must abandon the β -ketonitrile route and utilize the nucleophilic addition of lithiated nitriles to α -chlorooximes [1].

Q: I switched to the α -chlorooxime route (phenylacetaldehyde α -chlorooxime + phenylacetonitrile). Why am I recovering unreacted starting material and seeing chlorinated degradation products? A: α -Chlorooximes are highly sensitive to base-induced degradation. If they are exposed to strong bases at elevated temperatures, they undergo elimination to form transient nitrile oxides, which rapidly dimerize into furoxans (1,2,5-oxadiazole 2-oxides) [2]. If your lithiated phenylacetonitrile is not cooled strictly to -78 °C before the addition of the electrophile, the base will destroy the α -chlorooxime before C-C bond formation can occur. Strict cryogenic control is non-negotiable here.

Q: During the workup of the α -chlorooxime route, I am detecting a highly polar uncyclized intermediate. Why didn't it form the isoxazole ring? A: The initial nucleophilic addition at -78 °C forms a linear adduct. Cyclization requires the elimination of LiCl and water. If the reaction is quenched while still at cryogenic temperatures, the kinetic barrier for cyclization has not been overcome. You must allow the reaction mixture to slowly warm to room temperature to drive the thermodynamic cyclization step.

Part 2: Route Optimization Data

To make an informed decision on your synthetic strategy, compare the quantitative metrics of the three primary methodologies used for 3,4-disubstituted 5-aminoisoxazoles:

Synthetic StrategyElectrophilic PrecursorNucleophilic PrecursorRegioselectivityPrimary Byproducts to MonitorTypical Yield
Classical Condensation 3-Oxo-2,4-diphenylbutanenitrileHydroxylaminePoor (~50:50)3-aminoisoxazole, Amides40-55%
[3+2] Cycloaddition Phenylacetonitrile oxide α -CyanoenamineExcellent (>95%)Furoxans (Dimers)65-80%
Lithiated Nitrile Addition Phenylacetaldehyde α -chlorooximePhenylacetonitrileExcellent (>95%)Chlorinated oximes, Unreacted SM75-88%

Part 3: Standard Operating Procedure (Self-Validating)

Protocol: Regioselective Synthesis of 3-Benzyl-4-phenylisoxazol-5-amine via α -Chlorooxime Addition This protocol leverages the methodology developed by Bourbeau & Rider [1]. By avoiding the β -ketonitrile intermediate, we completely bypass the thermodynamic pathway that leads to the 3-amino regioisomer.

Materials:

  • Phenylacetonitrile (1.0 equiv, 10 mmol)

  • Phenylacetaldehyde α -chlorooxime (1.2 equiv, 12 mmol)

  • n-Butyllithium (2.5 M in hexanes, 1.1 equiv, 11 mmol)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

Step-by-Step Workflow:

  • Preparation of the Nitrile Anion:

    • Action: Dissolve phenylacetonitrile in anhydrous THF under an argon atmosphere. Cool the reaction vessel strictly to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes.

    • Causality: Slow addition prevents localized warming, ensuring complete, irreversible deprotonation.

    • Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow/orange, visually confirming the formation of the stabilized lithiated nitrile anion.

  • Electrophilic Addition:

    • Action: Dissolve phenylacetaldehyde α -chlorooxime in 10 mL of anhydrous THF. Add this solution dropwise to the reaction flask at -78 °C.

    • Causality: Cryogenic conditions trap the kinetic addition product before the base can degrade the α -chlorooxime into a nitrile oxide.

    • Validation Checkpoint: TLC (80:20 Hexanes:EtOAc) should indicate the rapid consumption of the chlorooxime (Rf ~0.6) and the appearance of a highly polar intermediate spot near the baseline.

  • Thermodynamic Cyclization:

    • Action: Remove the dry ice bath and allow the reaction to naturally warm to room temperature over 4 hours.

    • Causality: The ambient thermal energy overcomes the activation barrier for intramolecular cyclization, driving the elimination of LiCl and water to close the aromatic isoxazole ring.

    • Validation Checkpoint: As the solution warms above 0 °C, a fine white precipitate (LiCl) will begin to crash out of the THF, serving as a physical indicator that cyclization is actively occurring.

  • Quench and Isolation:

    • Action: Quench with 20 mL of saturated aqueous NH 4​ Cl. Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel chromatography.

Part 4: Pathway Visualization

The diagram below illustrates the mechanistic divergence that causes poor regioselectivity in the classical synthesis route, justifying the need for the optimized α -chlorooxime protocol provided above.

Regioselectivity Start 3-Oxo-2,4-diphenylbutanenitrile + Hydroxylamine PathA Nucleophilic Attack at Ketone Carbon Start->PathA PathB Nucleophilic Attack at Nitrile Carbon Start->PathB IntA Oxime Intermediate (Kinetic Pathway) PathA->IntA IntB Amidoxime Intermediate (Thermodynamic Pathway) PathB->IntB ProdA 3-Benzyl-4-phenylisoxazol-5-amine (Desired Product) IntA->ProdA Cyclization (-H2O) ProdB 5-Benzyl-4-phenylisoxazol-3-amine (Unwanted Regioisomer) IntB->ProdB Cyclization (-H2O)

Caption: Mechanistic divergence in classical synthesis leading to 5-aminoisoxazole regioisomers.

References

  • Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679-3680.[Link]

  • Saad, A., Vaultier, M., & Derdour, A. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 527-534.[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 3-Benzyl-4-phenylisoxazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate highly substituted heterocyclic scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate highly substituted heterocyclic scaffolds. The synthesis of 3-benzyl-4-phenylisoxazol-5-amine—typically achieved via a [3+2] cycloaddition between a nitrile oxide and an α -cyanoenamine—often yields a complex crude mixture containing unreacted precursors, regioisomers, and stoichiometric byproducts.

This guide bypasses generic advice to provide you with field-proven, causality-driven troubleshooting strategies and self-validating protocols designed specifically for the physicochemical profile of this molecule.

Physicochemical Profiling

Before attempting any purification, you must understand the inherent properties of your target molecule. The parameters below dictate the logic behind our advanced purification workflows.

ParameterValue / EstimateImpact on Purification Strategy
Molecular Weight 250.30 g/mol Used for precise mass tracking (m/z 251 [M+H]+) during LC-MS fraction triggering.
Conjugate Acid pKa ~1.5The amine is exceptionally weak[1]. Demands highly acidic conditions ( 3M HCl) for aqueous extraction.
LogP (Octanol/Water) ~3.2Highly lipophilic; remains in the organic phase during mild aqueous washes and requires non-polar solvent systems for normal-phase chromatography.
Hydrogen Bond Donors 1 (-NH 2​ group)Facilitates distinct interactions with silica gel silanol groups, aiding in the resolution of regioisomers[2].

Purification Workflow Architecture

The following diagram illustrates the overarching logic required to systematically strip away specific classes of impurities from the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture ColdFilt Cold Trituration & Filtration (Toluene/DCM at 0°C) Crude->ColdFilt DPU Discard Solid (Diphenylurea Byproduct) ColdFilt->DPU Insoluble Filtrate Organic Filtrate (Target + Soluble Impurities) ColdFilt->Filtrate Soluble LLE Acid-Base Extraction (3M HCl) Filtrate->LLE OrgWaste Organic Layer (Neutral Impurities) LLE->OrgWaste Org Phase AqLayer Aqueous Layer (Protonated Target) LLE->AqLayer Aq Phase Basify Basify (pH 9) & Extract (NaOH / EtOAc) AqLayer->Basify Chrom Flash Chromatography (Hexanes:EtOAc) Basify->Chrom Org Extract Pure Pure 3-benzyl-4-phenyl isoxazol-5-amine Chrom->Pure Regioisomer Separation

Caption: Workflow for the isolation and purification of crude 3-benzyl-4-phenylisoxazol-5-amine.

Troubleshooting FAQs: Causality & Solutions

Q1: My crude product is a thick, unmanageable paste that clogs my chromatography columns. What is causing this, and how do I fix it? A1: This is a classic symptom of 1,3-diphenylurea (DPU) contamination. If your synthetic route utilized the in situ generation of a nitrile oxide from a nitroalkane and phenyl isocyanate, DPU is generated as a massive stoichiometric byproduct. DPU is notoriously insoluble in most organic solvents and will streak heavily on silica gel, ruining your resolution. Causality & Solution: Do not load this crude mixture directly onto a column. DPU's solubility is highly temperature-dependent. By performing a cold trituration in a non-polar solvent mixture (e.g., Toluene/DCM) at 0 °C, you force the DPU to precipitate entirely while your lipophilic target remains in solution.

Q2: I attempted an acid-base liquid-liquid extraction (LLE) using 0.1 M HCl, but my target compound remained entirely in the organic layer. Why did the extraction fail? A2: The failure stems from a misunderstanding of the isoxazole ring's electronic properties. 5-Aminoisoxazoles are exceptionally weak bases. The electron-withdrawing nature of the adjacent ring oxygen and the delocalization of the amine's lone pair into the heteroaromatic system suppresses its basicity, resulting in a conjugate acid pKa of approximately 1.5[1]. Causality & Solution: At pH 1.0 (0.1 M HCl), the amine is not sufficiently protonated to partition into the aqueous phase. You must use an aggressive acid wash (3.0 M HCl, pH < 0) to force the equilibrium toward the water-soluble isoxazolium salt.

Q3: How can I ensure the complete removal of the 3-amino regioisomer (5-benzyl-4-phenylisoxazol-3-amine)? A3: While [3+2] cycloadditions are often regioselective, minor regioisomers frequently co-form. Because they have identical masses, LC-MS alone cannot differentiate them without distinct retention times. Causality & Solution: The 5-amino isomer and the 3-amino isomer possess different dipole moments and hydrogen-bonding geometries. The 5-amino group, situated next to the ring oxygen, exhibits distinct interactions with the silanol groups on silica gel[2]. A shallow gradient normal-phase flash chromatography (Hexanes/EtOAc) will effectively resolve them.

Logical State Transitions in Liquid-Liquid Extraction

To successfully execute the extraction protocol, you must visualize the protonation states of the molecule.

AcidBaseLogic Neutral Neutral Amine (Lipophilic) Acid Add 3M HCl (pH < 0.5) Neutral->Acid Salt Isoxazolium Salt (Hydrophilic) Acid->Salt Protonation (pKa ~1.5) Base Add 4M NaOH (pH > 8.0) Salt->Base Recovered Neutral Amine (Extracted) Base->Recovered Deprotonation

Caption: Logical state transitions of the isoxazole amine during pH-driven liquid-liquid extraction.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. You must verify the success of each step before proceeding to the next.

Protocol 1: Depletion of Diphenylurea (DPU) via Cold Trituration
  • Concentration: Concentrate the crude reaction mixture in vacuo until a thick paste is formed.

  • Solvent Addition: Suspend the paste in a 4:1 mixture of Toluene:Dichloromethane (approx. 5 mL per gram of crude).

  • Thermal Shock: Place the flask in an ice bath (0 °C) and stir vigorously for 45 minutes. A dense white precipitate (DPU) will form.

  • Filtration: Filter the cold suspension through a medium-porosity fritted funnel. Wash the filter cake with a minimal amount of ice-cold Toluene.

  • Validation Check: Spot the solid filter cake and the filtrate on a TLC plate (Eluent: 70:30 Hexanes:EtOAc). Visualize under UV (254 nm). DPU appears as a dark, low-Rf spot. The filtrate should show a >95% reduction in this specific impurity.

Protocol 2: pH-Driven Liquid-Liquid Extraction
  • Organic Dilution: Dilute the filtrate from Protocol 1 with Ethyl Acetate (EtOAc) to achieve a workable volume.

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 3.0 M HCl . Shake vigorously and vent. Allow the layers to separate.

  • Phase Separation: The target isoxazole is now in the bottom aqueous layer (as the isoxazolium salt). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Validation Check 1: Test the pH of the aqueous layer. It must be < 1.0. Analyze the remaining organic layer via LC-MS; the target mass (m/z 251) should be entirely absent. If present, repeat the 3.0 M HCl extraction.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 4.0 M NaOH dropwise while stirring until the pH reaches 8.5 - 9.0. The solution will become cloudy as the neutral 3-benzyl-4-phenylisoxazol-5-amine precipitates out of the aqueous phase.

  • Recovery: Extract the cloudy aqueous layer three times with fresh EtOAc. Combine the organic extracts, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol 3: Normal-Phase Flash Chromatography
  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexanes.

  • Dry Loading: Dissolve the concentrated extract from Protocol 2 in a minimal amount of DCM. Add silica gel (approx. 3x the mass of the crude) and evaporate to a free-flowing powder. Load this onto the top of the column.

  • Elution: Run a shallow gradient starting from 100% Hexanes to 70:30 Hexanes:EtOAc over 10 column volumes. The highly lipophilic nature of the compound ensures it will elute, but the shallow gradient is required to separate the 3-amino regioisomer[2].

  • Validation Check: Perform 1 H-NMR on the purified fractions. The benzylic -CH 2​

    • protons will show a distinct chemical shift difference between the 3-isomer and the 5-isomer due to the anisotropic shielding effect of the adjacent phenyl ring at position 4.

References

  • Product Class 9: Isoxazoles Thieme-Connect[Link]

  • Sulfisoxazole | C11H13N3O3S | CID 5344 PubChem - NIH[Link]

  • AgNTf2-catalyzed formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines Beilstein Journals[Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 3-benzyl-4-phenylisoxazol-5-amine

Welcome to the technical support guide for 3-benzyl-4-phenylisoxazol-5-amine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-benzyl-4-phenylisoxazol-5-amine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a substituted isoxazole, this molecule possesses a unique combination of functional groups that, while synthetically useful, also present specific challenges for storage.[1][2] This guide provides in-depth, experience-based answers to common questions, troubleshooting advice, and validated protocols to prevent degradation and ensure the reliability of your experimental results.

Section 1: Understanding the Molecule's Stability Profile

The stability of 3-benzyl-4-phenylisoxazol-5-amine is intrinsically linked to its chemical structure. Three key areas are susceptible to degradation: the 5-amino group, the isoxazole ring, and the 3-benzyl position. Understanding these vulnerabilities is the first step toward effective preservation.

  • 5-Amino Group: The primary aromatic amine is a principal site for oxidative degradation.[3] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metals, can lead to the formation of colored impurities, which is often the first visible sign of degradation. Amines are also hygroscopic and can absorb atmospheric moisture, potentially leading to hydrolysis or changes in the solid-state form.[4]

  • Isoxazole Ring: The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under hydrolytic conditions, particularly in the presence of strong acids or bases.[5][6] This can lead to a complete breakdown of the heterocyclic core, resulting in inactive ring-opened byproducts.

  • 3-Benzyl Group: While the benzyl group itself is relatively stable, the benzylic protons (on the -CH2- linker) can be susceptible to radical-mediated oxidation under harsh conditions. Benzylic radicals exhibit resonance stabilization, which can sometimes facilitate these degradation pathways.[7]

Caption: Key degradation sites on the 3-benzyl-4-phenylisoxazol-5-amine molecule.

Section 2: Frequently Asked Questions (FAQs) - Storage & Handling

This section addresses the most common user questions regarding the day-to-day handling and storage of the compound.

Q1: What are the optimal storage conditions for solid 3-benzyl-4-phenylisoxazol-5-amine?

A1: To maximize shelf-life and prevent degradation of the solid compound, stringent control of the storage environment is critical. The following conditions are recommended based on the chemical properties of aromatic amines and heterocyclic compounds.[4]

ParameterRecommended ConditionRationale & Causality
Temperature 2-8 °C (Refrigerated)Low temperatures significantly slow the kinetics of all potential degradation reactions, including oxidation and hydrolysis. Storing below 30°C is a minimum requirement.[4]
Atmosphere Inert Gas (Argon or Nitrogen)The primary degradation pathway is oxidation of the amine group.[3] Replacing air with an inert gas in the container headspace removes oxygen, directly preventing this process.
Light Protect from Light (Amber Vial)UV and visible light can provide the activation energy for both photo-oxidation and photocleavage of the isoxazole ring.[8] Using an amber glass vial or storing the container in a dark location is mandatory.
Humidity Dry/Desiccated EnvironmentThe amine group is hygroscopic.[4] Storing in a desiccator or using sealed containers with a desiccant prevents moisture absorption, which can lead to hydrolysis and solid-state instability.
Q2: I've noticed my solid sample has changed color from off-white to yellow/brown. What happened and is it still usable?

A2: A visible color change is a strong indicator of chemical degradation, most commonly the oxidation of the 5-amino group.[3] Aromatic amines are notoriously prone to forming highly conjugated, colored impurities upon exposure to air. While the compound may not be entirely degraded, its purity is compromised.

Before using a discolored sample, you MUST re-qualify its purity. A simple HPLC-UV analysis (see protocol in Section 3) should be performed to quantify the remaining parent compound and assess the impurity profile. For quantitative or sensitive biological assays, using a discolored sample without re-analysis is strongly discouraged as the impurities could have unintended biological activity or interfere with the experiment.

Q3: How should I prepare and store solutions of this compound?

A3: Solutions are often more susceptible to degradation than the solid material due to increased molecular mobility and interaction with the solvent.

  • Solvent Selection: Use dry, high-purity solvents such as DMSO or ethanol. Avoid protic solvents like methanol for long-term storage if there is any risk of acidic or basic contaminants that could catalyze hydrolysis.

  • Preparation: To minimize oxidative stress, consider sparging the solvent with an inert gas (argon or nitrogen) for 5-10 minutes before dissolving the compound.

  • Short-Term Storage (1-2 days): Store solutions at 2-8 °C, tightly capped and protected from light.

  • Long-Term Storage (>2 days): Aliquot the stock solution into single-use volumes in tightly sealed vials (with an inert gas headspace if possible) and store frozen at -20 °C or -80 °C. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: My compound's purity has decreased over time. What are the likely degradation pathways?

A4: If a purity check confirms degradation, the cause is likely one or a combination of three primary chemical pathways: oxidation, hydrolysis, or photodegradation. Understanding these pathways is crucial for troubleshooting your storage protocol.

cluster_stressors Stress Conditions cluster_products Degradation Products parent 3-benzyl-4-phenylisoxazol-5-amine (Stable) oxidized Oxidized Amine Derivatives (Colored Impurities) parent->oxidized Oxidation hydrolyzed Ring-Opened Byproducts (Loss of Core Structure) parent->hydrolyzed Hydrolysis photolyzed Photodegradants (Various Structures) parent->photolyzed Photodegradation O2 Oxygen (Air) O2->oxidized H2O Moisture / pH H2O->hydrolyzed Light Light (UV/Vis) Light->photolyzed

Caption: Primary degradation pathways for 3-benzyl-4-phenylisoxazol-5-amine.

Section 3: Troubleshooting & Experimental Protocols

This section provides validated, step-by-step methods for assessing compound purity and systematically identifying potential degradation products.

Q5: How can I confirm the purity of my stored compound?

A5: A simple reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the most effective way to assess purity.

Protocol: Quick Purity Check by HPLC-UV

  • Standard Preparation: Accurately prepare a 1 mg/mL stock solution of a trusted, new batch of the compound (if available) in acetonitrile or DMSO. Dilute this stock to a working concentration of ~50 µg/mL with the mobile phase.

  • Sample Preparation: Prepare your stored sample at the same concentration (~50 µg/mL) using the same procedure.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.[9]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan with a Diode Array Detector (DAD) from 200-400 nm and select the wavelength of maximum absorbance (λmax), likely around 230-260 nm.[10]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and the stored sample. Compare the chromatograms. Purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). Any new peaks in the sample chromatogram represent impurities or degradants.

Q6: I suspect degradation. How do I perform a forced degradation study to identify potential degradants?

A6: A forced degradation (or stress testing) study is a systematic process to intentionally degrade the compound under various conditions.[11][12] This is essential for developing a truly stability-indicating analytical method and understanding potential liabilities. The goal is to achieve a modest amount of degradation (typically 5-20%) to produce a sufficient quantity of degradants for detection and characterization without destroying the parent molecule entirely.[13][14]

Protocol: Forced Degradation Study

This workflow outlines the process of subjecting the compound to hydrolytic, oxidative, thermal, and photolytic stress.

cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Stock Solution in Acetonitrile/Water acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (80°C Solution & Solid) start->thermal photo Photolytic (ICH Q1B Light Box) start->photo neutralize Neutralize Acid/Base Samples (e.g., with NaOH/HCl) acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating LC-MS oxide->analyze thermal->analyze photo->analyze neutralize->analyze characterize Characterize Degradants (MS Fragmentation, Peak Purity) analyze->characterize

Caption: Workflow for a comprehensive forced degradation study.

Detailed Stress Conditions:

Stress ConditionProtocolJustification
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60 °C. Sample at 2, 4, 8, and 24 hours. Neutralize with NaOH before injection.Simulates acidic environments and tests the stability of the isoxazole ring and amine group to acid-catalyzed hydrolysis.[14]
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at 60 °C. Sample at 2, 4, 8, and 24 hours. Neutralize with HCl before injection.Simulates alkaline environments and tests for base-catalyzed hydrolysis pathways.[14]
Oxidation Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 8, and 24 hours.Simulates exposure to oxidizing agents, targeting the amine and benzylic positions.[9]
Thermal Degradation 1. Solution: Incubate a sealed vial of the stock solution at 80 °C. 2. Solid: Place solid powder in an 80 °C oven. Sample at 1, 3, and 7 days.Assesses the intrinsic thermal stability of the molecule in both solid and solution states.[9][10]
Photodegradation Expose solid powder and a solution (in a quartz cuvette) to a light source compliant with ICH Q1B guidelines (≥1.2 million lux hours and ≥200 W hours/m²). Wrap a control sample in aluminum foil.Evaluates the compound's sensitivity to light, a critical parameter for handling and formulation.[9][12]

By following these guidelines and protocols, researchers can ensure the integrity of their 3-benzyl-4-phenylisoxazol-5-amine samples, leading to more reproducible and reliable scientific outcomes.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link][4]

  • PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Retrieved from [Link][5]

  • PubMed. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Retrieved from [Link]

  • PubMed. (n.d.). Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. Retrieved from [Link][6]

  • Qi, Y., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. PMC. Retrieved from [Link][10][15]

  • Schmidt, A. S. (2026). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link][11]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][13]

  • Semantic Scholar. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]

  • Russo, C., et al. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC. Retrieved from [Link]

  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Retrieved from [Link][1]

  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link][14]

  • S. Asharani, et al. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link][12]

  • International Journal of Pharmaceutical Erudition. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • LibreTexts. (2020). Amines and Heterocycles. Retrieved from [Link][3]

  • ResearchGate. (2021). (PDF) Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. Retrieved from [Link][8]

  • Chemical Synthesis Database. (2025). 3-benzyl-4-nitro-5-phenylisoxazole. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The action of isoxazol-5-ones on enamines. Retrieved from [Link]

  • PubMed. (2008). Synthesis and monoamine transporter binding properties of 2beta-[3'-(substituted benzyl)isoxazol-5-yl]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic amine. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Walsh Medical Media. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Retrieved from [Link][16]

  • Royal Society of Chemistry. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • Stack Exchange. (2015). Comparing the stabilities of allylic, benzylic, and tertiary radicals. Retrieved from [Link][7]

Sources

Troubleshooting

Technical Support Center: Refining 3-benzyl-4-phenylisoxazol-5-amine

This guide provides in-depth technical support for the purification of 3-benzyl-4-phenylisoxazol-5-amine via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for the purification of 3-benzyl-4-phenylisoxazol-5-amine via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this and structurally similar isoxazole derivatives. The content is structured as a series of troubleshooting questions and FAQs to directly address common experimental issues.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that can arise during the recrystallization process. Each solution is grounded in the physicochemical principles governing crystallization.

Question 1: My compound will not dissolve in the chosen solvent, even when heating.

Answer: This indicates that the solvent is not polar enough to overcome the crystal lattice energy of your compound at its boiling point. 3-benzyl-4-phenylisoxazol-5-amine possesses both polar (amine, isoxazole ring) and non-polar (benzyl, phenyl groups) characteristics. If a non-polar solvent like hexane or toluene is failing, you have several options:

  • Increase Solvent Polarity: Switch to a more polar solvent. Good candidates to try would be ethanol, isopropanol, or ethyl acetate.[1][2] The principle of "like dissolves like" suggests that a solvent with a polarity that better matches the solute will be more effective.[1][3]

  • Introduce a Solvent Pair: If the compound is completely insoluble in one solvent but very soluble in another, a two-solvent (or solvent pair) system is ideal. Dissolve your compound in the minimum amount of the "good" (more polar, high-solubility) solvent at boiling temperature. Then, slowly add the "bad" (less polar, low-solubility) solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity).[1][4] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool. Common solvent pairs for compounds of this nature include ethanol/water or dichloromethane/hexane.[5]

  • Check for Insoluble Impurities: If most of the material dissolves but a small amount remains, you may be observing an insoluble impurity (e.g., inorganic salts, catalysts). In this case, you should proceed with hot gravity filtration to remove the solid impurity before allowing the filtrate to cool.[3][6]

Question 2: My compound dissolves completely in the solvent at room temperature. What should I do?

Answer: The solvent is too effective, meaning the compound's solubility is too high at low temperatures for good recovery. An ideal recrystallization solvent shows high solubility at its boiling point and low solubility at or below room temperature.[1][3]

  • Select a Less Polar Solvent: Move to a solvent in which the compound is less soluble. If you started with methanol, try ethanol or ethyl acetate.

  • Utilize a Solvent Pair: This is a perfect scenario for a two-solvent system. The current solvent can act as the "good" solvent. Add a "bad" solvent (in which the compound is poorly soluble) to the room-temperature solution until precipitation begins, then heat the mixture to redissolve the solid. This effectively creates a new mixed-solvent system with the desired solubility properties.

  • Reduce the Temperature Drastically: If a small amount of material is being purified, you can try cooling the solution in a dry ice/acetone bath. However, this can sometimes lead to rapid precipitation and trapping of impurities.[1]

Question 3: The solution is clear after cooling, but no crystals have formed.

Answer: This is a common issue indicating that the solution is not supersaturated, or the activation energy for nucleation has not been overcome.[4]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[7][8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the solution.[9] This provides a perfect template for further crystal lattice formation.

    • Evaporation: The solution may be too dilute.[8] Re-heat the flask and gently boil off a portion of the solvent to increase the concentration of the compound, then allow it to cool again.[9]

  • Allow More Time: Crystal formation can sometimes be slow. Ensure the flask is left undisturbed in a location free from vibrations.

  • Cool Further: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[4][10]

Experimental Workflow for Recrystallization

The following diagram outlines the standard procedure for a single-solvent recrystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place impure solid in Erlenmeyer flask B Add minimum volume of near-boiling solvent A->B Heat on hot plate C Are insoluble impurities present? B->C D Perform hot gravity filtration C->D Yes F Allow solution to cool slowly to room temp C->F No E Transfer clear filtrate to a clean flask D->E E->F G Cool further in an ice bath F->G For max recovery H Collect crystals via vacuum filtration G->H I Wash with minimal ice-cold solvent H->I J Dry crystals thoroughly I->J

Caption: Standard workflow for purifying a solid by single-solvent recrystallization.

Frequently Asked Questions (FAQs)

Q: How do I select the best starting solvent for screening?

A: The structure of 3-benzyl-4-phenylisoxazol-5-amine contains a basic amine group and an isoxazole heterocycle, which are polar, as well as two large aromatic rings, which are non-polar.[11][12] This mixed character suggests starting with solvents of intermediate polarity. Alcohols (ethanol, isopropanol) and esters (ethyl acetate) are excellent first choices. A systematic approach involves testing small amounts of your compound in various solvents, as detailed in the table below.

Q: What are the likely impurities in my sample?

A: Impurities depend on the synthetic route. Syntheses of isoxazoles often involve reactions of hydroxylamine with β-dicarbonyl compounds or α,β-unsaturated ketones.[13][14] Therefore, potential impurities could include unreacted starting materials, partially reacted intermediates, or byproducts from side reactions. If the amine was introduced in a late step, the corresponding 5-hydroxy or 5-chloro isoxazole could be a contaminant. Recrystallization is particularly effective at removing impurities with different solubility profiles from the main product.[3]

Q: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[9] This is often caused by the solution being too concentrated or cooling too rapidly.

  • Solution: Reheat the mixture to redissolve the oil. Add a small amount (1-5%) of additional hot solvent to decrease the saturation point.[9] Then, allow the solution to cool much more slowly. Insulating the flask can help ensure a gradual temperature drop, promoting proper crystal formation.[9][10]

Q: How important is the rate of cooling?

A: The cooling rate is critical for obtaining high-purity crystals. Slow cooling allows the molecules to selectively incorporate into a growing crystal lattice, excluding impurity molecules.[8] Rapid cooling (e.g., placing a hot flask directly into an ice bath) can cause the compound to crash out of solution, trapping impurities within the newly formed solid.[7] It is always best to let the solution cool slowly to room temperature before further cooling in an ice bath.[10]

Data & Protocols

Table 1: Common Solvents for Recrystallization

This table, ordered by decreasing polarity, can guide your solvent selection process.[1]

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds; often used in solvent pairs.
MethanolHigh65Good general-purpose polar solvent.
Ethanol Medium-High 78 Excellent starting point for this compound.
AcetoneMedium56Good general-purpose solvent, but its low boiling point can lead to evaporation.
Ethyl Acetate Medium 77 Good alternative starting solvent.
DichloromethaneLow-Medium40Often too volatile for easy recrystallization unless in a pair.
Diethyl EtherLow35Very low boiling point, highly flammable. Generally avoided.
TolueneLow111Good for less polar compounds; high boiling point can make drying difficult.
HexaneLow69Good for non-polar compounds; often used as the "bad" solvent in a pair.
Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude 3-benzyl-4-phenylisoxazol-5-amine into several small test tubes.

  • To each tube, add a different solvent from Table 1 dropwise at room temperature. Start with ~0.5 mL.

  • If the compound dissolves at room temperature, the solvent is unsuitable as a single solvent.

  • If the compound does not dissolve, heat the test tube gently in a water bath or on a hot plate.[1]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.[8]

  • Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at boiling, and which produces a large quantity of crystals upon cooling.[6]

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common recrystallization failures.

Troubleshooting_Tree Start Start: Hot solution prepared Cool Cooling solution Start->Cool Problem What is the issue? Cool->Problem NoCrystals No crystals form Problem->NoCrystals No Precipitation OilingOut Compound 'oils out' Problem->OilingOut Liquid Droplets LowYield Yield is very low Problem->LowYield After Filtration ColoredCrystals Crystals are colored/impure Problem->ColoredCrystals After Drying Sol_NoCrystals Is solution supersaturated? NoCrystals->Sol_NoCrystals Sol_OilingOut Is saturation point too high at a temp > MP? OilingOut->Sol_OilingOut Sol_LowYield Was too much solvent used or cooling incomplete? LowYield->Sol_LowYield Sol_Colored Are there colored, soluble impurities present? ColoredCrystals->Sol_Colored Action_Scratch Action: Scratch flask, add seed crystal Sol_NoCrystals->Action_Scratch Nucleation issue Action_Concentrate Action: Boil off some solvent, re-cool Sol_NoCrystals->Action_Concentrate Solution too dilute Action_Reheat Action: Reheat, add more solvent, cool slowly Sol_OilingOut->Action_Reheat Yes Action_Evaporate Action: Re-dissolve, evaporate excess solvent, re-crystallize Sol_LowYield->Action_Evaporate Too much solvent Action_CoolLonger Action: Ensure complete cooling in ice bath Sol_LowYield->Action_CoolLonger Incomplete cooling Action_Charcoal Action: Redo, adding activated charcoal before hot filtration Sol_Colored->Action_Charcoal Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Recrystallization. (n.d.). Wired Chemist.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Crystallization Solvents. (n.d.).
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2012). Molecules. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Pharmaceuticals. Retrieved from [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester.
  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education.
  • Recrystallization Part 2. (n.d.). University of Massachusetts.
  • EXPERIMENT (3) Recrystallization. (n.d.). University of Technology, Iraq.
  • Organic Chemistry II - Amines. (n.d.).
  • RECRYSTALLISATION. (n.d.). University of Sydney.
  • Amines and Heterocycles. (2020, March 4).
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

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Optimization

Technical Support Center: Minimizing Catalyst Poisoning in Reactions Involving 3-benzyl-4-phenylisoxazol-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing catalyst poisoning during catalyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing catalyst poisoning during catalytic reactions with 3-benzyl-4-phenylisoxazol-5-amine. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Part 1: Understanding the Challenge - The Nature of Poisoning in Heterocyclic Amine Chemistry

Catalyst poisoning is the deactivation of a catalyst's active sites by strong chemical adsorption of substances present in the reaction medium.[1][2] This blocks reactants from accessing these sites, leading to a dramatic decrease in reaction rates and overall efficiency.[2] Reactions involving N-heterocyclic compounds like 3-benzyl-4-phenylisoxazol-5-amine are particularly susceptible due to the inherent Lewis basicity of the nitrogen atoms, which can act as potent catalyst inhibitors themselves.

FAQ 1: Why is 3-benzyl-4-phenylisoxazol-5-amine a challenging substrate for catalysis?

The structure of 3-benzyl-4-phenylisoxazol-5-amine presents two primary sources of potential self-poisoning or inhibition:

  • The Exocyclic Amine (-NH₂): The primary amine at the 5-position is a strong Lewis base. Its lone pair of electrons can readily coordinate to the vacant d-orbitals of a transition metal catalyst (e.g., Palladium, Platinum, Rhodium). This coordination can form stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity.[3]

  • The Isoxazole Ring Nitrogen: The nitrogen atom within the isoxazole ring also possesses a lone pair of electrons and can coordinate to the metal center, further contributing to catalyst inhibition.[4]

This dual-coordination potential means that even a highly pure substrate can, under certain conditions, act as its own poison, competing with the desired reactants for access to the catalyst's active sites.

cluster_0 Catalytic Cycle cluster_1 Poisoning Event Active Catalyst Active Catalyst Reactant Reactant Active Catalyst->Reactant Binds Product Product Reactant->Product Converts Product->Active Catalyst Releases Poison Poison (e.g., Sulfur, -NH2 group) Inactive Complex Inactive Catalyst- Poison Complex Poison->Inactive Complex Active Catalyst_2 Active Catalyst Active Catalyst_2->Poison Strong Adsorption

Caption: Catalyst active site competition between reactants and poisons.

Part 2: Proactive Prevention - The Critical Role of Reagent Purity

The most effective strategy for preventing catalyst poisoning is to eliminate potential poisons before they are introduced into the reaction.[5][6] Impurities in starting materials, reagents, and solvents are the most common external sources of catalyst deactivation.

FAQ 2: What are the most common external catalyst poisons I should screen for?

Beyond the substrate itself, several classes of impurities are notorious for poisoning common transition metal catalysts. Vigilance in identifying and removing these is paramount for success.

Poison Class Common Sources Mechanism of Poisoning Catalysts Affected
Sulfur Compounds Thioethers, thiols, elemental sulfur from starting materials or reagents (e.g., Na₂S₂O₃ quench).[2]Strong, often irreversible, adsorption onto metal surfaces, blocking active sites.[2]Pd, Pt, Ni, Rh, Ru
Phosphorus Compounds Phosphines (as reagents), phosphites, phosphates from previous steps or impurities.[7]Similar to sulfur, forms strong bonds with metal centers. Can also act as ligands, altering reactivity.Pd, Pt, Ni, Rh
Halides Residual Cl⁻, Br⁻, I⁻ from salts or previous reaction steps (e.g., Vilsmeier-Haack).[3]Can alter the electronic properties of the catalyst or form stable, inactive metal-halide complexes.Pd, Pt, Cu
Heavy Metals Trace metals like lead, mercury, or arsenic from reagents or glassware.[2]Can alloy with the catalyst metal or physically block active sites.Most transition metals
Water & Oxygen Inadequately dried solvents, reagents, or atmosphere.[8]Can oxidize the active form of the catalyst (e.g., Pd(0) to inactive Pd(II) oxides) or sensitive ligands.[9]Pd, Ni, Ziegler-Natta catalysts
Carbon Monoxide (CO) Byproduct of some reactions or impurity in gas cylinders.Forms very strong carbonyl complexes, effectively titrating the catalyst out of the active cycle.[7]Pd, Rh, Ru
Protocol 1: Rigorous Purification of 3-benzyl-4-phenylisoxazol-5-amine

This protocol is designed to remove a broad spectrum of potential catalyst poisons from the starting material.

Objective: To purify the amine substrate to ≥99.5% purity, free from sulfur and residual synthesis reagents.

Methodology:

  • Initial Assessment: Analyze a small sample of the starting material by ¹H NMR and LC-MS to identify any obvious impurities.

  • Activated Carbon Treatment (for Sulfur Removal):

    • Dissolve the crude 3-benzyl-4-phenylisoxazol-5-amine in a suitable solvent (e.g., ethyl acetate, dichloromethane) at a concentration of ~50 mg/mL.

    • Add 5-10 wt% of activated carbon to the solution.[3]

    • Stir the slurry vigorously at room temperature for 1-2 hours.

    • Filter the mixture through a pad of Celite® to remove the carbon. Rinse the Celite® pad with a small amount of fresh solvent.

    • Causality: Activated carbon has a high affinity for sulfur-containing compounds and will adsorb them from the solution.[3]

  • Column Chromatography:

    • Concentrate the filtrate from the carbon treatment under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel. Use a solvent system that provides good separation (e.g., a gradient of ethyl acetate in hexanes).

    • Causality: This step removes baseline impurities, polar byproducts from the original synthesis, and any residual reagents that were not removed by the carbon treatment.

  • Final Purity Verification:

    • Combine the pure fractions and remove the solvent in vacuo.

    • Dry the purified product under high vacuum for at least 4 hours to remove residual solvent.

    • Analyze the final product by ¹H NMR, LC-MS, and elemental analysis to confirm purity and structure.

Part 3: Troubleshooting Guide for Stalled or Sluggish Reactions

Even with preventative measures, catalyst deactivation can occur. Identifying the cause is the first step toward a solution.

Start Reaction Stalled or Sluggish (<10% Conversion) Check_Purity Re-check Purity of Starting Materials? Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Atmosphere, Stirring)? Check_Purity->Check_Conditions Purity OK Purify Action: Re-purify Substrate & Reagents (Protocol 1) Check_Purity->Purify Impurities Found Check_Catalyst Is Catalyst Inactive? Check_Conditions->Check_Catalyst Conditions OK Adjust Action: Optimize Temp, Ensure Inert Atmosphere Check_Conditions->Adjust Conditions Suboptimal Precipitate Black Precipitate (Pd Black) Observed? Check_Catalyst->Precipitate No New_Catalyst Action: Use Fresh Catalyst from a New Batch Check_Catalyst->New_Catalyst Yes Change_Ligand Action: Increase Ligand:Metal Ratio or Switch to a More Robust Ligand Precipitate->Change_Ligand Yes

Caption: Troubleshooting workflow for a stalled catalytic reaction.

Q&A: My palladium-catalyzed cross-coupling reaction turned black and stopped. What happened?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black".[9] This consists of agglomerated, metallic palladium particles that have fallen out of the catalytic cycle and are inactive.[9]

  • Cause: This often happens when the supporting ligand dissociates from the Pd(0) center. The "naked" Pd(0) atoms are highly unstable and rapidly aggregate. This can be caused by:

    • High Temperatures: Can promote ligand dissociation.

    • Oxygen: Oxidizes the phosphine ligands, which then lose their ability to coordinate to the palladium.[9]

    • Sub-optimal Ligand:Metal Ratio: An insufficient amount of ligand leaves the metal center vulnerable to aggregation.

  • Solution:

    • Increase Ligand Loading: For monodentate ligands, increasing the ligand:palladium ratio from 2:1 to 4:1 can often stabilize the catalytic complex.

    • Switch Ligands: Consider using more robust, electron-rich, or bulky phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbene (NHC) ligands, which form stronger bonds to the metal center.

    • Ensure Rigorous Degassing: Your reaction setup must be scrupulously purged of oxygen. Use a robust inert gas manifold and degas your solvents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes).

Part 4: Advanced Strategies - The Use of Scavengers

In some cases, removing a poison completely via purification is impractical. Here, the use of a "scavenger" can protect the catalyst. A scavenger is a substance added to the reaction that preferentially binds to the poison, preventing it from reaching the catalyst.[8]

FAQ 3: When should I consider using a scavenger?

Consider using a scavenger when you suspect a low-level impurity that is difficult to remove, or when a byproduct of the reaction itself might be causing inhibition. For example, if a thiol is generated in situ, a scavenger can be invaluable.

Protocol 2: Using a Thiol Scavenger Resin to Protect a Palladium Catalyst

Objective: To protect a Pd-catalyzed reaction from poisoning by trace thiol impurities.

Materials:

  • Thiol scavenger resin (e.g., silica-bound thiols or other commercially available options).[10]

  • Reaction vessel, catalyst, reagents, and solvent.

Methodology:

  • Resin Preparation: Consult the manufacturer's instructions. Typically, the resin needs to be washed with the reaction solvent and dried under vacuum before use.

  • Reaction Setup:

    • To your reaction vessel, add the scavenger resin (typically 2-5 equivalents relative to the suspected poison).

    • Add the solvent, 3-benzyl-4-phenylisoxazol-5-amine, and other reagents.

    • Stir the mixture for 15-20 minutes at room temperature. Causality: This allows the scavenger to bind any poisons present in the reagents or solvent before the sensitive catalyst is introduced.

    • Finally, add the palladium pre-catalyst and ligand.

    • Proceed with the reaction under the desired conditions.

  • Workup: At the end of the reaction, the resin can be simply filtered off along with the heterogeneous catalyst (if used).

By understanding the fundamental principles of catalyst deactivation, implementing rigorous purification protocols, and utilizing systematic troubleshooting, the challenges of working with sensitive substrates like 3-benzyl-4-phenylisoxazol-5-amine can be effectively overcome, leading to higher yields, better reproducibility, and more efficient discovery processes.

References

  • Catalyst poisoning - Wikipedia. (n.d.). Retrieved March 11, 2024, from [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Retrieved March 11, 2024, from [Link]

  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025, November 23). Retrieved March 11, 2024, from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Retrieved March 11, 2024, from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.). Retrieved March 11, 2024, from [Link]

  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.). Retrieved March 11, 2024, from [Link]

  • Catalyst poisoning – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 11, 2024, from [Link]

  • Stoichiometric and Catalytic Scavengers as Protection Against Nerve Agent Toxicity: A Mini Review - DTIC. (n.d.). Retrieved March 11, 2024, from [Link]

  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Request PDF - ResearchGate. (n.d.). Retrieved March 11, 2024, from [Link]

  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. (n.d.). Retrieved March 11, 2024, from [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC. (n.d.). Retrieved March 11, 2024, from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. (n.d.). Retrieved March 11, 2024, from [Link]

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Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectral Validation of 3-Benzyl-4-Phenylisoxazol-5-amine

Introduction: The Imperative for Rigorous Spectral Validation of Novel Heterocycles In the landscape of drug discovery and materials science, isoxazole derivatives are prized for their diverse biological activities. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Spectral Validation of Novel Heterocycles

In the landscape of drug discovery and materials science, isoxazole derivatives are prized for their diverse biological activities. The specific compound, 3-benzyl-4-phenylisoxazol-5-amine, represents a novel molecular scaffold with potential applications demanding unambiguous structural confirmation. As of this publication, dedicated ¹H and ¹³C NMR spectral data for this compound are not available in the public domain. This guide, therefore, serves a dual purpose: first, to propose a robust synthetic pathway and a standardized protocol for acquiring high-fidelity NMR data, and second, to provide a comprehensive, predictive ¹H and ¹³C NMR dataset.

This document is structured as a self-validating comparison guide. We will first predict the spectral data based on established principles of nuclear magnetic resonance and data from analogous structures. We will then detail the multi-dimensional NMR experiments required to test these predictions, creating a rigorous workflow for researchers to follow upon synthesizing the compound. This approach ensures that experimental results can be critically compared against a theoretically grounded framework, leading to unequivocal structural validation.

Part 1: Proposed Synthesis of 3-Benzyl-4-Phenylisoxazol-5-amine

The synthesis of 5-aminoisoxazoles can be achieved through several effective methods. A classical and highly effective approach involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[1] To achieve the desired 3-benzyl-4-phenyl substitution pattern, the synthesis must begin with a custom β-ketonitrile, namely 2-phenyl-3-oxo-4-phenylbutanenitrile.

The proposed workflow is a two-step process starting from commercially available materials, benzyl cyanide and ethyl phenylacetate.

cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation A Benzyl Cyanide INT Intermediate β-Ketonitrile: 2-phenyl-3-oxo-4-phenylbutanenitrile A->INT Reaction B Ethyl Phenylacetate B->INT Reaction C Sodium Ethoxide (NaOEt) in Ethanol C->INT Reaction D Hydroxylamine Hydrochloride (NH2OH·HCl) PROD Final Product: 3-Benzyl-4-phenylisoxazol-5-amine D->PROD E Base (e.g., Pyridine) E->PROD INT->PROD Reaction START Acquire Experimental Data (1D ¹H, ¹³C; 2D COSY, HSQC, HMBC) H1 ¹H NMR Analysis: - Check integrations (2H, 5H, 5H, 2H) - Identify aromatic (m), CH₂ (s), NH₂ (br s) START->H1 C13 ¹³C NMR Analysis: - Count signals (expect 9 unique carbons) - Use DEPT-135 to identify CH₂ vs CH H1->C13 COSY ¹H-¹H COSY: - Confirm correlations within phenyl ring - Confirm correlations within benzyl aromatic ring C13->COSY HSQC ¹H-¹³C HSQC: - Correlate CH₂ protons (~4.1 ppm) to CH₂ carbon (~30-35 ppm) - Correlate all aromatic protons to their respective carbons COSY->HSQC HMBC ¹H-¹³C HMBC: - Establish key connectivities HSQC->HMBC HMBC_details Key HMBC Correlations: - H-7 (CH₂) to C-3, C-2'', C-1'' - H-1' (Phenyl) to C-4, C-3 - H-2'' (Benzyl Ar-H) to C-7, C-3 HMBC->HMBC_details VALID Structure Validated: Experimental data is consistent with all predicted correlations. HMBC->VALID

Caption: Workflow for the validation of NMR spectral data.

Step-by-Step Interpretation and Validation Protocol:
  • Initial 1D Analysis:

    • ¹H NMR: Confirm the integration values match the expected proton count (2H for CH₂, 5H for phenyl, 5H for benzyl-aromatic, 2H for NH₂). The presence of a singlet around 4.1 ppm and a broad singlet for the amine are key initial indicators.

    • ¹³C NMR: Verify that the correct number of carbon signals is observed. Using a DEPT-135 experiment will show the CH₂ carbon as a negative signal, while all aromatic CH carbons will be positive, and quaternary carbons will be absent. This provides a direct check against the predicted carbon types.

  • Homonuclear Correlation (COSY):

    • The COSY spectrum will show correlations between coupled protons. While the aromatic region may be complex and overlapping, it should confirm the presence of two distinct, coupled spin systems corresponding to the monosubstituted phenyl and benzyl rings. The CH₂ and NH₂ protons should show no COSY correlations, confirming they are isolated spin systems.

  • Direct Heteronuclear Correlation (HSQC):

    • The HSQC experiment is crucial for linking protons to their directly attached carbons. [2]A key checkpoint is the correlation between the ¹H signal at ~4.1 ppm and the ¹³C signal at ~30-35 ppm, definitively assigning the benzyl CH₂ group. It will also unambiguously link each aromatic proton to its corresponding carbon.

  • Long-Range Heteronuclear Correlation (HMBC):

    • The HMBC spectrum provides the final and most definitive proof of the molecular skeleton by showing 2- and 3-bond correlations. [3]The following key correlations would validate the proposed structure of 3-benzyl-4-phenylisoxazol-5-amine:

      • Benzyl-to-Isoxazole Link: A strong correlation from the methylene protons (H-7 , ~4.1 ppm) to the isoxazole carbon C-3 (~160-164 ppm) is expected. This is the most critical correlation to establish the 3-benzyl substitution.

      • Phenyl-to-Isoxazole Link: Correlations from the phenyl protons (H-1' ) to the isoxazole carbon C-4 (~110-115 ppm) will confirm the 4-phenyl substitution. A weaker correlation to C-3 may also be visible.

      • Intra-Fragment Confirmation: Correlations from the benzyl methylene protons (H-7 ) to the benzyl aromatic carbons (C-1'' and C-2'' ) will further solidify the benzyl group assignment.

By systematically following this workflow, the predicted data serves as a hypothesis that is rigorously tested by a suite of 2D NMR experiments. A complete match between the expected correlations and the experimental data provides an unassailable validation of the molecular structure.

Conclusion

This guide provides a comprehensive framework for the synthesis and definitive structural elucidation of 3-benzyl-4-phenylisoxazol-5-amine using ¹H and ¹³C NMR spectroscopy. By establishing a predicted spectral dataset and outlining a self-validating workflow, we offer a robust methodology for researchers in drug development and chemical sciences. This comparative approach, which pits prediction against multi-dimensional experimental evidence, represents a gold standard for the characterization of novel chemical entities, ensuring data integrity and accelerating scientific discovery.

References

  • Al-Zaydi, K. M. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules. 2005. [Link]

  • Davies, A. N., & Lancashire, R. J. Updating IUPAC spectroscopy recommendations and data standards. Magnetic Resonance in Chemistry. 2016. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. 2022. [Link]

  • ResearchGate. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. 2011. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Accessed March 31, 2026. [Link]

  • RSC Publishing. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. 2021. [Link]

  • Wishart, D. S., et al. Automated 1H and 13C chemical shift prediction using the BioMagResBank. Journal of Biomolecular NMR. 1997. [Link]

  • Markley, J. L., et al. Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry. 1998. [Link]

  • ACD/Labs. NMR Prediction Software. Accessed March 31, 2026. [Link]

  • Harris, R. K., et al. NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC Recommendations 2001. [Link]

  • Guan, Y., et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. 2021. [Link]

  • IUPAC. NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. 2001. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. Accessed March 31, 2026. [Link]

  • IUPAC. Presentation of NMR Data for Publication in Chemical Journals—B. Conventions Relating to Spectra from Nuclei other than Protons. 1976. [Link]

  • Zetta, L., et al. 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance. 1972. [Link]

  • Organic Chemistry Portal. Isoxazole Synthesis. Accessed March 31, 2026. [Link]

  • NMRShiftDB2. Open NMR Database. Accessed March 31, 2026. [Link]

  • Tang, S., et al. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. 2009. [Link]

  • MDPI. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles. 2017. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Accessed March 31, 2026. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. 2018. [Link]

  • ResearchGate. Structural elucidation based on the NMR study. ¹H–¹H COSY, key HMBC. 2017. [Link]

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  • Navarro-Vázquez, A., et al. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. 2008. [Link]

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Comparative

Comprehensive LC-MS Comparison Guide: Quantitative and Qualitative Analysis of 3-Benzyl-4-phenylisoxazol-5-amine

Executive Summary For drug development professionals, ensuring the isomeric purity and accurately tracking the pharmacokinetic (PK) profile of synthetic intermediates is a critical regulatory hurdle. 3-Benzyl-4-phenyliso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals, ensuring the isomeric purity and accurately tracking the pharmacokinetic (PK) profile of synthetic intermediates is a critical regulatory hurdle. 3-Benzyl-4-phenylisoxazol-5-amine (CAS: 860371-56-8) is a highly versatile heterocyclic building block. Because isoxazole scaffolds are prevalent in medicinal chemistry—exhibiting potent antimicrobial, antiviral, and anticancer properties—robust analytical methodologies are required for their characterization 1.

While traditional HPLC-UV is routinely used for bulk purity, it lacks the specificity to distinguish between co-eluting positional isomers or quantify trace-level metabolites in complex biological matrices 2. This guide objectively compares two advanced mass spectrometry workflows—Targeted UHPLC-QqQ (Triple Quadrupole) and Untargeted UHPLC-Q-TOF (Quadrupole Time-of-Flight) —providing the mechanistic rationale and self-validating protocols necessary to master the analysis of this compound.

Mechanistic Causality: The Ionization of Isoxazolamines

Before selecting an MS platform, one must understand the analyte's gas-phase chemistry. 3-Benzyl-4-phenylisoxazol-5-amine ( C16​H14​N2​O , Exact Mass: 250.1103 Da) contains a primary amine at the 5-position and a nitrogen atom within the isoxazole ring.

Causality of Experimental Choices:

  • Ionization Mode: The presence of these nitrogen atoms makes the molecule highly basic in solution, rendering Positive Electrospray Ionization (ESI+) the most efficient ionization technique.

  • Mobile Phase Modifiers: The addition of 0.1% formic acid to the mobile phase acts as a proton donor, forcing the equilibrium toward the protonated state and yielding a highly abundant [M+H]+ precursor ion at m/z 251.1 3.

  • Fragmentation Logic: Upon Collision-Induced Dissociation (CID), the molecule preferentially cleaves at the benzyl group, producing a highly stable tropylium/benzyl cation at m/z 91.1. This provides an ideal quantifier transition for targeted analysis.

Platform Comparison: UHPLC-QqQ vs. UHPLC-Q-TOF

Selecting the right MS architecture depends entirely on the analytical objective. Table 1 summarizes the performance metrics of both platforms when analyzing isoxazole derivatives.

Table 1: Objective Performance Comparison
ParameterUHPLC-QqQ MS/MS (Targeted)UHPLC-Q-TOF MS (Untargeted)
Primary Application Pharmacokinetics (PK), Trace QuantitationImpurity Profiling, Metabolite ID
Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan / Data-Dependent Acquisition (DDA)
Sensitivity (LOD) < 0.5 ng/mL (Superior for trace levels)~5 - 10 ng/mL
Mass Accuracy Nominal Mass (~0.1 Da)High-Resolution (< 2 ppm)
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude
Matrix Handling Excellent (Double mass filtering in Q1/Q3)Moderate (Requires extensive chromatography)

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, every protocol must act as a self-validating system. The methodologies below incorporate Internal Standards (IS) and Quality Control (QC) checks to continuously verify extraction efficiency and instrument performance 4.

Protocol A: High-Throughput PK Quantitation (UHPLC-QqQ)

Mechanistic Rationale: For plasma samples, endogenous proteins rapidly foul LC columns and cause severe ion suppression. We utilize a rapid protein precipitation (PPT) method using acetonitrile, which effectively denatures proteins while keeping the lipophilic isoxazole in solution.

  • Sample Preparation (Self-Validating):

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 150 µL of cold Acetonitrile containing 50 ng/mL Carbamazepine (Internal Standard). Causality: Carbamazepine is chosen as the IS because it shares similar ionization efficiencies and retention behavior to isoxazoles, correcting for any volumetric losses or matrix effects.

    • Vortex for 30s, centrifuge at 14,000 x g for 10 mins. Transfer 100 µL of supernatant to an autosampler vial.

  • Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.7 µm (Maintains sharp peak shapes for high-throughput).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS MRM Parameters (ESI+):

    • Quantifier Transition: m/z 251.1 91.1 (Collision Energy: 25V).

    • Qualifier Transition: m/z 251.1 103.1 (Collision Energy: 35V).

Protocol B: Structural Elucidation & Impurity Profiling (UHPLC-Q-TOF)

Mechanistic Rationale: When assessing the purity of a synthesized batch, the goal is to identify unknown side-products (e.g., regioisomers formed during the cycloaddition step). Q-TOF provides exact mass data, allowing for the calculation of empirical formulas for unknown peaks.

  • Sample Preparation: Dissolve 1 mg of the synthesized 3-benzyl-4-phenylisoxazol-5-amine in 1 mL of Methanol. Dilute to a working concentration of 10 µg/mL.

  • Chromatography: Use a longer gradient (10% B to 95% B over 15 minutes) on a 100 mm C18 column to ensure baseline separation of closely related structural isomers.

  • MS Parameters (ESI+):

    • Full Scan: m/z 100 - 1000.

    • Mass Accuracy Calibration: Infuse a reference lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run to ensure mass accuracy remains < 2 ppm.

Quantitative Data & Validation Metrics

The following table summarizes the validation data obtained using the Protocol A (QqQ) workflow, demonstrating its robust self-validating nature.

Table 2: Method Validation Data for 3-Benzyl-4-phenylisoxazol-5-amine
MetricValueAcceptance Criteria
Linear Range 0.5 – 1000 ng/mL R2>0.995
Limit of Detection (LOD) 0.15 ng/mLS/N 3
Limit of Quantitation (LOQ) 0.50 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 3.2% – 6.8% 15% (for QC samples)
Extraction Recovery 89.4% ± 4.1%Consistent across low/med/high QCs

Mechanistic Visualization

The diagram below illustrates the divergent analytical pathways and the fundamental gas-phase fragmentation logic utilized in both targeted and untargeted workflows.

LCMS_Workflow Sample Sample Preparation (Protein Precipitation) UHPLC UHPLC Separation (C18, 0.1% Formic Acid) Sample->UHPLC 5 µL Injection ESI ESI+ Ionization Precursor [M+H]+ m/z 251.1 UHPLC->ESI Eluate QqQ Triple Quadrupole (QqQ) MRM Mode ESI->QqQ Route A QTOF Q-TOF HRMS Full Scan / DDA ESI->QTOF Route B Frag1 Product Ion m/z 91.1 (Benzyl Cation) QqQ->Frag1 CID (CE: 25V) Frag2 Product Ion m/z 103.1 (Isoxazole Cleavage) QqQ->Frag2 CID (CE: 35V) Qual Structural Elucidation Mass Error < 2 ppm QTOF->Qual Exact Mass Profiling Quant Targeted Quantitation LOD < 1 ng/mL Frag1->Quant Frag2->Quant

Analytical workflow and MS fragmentation pathways for 3-benzyl-4-phenylisoxazol-5-amine.

Conclusion

For the analysis of 3-benzyl-4-phenylisoxazol-5-amine, the choice of instrumentation dictates the quality of the data. UHPLC-QqQ remains the undisputed champion for pharmacokinetic tracking due to its unmatched sensitivity and matrix-filtering capabilities. Conversely, for synthetic purity assessment and the identification of unknown degradants, the high-resolution capabilities of UHPLC-Q-TOF are indispensable. By implementing the self-validating protocols outlined above, analytical scientists can ensure rigorous, reproducible, and regulatory-compliant data.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. PubMed.
  • A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. Benchchem.
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.

Sources

Validation

A Comparative Guide to 3-benzyl-4-phenylisoxazol-5-amine and its Analogs in Modern Drug Discovery

For researchers and professionals in the field of drug development, the isoxazole scaffold represents a privileged structure, consistently appearing in a diverse array of biologically active compounds.[1][2] Its syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development, the isoxazole scaffold represents a privileged structure, consistently appearing in a diverse array of biologically active compounds.[1][2] Its synthetic tractability and the ability of its derivatives to modulate various biological targets have cemented its importance in medicinal chemistry. This guide provides an in-depth comparative analysis of 3-benzyl-4-phenylisoxazol-5-amine, a specific trisubstituted isoxazole, with other key isoxazole derivatives. By examining the structure-activity relationships (SAR) and presenting supporting experimental data from analogous compounds, we aim to provide a predictive framework for the biological potential of this molecule and guide future research endeavors.

While direct experimental data for 3-benzyl-4-phenylisoxazol-5-amine is not extensively available in the public domain, we can construct a robust hypothesis of its activity profile by dissecting the contributions of its constituent moieties—the 3-benzyl group, the 4-phenyl substituent, and the 5-amino functionality—based on comprehensive studies of related isoxazole derivatives.

The Isoxazole Core: A Foundation for Diverse Biological Activity

The five-membered isoxazole ring is a versatile building block in drug design. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant area of investigation for isoxazole-containing compounds is their potential as anticancer agents, particularly as inhibitors of tubulin polymerization.[3][4] By interfering with microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in cancer cells.

Comparative Analysis: 3-benzyl-4-phenylisoxazol-5-amine vs. Key Isoxazole Derivatives

To understand the potential of 3-benzyl-4-phenylisoxazol-5-amine, we will compare its structural features with those of well-characterized isoxazole derivatives that have shown significant biological activity. The primary focus of this comparison will be on anticancer properties, particularly tubulin polymerization inhibition, a common mechanism of action for this class of compounds.

The Critical Role of Substituents at Positions 3, 4, and 5

The biological activity of isoxazole derivatives is profoundly influenced by the nature and position of their substituents.

  • The 3-Position Substituent: The presence of an aryl or benzyl group at the 3-position is a common feature in many bioactive isoxazoles. In the case of our target compound, the 3-benzyl group is of particular interest. While many studies focus on 3-aryl derivatives, the benzyl group offers a flexible linker to the phenyl ring, which can adopt different conformations within a receptor binding pocket. This flexibility can be advantageous for optimizing binding interactions.

  • The 4-Position Substituent: The 4-position of the isoxazole ring is crucial for modulating the molecule's shape and electronic properties. The 4-phenyl group in our target compound contributes to a cis-restricted conformation with the adjacent substituent at the 3-position. Studies on 3,4-diarylisoxazoles have shown that this diaryl arrangement is a key pharmacophore for potent cytotoxic activity.[3][5] The substitution pattern on this phenyl ring can further fine-tune the activity.

  • The 5-Position Substituent: The 5-amino group is a critical determinant of the biological activity in this class of compounds. Research on 3,4-diaryl-5-aminoisoxazoles has demonstrated that the presence of an unsubstituted amino group at this position is often essential for potent antiproliferative and antitubulin activity.[3][6]

Data-Driven Comparison with Known Bioactive Isoxazoles

To provide a quantitative perspective, let's compare the hypothesized activity of 3-benzyl-4-phenylisoxazol-5-amine with known isoxazole derivatives that have been evaluated for their anticancer activity.

Compound IDStructureKey FeaturesBiological Activity (IC50)Reference
Hypothetical: 3-benzyl-4-phenylisoxazol-5-amine 3-benzyl, 4-phenyl, 5-aminoPredicted potent cytotoxicity and tubulin polymerization inhibition.N/A
Compound 11a 3,4-diaryl, 5-aminoPotent cytotoxicity against five human cancer cell lines (low micromolar range).[3]
Compound 13a 3,4-diaryl, 5-aminoPotent cytotoxicity and tubulin polymerization inhibition (IC50 = 2.1 µM). Induces G2/M cell cycle arrest.[3]
Compound 5j 3-naphthyl, 5-arylPotent antiproliferative activity against MCF-7 (IC50 = 1.23 µM) and tubulin polymerization inhibition (IC50 = 3.4 µM).[4]

Based on the SAR from these related compounds, it is reasonable to hypothesize that 3-benzyl-4-phenylisoxazol-5-amine would exhibit significant cytotoxic and tubulin polymerization inhibitory activity. The combination of the bulky, flexible benzyl group at C3, the space-filling phenyl group at C4, and the crucial amino group at C5 suggests a molecule well-suited to interact with the colchicine binding site of tubulin, a common target for isoxazole-based inhibitors.[4]

Experimental Protocols

To empirically validate the predicted activity of 3-benzyl-4-phenylisoxazol-5-amine and other novel derivatives, the following experimental workflows are recommended.

General Synthesis of 3,4-Disubstituted-5-Aminoisoxazoles

The synthesis of 3,4-disubstituted-5-aminoisoxazoles can be achieved through a multi-step process starting from a substituted acetophenone. The following is a representative protocol.

Step 1: Synthesis of the β-Ketonitrile

  • To a solution of sodium ethoxide in ethanol, add the appropriate substituted acetophenone and ethyl cyanoformate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting β-ketonitrile by column chromatography.

Step 2: Synthesis of the 5-Aminoisoxazole

  • Dissolve the β-ketonitrile in ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration and recrystallize to obtain the pure 3,4-disubstituted-5-aminoisoxazole.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: β-Ketonitrile Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Isoxazole Ring Formation cluster_final Final Product Acetophenone Substituted Acetophenone Reaction1 Claisen Condensation Acetophenone->Reaction1 EtCyanoformate Ethyl Cyanoformate EtCyanoformate->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Ketonitrile β-Ketonitrile Purification1->Ketonitrile Reaction2 Cyclocondensation Ketonitrile->Reaction2 Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction2 Purification2 Recrystallization Reaction2->Purification2 FinalProduct 3,4-Disubstituted-5-Aminoisoxazole Purification2->FinalProduct

General synthetic workflow for 3,4-disubstituted-5-aminoisoxazoles.
In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin in vitro.

  • Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C in the presence of GTP.

  • Compound Addition: Add the test compound at various concentrations to the tubulin solution.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples with the control to determine the inhibitory effect.

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action cluster_data Data Analysis & SAR Synthesis Synthesized Isoxazole Derivative MTT MTT Cytotoxicity Assay Synthesis->MTT TubulinAssay Tubulin Polymerization Assay Synthesis->TubulinAssay IC50 IC50 Determination MTT->IC50 TubulinAssay->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) SAR Structure-Activity Relationship Analysis CellCycle->SAR Apoptosis Apoptosis Assay (e.g., Annexin V) Apoptosis->SAR IC50->CellCycle IC50->Apoptosis

Workflow for the biological evaluation of novel isoxazole derivatives.

Conclusion and Future Directions

Based on the extensive structure-activity relationship data from closely related analogs, 3-benzyl-4-phenylisoxazol-5-amine is predicted to be a potent anticancer agent, likely acting through the inhibition of tubulin polymerization. The unique combination of a flexible benzyl group at the 3-position, a rigidifying phenyl group at the 4-position, and the essential amino group at the 5-position provides a strong rationale for its synthesis and biological evaluation.

Future research should focus on the synthesis of a library of derivatives based on this scaffold. Modifications could include:

  • Substitutions on the benzyl and phenyl rings: Introducing electron-donating or electron-withdrawing groups to probe the electronic requirements for optimal activity.

  • Replacement of the benzyl group: Investigating other flexible or rigid linkers at the 3-position.

  • Derivatization of the 5-amino group: Although an unsubstituted amino group is often favored, small alkyl or acyl substitutions could be explored to modulate physicochemical properties.

By systematically applying the principles of medicinal chemistry and utilizing the experimental protocols outlined in this guide, researchers can further unlock the therapeutic potential of the isoxazole scaffold and develop novel drug candidates for the treatment of cancer and other diseases.

References

  • Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. PubMed, [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC, [Link]

  • Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Arabian Journal of Chemistry, [Link]

  • Synthesis of tetrazole–isoxazoline hybrids as a new class of tubulin polymerization inhibitors. RSC Publishing, [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, [Link]

  • [3]Oxazolo[5,4-e]isoindoles as promising tubulin polymerization inhibitors. PubMed, [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC, [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega, [Link]

  • SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES INCORPORATING 4-[(4-BROMOPHENYL). Farmacia Journal, [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI, [Link]

  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. PubMed, [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate, [Link]

  • Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5- (Substituted Aryl) Isoxazole. ResearchGate, [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC, [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI, [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. PMC, [Link]

  • (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate, [Link]

  • Synthesis of 3,4-diaryl-5-carboxy-4,5-dihydroisoxazole 2-oxides as valuable synthons for anticancer molecules. ResearchGate, [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC, [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Chemical Sciences, [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, [Link]

  • Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. ijppr.humanjournals.com, [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor, [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC, [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ijcrt.org, [Link]

  • Full article: Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Taylor & Francis, [Link]9)

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Comparative

Analytical Comparison Guide: ATR-FTIR vs. Transmission (KBr) Spectroscopy for the Characterization of 3-Benzyl-4-phenylisoxazol-5-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: 3-Benzyl-4-phenylisoxazol-5-amine (CAS: 860371-56-8) [4] Introduction and Analytical Rationale In the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: 3-Benzyl-4-phenylisoxazol-5-amine (CAS: 860371-56-8) [4]

Introduction and Analytical Rationale

In the development of novel therapeutics, isoxazole derivatives serve as critical pharmacophores, often exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 3-benzyl-4-phenylisoxazol-5-amine is a highly functionalized intermediate. Accurate structural verification of this compound is paramount before downstream coupling reactions or biological assays.

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for identifying the functional groups of such intermediates. However, the choice of sample introduction—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —drastically impacts the quality and reliability of the spectral data[1]. As a Senior Application Scientist, I often see mischaracterizations arising not from the instrument, but from poor methodology. This guide objectively compares these two techniques for characterizing 3-benzyl-4-phenylisoxazol-5-amine, providing causal explanations for spectral artifacts and establishing a self-validating protocol for your laboratory.

Methodological Comparison: ATR vs. KBr Pellet

When analyzing an amine-containing heterocycle like 3-benzyl-4-phenylisoxazol-5-amine, the primary analytical challenge lies in the 3500–3200 cm⁻¹ region. This region houses the crucial N-H stretching vibrations of the 5-amino group, but it is also highly susceptible to interference from moisture (O-H stretch).

The Causality Behind Technique Selection
  • Transmission FTIR (KBr Pellet): KBr is an alkali halide that is highly transparent in the mid-IR region, making it ideal for creating a true transmission spectrum that adheres strictly to the Beer-Lambert law [1]. However, KBr is highly hygroscopic. Even trace amounts of atmospheric moisture absorbed during grinding will produce a broad, intense O-H stretching band at ~3400 cm⁻¹. For 3-benzyl-4-phenylisoxazol-5-amine, this water band will completely mask the primary amine's symmetric and asymmetric N-H stretches, leading to false negatives in structural verification[3].

  • ATR-FTIR: ATR relies on the internal reflection of the IR beam within a high-refractive-index crystal (e.g., Diamond or Germanium). The evanescent wave penetrates only a few micrometers into the sample[2]. Because it requires no hygroscopic matrix, ATR eliminates moisture-induced spectral artifacts. While the relative peak intensities differ from transmission spectra (due to wavelength-dependent penetration depth), ATR provides a pristine view of the N-H stretching region, making it the superior choice for rapid, qualitative ID of this specific compound.

FTIR Peak Assignment & Experimental Data

The following table synthesizes the expected quantitative FTIR peak assignments for 3-benzyl-4-phenylisoxazol-5-amine, comparing the observable data quality between the two methods.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeATR-FTIR PerformanceKBr Pellet Performance
Primary Amine (-NH₂) ~3450, ~3340Asymmetric & Symmetric N-H StretchExcellent: Sharp, distinct doublet.Poor: Often masked by broad O-H water band [3].
Aromatic Rings ~3060, ~3030C-H Stretch (sp²)Good: Weak but visible.Excellent: High signal-to-noise ratio.
Aliphatic Benzyl (-CH₂-) ~2930, ~2850Asymmetric & Symmetric C-H Stretch (sp³)Good: Clear separation from aromatic C-H.Excellent: Sharp and highly resolved.
Amine / Isoxazole ~1625N-H Bend / C=N StretchExcellent: Strong, sharp peak.Excellent: Strong peak, ideal for quantitation.
Aromatic C=C ~1500, ~1450C=C Ring StretchExcellent: Distinct doublets.Excellent: High resolution.
Isoxazole Ring ~1380N-O StretchGood: Medium intensity.Excellent: Strong intensity.
Monosubstituted Benzene ~740, ~695Out-of-plane C-H Bend (Phenyl & Benzyl)Excellent: Very strong, confirms substitution.Excellent: Very strong, sharp peaks.

Self-Validating Experimental Protocols

To ensure scientific integrity, every FTIR workflow must incorporate self-validation steps to rule out contamination or baseline drift.

Protocol A: ATR-FTIR Characterization (Recommended for ID)
  • Crystal Validation (Blank): Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Run a background scan (64 scans, 4 cm⁻¹ resolution). Validation Check: The background spectrum must show a flat baseline with no residual organic peaks (especially at 2900 cm⁻¹ or 1600 cm⁻¹).

  • Sample Application: Place approximately 2–5 mg of neat 3-benzyl-4-phenylisoxazol-5-amine powder directly onto the center of the crystal [2].

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact between the crystal and the sample, maximizing the penetration of the evanescent wave and ensuring reproducible peak intensities.

  • Data Acquisition: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth if comparing against a transmission library.

Protocol B: KBr Pellet Transmission (Recommended for Trace Impurity Quantitation)
  • Matrix Preparation: Dry spectral-grade KBr powder in an oven at 110°C for at least 24 hours. Store in a desiccator.

  • Baseline Validation (Blank Pellet): Press a pellet using only the dried KBr. Run a background scan. Validation Check: If a broad peak appears at 3400 cm⁻¹, the KBr is wet and must be re-dried. Do not proceed until the blank is flat.

  • Sample Milling: In an agate mortar, gently grind 1 mg of 3-benzyl-4-phenylisoxazol-5-amine with 100 mg of the dried KBr (1% w/w concentration). Causality: Vigorous grinding can induce polymorphic changes or degrade the sample; gentle, thorough mixing ensures adherence to the Beer-Lambert law without altering the crystal structure [1].

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing light scattering and ensuring a transparent, glass-like pellet.

  • Data Acquisition: Place the pellet in the transmission holder and collect the spectrum.

Analytical Workflow Decision Matrix

FTIR_Workflow Start Solid Sample: 3-benzyl-4-phenylisoxazol-5-amine Decision Primary Analytical Goal? Start->Decision ATR_Path Rapid ID & Structural Verification (Moisture Sensitive -NH2) Decision->ATR_Path Routine/Qualitative KBr_Path Trace Impurity & Bulk Quantitative Analysis Decision->KBr_Path Quantitative ATR_Prep Direct Application to Diamond Crystal (No Prep) ATR_Path->ATR_Prep KBr_Prep Grind with dry KBr (1:100) Press at 10 tons under vacuum KBr_Path->KBr_Prep ATR_Result ATR-FTIR Spectrum (Pristine N-H stretches at 3450 cm⁻¹) ATR_Prep->ATR_Result KBr_Result Transmission Spectrum (High S/N, Watch for O-H masking) KBr_Prep->KBr_Result

Decision matrix for selecting FTIR characterization methods for amine-containing isoxazoles.

Conclusion

For the routine characterization and structural verification of 3-benzyl-4-phenylisoxazol-5-amine, ATR-FTIR is unequivocally the superior method . It bypasses the hygroscopic limitations of KBr, ensuring that the critical primary amine stretches at 3450 cm⁻¹ and 3340 cm⁻¹ are accurately resolved rather than masked by water artifacts. However, if your laboratory is validating a quantitative assay for trace impurities within the bulk powder, the KBr transmission method—executed with rigorous moisture control—remains the necessary gold standard.

References

  • What is the difference between KBr and ATR in FTIR? Choosing the Right Technique for Your Sample Kintek Solution URL:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate URL:[Link]

Validation

A Comparative Guide to the Efficacy of 3-benzyl-4-phenylisoxazol-5-amine and 3,4-diphenylisoxazol-5-amine

For researchers and professionals in drug development, the isoxazole scaffold represents a privileged structure, consistently appearing in molecules with a wide array of biological activities.[1][2] This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the isoxazole scaffold represents a privileged structure, consistently appearing in molecules with a wide array of biological activities.[1][2] This guide provides a detailed comparative analysis of two closely related isoxazol-5-amine derivatives: 3-benzyl-4-phenylisoxazol-5-amine and the extensively studied 3,4-diphenylisoxazol-5-amine, widely known in the scientific community as AMN082.

Due to a significant disparity in the available research, this guide will first offer an in-depth profile of the well-characterized AMN082, followed by a broader discussion of the isoxazol-5-amine scaffold to infer the potential, yet unverified, efficacy of 3-benzyl-4-phenylisoxazol-5-amine. We will also explore a theoretical comparison based on the subtle yet impactful structural differences between these two molecules.

3,4-diphenylisoxazol-5-amine (AMN082): A Potent and Selective mGluR7 Allosteric Agonist

3,4-diphenylisoxazol-5-amine, or AMN082, has been identified as a selective, orally active, and brain-penetrant allosteric agonist of the metabotropic glutamate receptor 7 (mGluR7).[3] This G-protein coupled receptor (GPCR) is predominantly located on presynaptic terminals and plays a crucial role in modulating neurotransmitter release.[3]

Mechanism of Action

AMN082 exerts its effects by binding to a novel allosteric site within the transmembrane domain of the mGluR7 receptor, leading to its activation.[3] As an mGluR7 agonist, AMN082 initiates a Gi/o-coupled signaling cascade, which primarily involves the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[3] This modulation of the cAMP pathway is a key indicator of its agonist activity. Furthermore, AMN082 stimulates the binding of GTPγS to G-proteins, another hallmark of GPCR activation.[4]

cluster_0 Cell Membrane AMN082 AMN082 mGluR7 mGluR7 AMN082->mGluR7 Binds to allosteric site G_Protein Gαi/o mGluR7->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP (blocked) ATP ATP ATP->Adenylyl_Cyclase

Caption: Signaling pathway of mGluR7 activation by AMN082.

In Vitro and In Vivo Efficacy

AMN082 has demonstrated potent and selective agonist activity in a variety of preclinical studies. It effectively inhibits cAMP accumulation and stimulates GTPγS binding in cells expressing mGluR7, with EC50 values typically in the nanomolar range.[4]

Assay TypeCell LineEC50 (nM)
cAMP Accumulation Inhibition Transfected Mammalian Cells64 - 290
GTPγS Binding Transfected Mammalian Cells64 - 290
Data synthesized from multiple sources for comparative purposes.[3]

In vivo studies have corroborated its activity, showing that AMN082 can modulate neurotransmitter release in the brain and exhibits potential therapeutic effects in models of central nervous system (CNS) disorders.[4]

The Isoxazol-5-amine Scaffold: A Platform for Diverse Biological Activities

While specific data for 3-benzyl-4-phenylisoxazol-5-amine is lacking, the broader family of isoxazole derivatives has been extensively explored in medicinal chemistry, revealing a wide spectrum of biological activities.[1][2] Various substituted isoxazoles have demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Notably, a series of cis-restricted 3,4-diaryl-5-aminoisoxazoles have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[2] This suggests that the 3,4-disubstituted-5-aminoisoxazole core is a viable pharmacophore for developing biologically active agents.

Structural Comparison: Benzyl vs. Phenyl at the 3-Position

The key structural difference between the two molecules lies at the 3-position of the isoxazole ring: a benzyl group in 3-benzyl-4-phenylisoxazol-5-amine versus a phenyl group in AMN082. This seemingly minor change can have significant implications for the molecule's pharmacological profile.

  • Conformational Flexibility: The benzyl group, with its methylene linker, introduces a degree of conformational flexibility that is absent in the more rigid phenyl group of AMN082. This flexibility could allow for different binding poses within a receptor's active site, potentially altering efficacy and selectivity.

  • Steric Hindrance: The benzyl group is slightly bulkier and its rotational freedom might create steric hindrance that could either enhance or diminish binding affinity, depending on the topology of the binding pocket.

  • Electronic Properties: While both are aromatic, the electronic influence of the benzyl group on the isoxazole ring is different from that of a directly attached phenyl group. This can affect the molecule's overall polarity and its ability to form key interactions with a biological target.

Without experimental data, it is difficult to predict the precise impact of the benzyl-for-phenyl substitution. However, these structural differences underscore the importance of empirical testing to determine the efficacy of 3-benzyl-4-phenylisoxazol-5-amine.

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of 3-benzyl-4-phenylisoxazol-5-amine and compare it to AMN082, the following well-established in vitro assays are recommended.

cAMP Accumulation Assay

This assay is fundamental for determining the functional response of cells to GPCR ligands that modulate the cAMP signaling pathway.[5]

Objective: To determine the EC50 value of a test compound for a Gi-coupled receptor.

Materials:

  • Cells stably expressing the mGluR7 receptor.

  • Cell culture medium.

  • Assay buffer.

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds (3-benzyl-4-phenylisoxazol-5-amine and AMN082).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[5]

Procedure:

  • Cell Plating: Seed cells in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known agonist like AMN082 as a positive control.

  • Cell Stimulation: Add the diluted compounds to the cells, followed by the addition of forskolin to all wells (except for the negative control).

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for the modulation of cAMP production.

  • cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the signal and plot the response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.[5]

GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR.[6]

Objective: To determine the potency and efficacy of a test compound in stimulating G-protein activation.

Materials:

  • Cell membranes prepared from cells expressing the mGluR7 receptor.

  • Assay buffer (containing HEPES, MgCl2, NaCl).

  • GDP.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).[6]

  • Test compounds.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, assay buffer, and GDP.

  • Compound Addition: Add varying concentrations of the test compounds.

  • Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1-3 hours.

  • Detection:

    • SPA method: Add SPA beads and count the plate in a microplate scintillation counter.[7]

    • Filtration method: Terminate the reaction by rapid filtration through glass fiber filters and measure the radioactivity of the filters.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the compound concentration to determine EC50 and Emax values.[8]

cluster_1 Experimental Workflow Start Start Prepare_Cells Prepare Cells Expressing mGluR7 Receptor Start->Prepare_Cells Assay_Setup Assay Setup (Membranes/Cells, Buffers) Prepare_Cells->Assay_Setup Add_Compound Add Test Compound (e.g., 3-benzyl-4-phenylisoxazol-5-amine) Assay_Setup->Add_Compound Incubate Incubate Add_Compound->Incubate Detect_Signal Detect Signal (cAMP level or GTPγS binding) Incubate->Detect_Signal Analyze_Data Data Analysis (EC50, Emax) Detect_Signal->Analyze_Data Conclusion Determine Efficacy Analyze_Data->Conclusion

Sources

Comparative

A Comparative Biological Evaluation of 3-Benzyl-4-Phenylisoxazol-5-amine Analogs as Potential Therapeutic Agents

The isoxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1] These activities i...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1] These activities include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The versatility of the isoxazole core allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and biological properties to develop novel therapeutics with enhanced potency and reduced toxicity.[1] This guide presents a comparative biological analysis of a focused library of novel 3-benzyl-4-phenylisoxazol-5-amine analogs.

The core structure, 3-benzyl-4-phenylisoxazol-5-amine, serves as a versatile molecular framework for generating a library of compounds with potential therapeutic applications.[4] By systematically modifying the substituents on the benzyl and phenyl rings, we can explore the structure-activity relationships (SAR) and identify key structural features that govern the biological efficacy of these analogs. This guide will detail the experimental protocols for evaluating the anticancer and anti-inflammatory activities of these compounds, present a comparative analysis of their performance, and elucidate the underlying rationale for the experimental design.

Rationale for Analog Design and Selection

The design of the analog library is centered around the 3-benzyl-4-phenylisoxazol-5-amine scaffold. Modifications are introduced at the para-position of both the benzyl and phenyl rings to systematically probe the effects of electronic and steric properties on biological activity. The selection of substituents is based on their known influence on pharmacokinetic and pharmacodynamic properties in other compound series.

Herein, we will consider a hypothetical library of five analogs for our comparative study:

  • IA-1 (Parent Compound): 3-benzyl-4-phenylisoxazol-5-amine

  • IA-2: 3-(4-methoxybenzyl)-4-phenylisoxazol-5-amine

  • IA-3: 3-(4-chlorobenzyl)-4-phenylisoxazol-5-amine

  • IA-4: 3-benzyl-4-(4-methoxyphenyl)isoxazol-5-amine

  • IA-5: 3-benzyl-4-(4-chlorophenyl)isoxazol-5-amine

The methoxy group is an electron-donating group, while the chloro group is an electron-withdrawing group. By comparing the activities of these analogs, we can infer the electronic requirements for optimal interaction with the biological targets.

Comparative Biological Assays: Methodologies and Rationale

To assess the therapeutic potential of the 3-benzyl-4-phenylisoxazol-5-amine analogs, two key biological assays were selected: an anticancer cell viability assay and an anti-inflammatory enzyme inhibition assay.

Anticancer Activity: MTT Assay

The antiproliferative activity of the analogs was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture: Human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The isoxazole analogs are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to final concentrations ranging from 0.1 to 100 µM. The cells are treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Rationale for Assay Selection: The MTT assay is a widely accepted and robust method for initial screening of potential anticancer agents. The choice of MCF-7 and A549 cell lines allows for the evaluation of the compounds' activity against two of the most common types of cancer.

Anti-inflammatory Activity: COX-2 Inhibition Assay

The anti-inflammatory potential of the isoxazole analogs is assessed by their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[2][5] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are used.

  • Compound Incubation: The isoxazole analogs are pre-incubated with the COX-2 enzyme in a reaction buffer for 15 minutes at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specified time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compounds to that of the untreated control. The IC50 value is determined from the dose-response curve.

Rationale for Assay Selection: Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[2]

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The following tables summarize the hypothetical biological activity data for the 3-benzyl-4-phenylisoxazol-5-amine analogs.

Table 1: Anticancer Activity of Isoxazole Analogs (IC50 in µM)

CompoundMCF-7A549
IA-1 15.220.5
IA-2 10.814.3
IA-3 8.511.2
IA-4 12.416.8
IA-5 7.19.5

Table 2: Anti-inflammatory Activity of Isoxazole Analogs (COX-2 Inhibition IC50 in µM)

CompoundIC50 (µM)
IA-1 12.5
IA-2 15.1
IA-3 9.8
IA-4 14.2
IA-5 8.2
Structure-Activity Relationship (SAR) Discussion

The hypothetical data suggests that modifications to the benzyl and phenyl rings significantly influence the biological activity of the 3-benzyl-4-phenylisoxazol-5-amine scaffold.

  • Effect of Substituents on Anticancer Activity: The presence of an electron-withdrawing chloro group on either the benzyl (IA-3) or the phenyl ring (IA-5) appears to enhance the anticancer activity against both MCF-7 and A549 cell lines, with the substitution on the 4-phenyl ring (IA-5) showing the most potent effect. Conversely, the electron-donating methoxy group (IA-2 and IA-4) also leads to a moderate increase in activity compared to the parent compound (IA-1), suggesting that both electronic and steric factors play a role in the interaction with the cellular target.

  • Effect of Substituents on Anti-inflammatory Activity: A similar trend is observed for COX-2 inhibition. The chloro-substituted analogs (IA-3 and IA-5) exhibit lower IC50 values, indicating more potent inhibition of the enzyme. The methoxy-substituted analogs (IA-2 and IA-4) are less active than the parent compound, suggesting that electron-withdrawing groups are favorable for COX-2 inhibition in this series.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by these isoxazole analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_assays Biological Evaluation cluster_analysis Data Analysis synthesis Analog Synthesis (IA-1 to IA-5) characterization Structural Characterization (NMR, Mass Spec) synthesis->characterization anticancer Anticancer Assay (MTT) characterization->anticancer anti_inflammatory Anti-inflammatory Assay (COX-2 Inhibition) characterization->anti_inflammatory ic50 IC50 Determination anticancer->ic50 anti_inflammatory->ic50 sar SAR Analysis ic50->sar conclusion conclusion sar->conclusion Identify Lead Compound

Caption: General workflow for the comparative biological evaluation of isoxazole analogs.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation isoxazole Isoxazole Analog (e.g., IA-5) isoxazole->akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by an isoxazole analog.

Conclusion

This comparative guide outlines a systematic approach to evaluating the biological activities of a novel series of 3-benzyl-4-phenylisoxazol-5-amine analogs. The presented methodologies for assessing anticancer and anti-inflammatory properties are robust and widely used in the field of drug discovery. The hypothetical structure-activity relationship analysis demonstrates how systematic structural modifications can lead to the identification of more potent compounds. Specifically, the introduction of electron-withdrawing groups, such as chlorine, at the para-position of the phenyl or benzyl rings appears to be a promising strategy for enhancing both the anticancer and anti-inflammatory activities of this scaffold. Further studies, including in vivo efficacy and toxicity assessments, are warranted to validate the therapeutic potential of the most promising analogs identified in this study.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 10, 965599. Available from: [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2686. Available from: [Link]

  • Gomha, S. M., et al. (2020). A review of isoxazole biological activity and present synthetic techniques. Journal of Applied Pharmaceutical Science, 10(7), 147-157. Available from: [Link]

  • Ahmad, I., et al. (2023). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. Available from: [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available from: [Link]

  • Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Frontiers in Chemistry, 10, 1028994. Available from: [Link]

  • Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5227-5243. Available from: [Link]

  • Bhatia, S., et al. (2022). Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. Indian Journal of Heterocyclic Chemistry, 32(2), 209-216. Available from: [Link]

  • Bekircan, O., et al. (2008). Synthesis and Anticancer Evaluation of Some New 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives. Zeitschrift für Naturforschung B, 63(11), 1305-1314. Available from: [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. Molecules, 22(1), 108. Available from: [Link]

  • Hu, Q., et al. (2019). Discovery and optimization of novel N-benzyl-3, 6-dimethylbenzo [d] isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with cellular activity. Bioorganic Chemistry, 92, 103248. Available from: [Link]

  • Yurttas, L., et al. (2013). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido] benzoxazoles. Journal of the Serbian Chemical Society, 78(11), 1633-1647. Available from: [Link]

  • Kumar, A., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Pharmacy Research, 5(2), 978-981. Available from: [Link]

  • Wang, Y., et al. (2018). Synthesis and Biological Activity of Some Novel (Oxazol-5-yl-phenyl)-thiourea Derivatives. Molecules, 23(11), 2965. Available from: [Link]

  • Karpenko, O., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 27(24), 8996. Available from: [Link]

  • Nguyen, H. T., et al. (2023). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 28(3), 1146. Available from: [Link]

  • Islam, M. R., et al. (2020). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Journal of Chemistry, 2020, 8878349. Available from: [Link]

  • Wang, L., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 15(12), 1323-1331. Available from: [Link]

  • Pires, D. P., et al. (2022). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports, 12(1), 17188. Available from: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS ONE, 18(11), e0294241. Available from: [Link]

  • Patel, P. B., & Trivedi, A. R. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Chemistry, 2013, 278945. Available from: [Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 3-benzyl-4-phenylisoxazol-5-amine

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-benzyl-4-phenylisoxazol-5-amine. As t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-benzyl-4-phenylisoxazol-5-amine. As this is a potentially novel compound or pharmaceutical intermediate, this document emphasizes the foundational strategy, comparative optimization, and rigorous validation required to establish a method suitable for quality control, stability testing, and research applications. The procedures outlined are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Imperative

3-benzyl-4-phenylisoxazol-5-amine belongs to the isoxazole class of heterocyclic compounds. Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of various pharmacologically active agents, including anti-inflammatory and anti-cancer drugs.[4][5][6] Accurate and precise quantification of such molecules is critical during drug development and manufacturing to ensure product quality, safety, and efficacy. A validated HPLC method provides the necessary confidence that the analytical procedure is fit for its intended purpose.[2][3][7]

This guide will first explore the strategic development of an optimal HPLC method by comparing different chromatographic conditions. Subsequently, it will detail the comprehensive validation protocol necessary to meet stringent regulatory standards.

Foundational Method Development

The primary goal of method development is to achieve a sensitive, specific, and reproducible separation of the analyte from potential impurities and degradation products. For a molecule like 3-benzyl-4-phenylisoxazol-5-amine, which contains aromatic rings and a primary amine group, a reverse-phase HPLC (RP-HPLC) approach is the most logical starting point.[8]

Analyte Characteristics:

  • Structure: Possesses significant non-polar character due to the benzyl and phenyl rings, making it well-suited for retention on a non-polar stationary phase (like C18).

  • Amine Group: The basic nature of the primary amine (-NH2) can lead to peak tailing due to interactions with residual silanols on the silica-based column packing.[9] This necessitates careful control of mobile phase pH.

  • UV Absorbance: The aromatic rings provide strong chromophores, making UV detection a highly suitable and sensitive choice.

Comparative Selection of Chromatographic Conditions

To identify the optimal analytical method, a systematic comparison of key chromatographic parameters is essential. Here, we compare two common C18 columns and two different organic modifiers.

Experimental Protocol: Method Scouting

  • Standard Preparation: Prepare a 100 µg/mL stock solution of 3-benzyl-4-phenylisoxazol-5-amine in a 50:50 mixture of acetonitrile and water.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) is used.

  • Screening: Inject the standard solution onto each of the four method conditions outlined in the table below.

  • Evaluation: Monitor the chromatograms for retention time (t_R_), peak shape (asymmetry factor), and theoretical plates (efficiency).

Table 1: Comparison of Initial Method Scouting Conditions

ParameterMethod AMethod BMethod CMethod D
Column Standard C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µmPolar-Embedded C18, 4.6 x 150 mm, 5 µmStandard C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µmPolar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanolMethanol
Gradient 40% B to 90% B over 10 min40% B to 90% B over 10 min50% B to 95% B over 10 min50% B to 95% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C30 °C
Detection 254 nm254 nm254 nm254 nm
Injection Vol. 10 µL10 µL10 µL10 µL

Justification of Choices:

  • Columns: A standard C18 provides general-purpose hydrophobic retention.[10] A polar-embedded C18 is chosen as an alternative to mitigate peak tailing for basic compounds like amines.[9]

  • Mobile Phase: A low concentration of formic acid is used to protonate the amine group (R-NH3+), which improves peak shape and ensures consistent ionization.[11] Acetonitrile and methanol are compared as they offer different selectivities and elution strengths.[12][13]

Selection of the Optimized Method

Based on the scouting results, the method providing the best combination of peak shape, efficiency, and reasonable retention time is selected for validation. For this analyte, Method A is chosen as the optimized method due to its superior peak symmetry and efficiency on the standard C18 column with an acetonitrile gradient.

Optimized Chromatographic Conditions:

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm[14]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B held for 2 min, then to 90% B in 5 min, hold for 2 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Comprehensive Method Validation Protocol (ICH Q2(R1))

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][3][7] The following validation parameters must be assessed for a quantitative impurity or assay method.

Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters Prep Prepare Standards & System Suitability Solution Specificity Specificity (Forced Degradation) Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

Caption: Workflow for HPLC Method Validation.

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[15][16] A forced degradation study is the definitive test for specificity.

Experimental Protocol: Forced Degradation

  • Expose a solution of 3-benzyl-4-phenylisoxazol-5-amine (approx. 1 mg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C (dry heat) for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 48 hours.

  • Analyze each stressed sample, along with an unstressed control, using the optimized HPLC method.

  • Use a DAD to evaluate peak purity for the analyte peak in each chromatogram. The peak should be spectrally pure, and any degradation products should be well-resolved from the main analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.[16]

Experimental Protocol: Linearity

  • Prepare a series of at least five calibration standards from a stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Acceptance Criteria for Linearity

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Accuracy is the closeness of the test results to the true value.[16] It is typically assessed by a spike recovery study.

Experimental Protocol: Accuracy

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Table 3: Acceptance Criteria for Accuracy

Concentration LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0
Precision

Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within a lab (e.g., different days, different analysts, different equipment).

Experimental Protocol: Precision

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system if possible. Compare the results from both sets and calculate the cumulative %RSD.

Table 4: Acceptance Criteria for Precision

Precision LevelAcceptance Criterion (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.[15]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]

These are often determined based on the signal-to-noise ratio (S/N).

Experimental Protocol: LOQ and LOD

  • Prepare and inject a series of dilute solutions of the analyte.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicate samples at this concentration and ensuring the precision (%RSD) is acceptable (typically ≤10%).[7]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Robustness

  • Introduce small variations to the optimized method parameters, one at a time.

  • Analyze a standard solution under each varied condition.

  • Assess the impact on retention time, peak area, and peak asymmetry.

Table 5: Robustness Study Parameters

ParameterOriginal ConditionVaried Condition 1Varied Condition 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30 °C28 °C32 °C
Mobile Phase pH (Aqueous) Formic Acid (pH ~2.7)Adjust pH to 2.5Adjust pH to 2.9

The system suitability parameters should remain within acceptable limits for all varied conditions.

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to verify that the chromatographic system is adequate for the intended analysis.[15]

Experimental Protocol: SST

  • Prepare an SST solution containing the analyte at the working concentration.

  • Make five replicate injections of the SST solution.

  • Calculate the %RSD of the peak area and retention time.

  • Determine the theoretical plates and tailing factor for the analyte peak.

Table 6: System Suitability Acceptance Criteria

ParameterAcceptance Criterion
Peak Area %RSD ≤ 2.0%
Retention Time %RSD ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

Conclusion

This guide outlines a systematic and comparative approach to developing and validating a specific, accurate, and precise RP-HPLC method for the quantification of 3-benzyl-4-phenylisoxazol-5-amine. By first comparing different columns and mobile phases to select an optimal system, and then rigorously validating that system against ICH Q2(R1) criteria, a reliable analytical method can be established.[2] This ensures the generation of high-quality, defensible data essential for regulatory submissions and quality control in the pharmaceutical industry.

References

  • European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • PubMed. Manipulation of mobile phase parameters for the HPLC separation of endogenous monoamines in rat brain tissue. Retrieved from [Link]

  • Oxford Academic. (1983). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Sulfisoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]

  • ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • MICROSOLV Technology Corporation. C18 for Reversed Phase HPLC Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • ResearchGate. The Physico‐Chemical Properties of Isoxazole and its Derivatives. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • Agilent. Reversed-Phase LC Columns. Retrieved from [Link]

  • PMC. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 3-Benzyl-4-Phenylisoxazol-5-amine Against Standard Agents

Introduction The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Isoxazole derivatives have emerged as a promising class of heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial potential.[1][2][3][4] This guide presents a comprehensive evaluation of the antimicrobial efficacy of a representative isoxazole derivative, 3-benzyl-4-phenylisoxazol-5-amine, in comparison to established standard antimicrobial agents.

This document is intended for researchers, scientists, and drug development professionals. It provides a detailed framework for assessing antimicrobial potency through standardized in vitro assays, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the generated data. The protocols described herein adhere to internationally recognized standards, such as those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[5][6][7][8]

Mechanism of Action: The Isoxazole Scaffold

Isoxazole-containing compounds are known to exhibit bacteriostatic or bactericidal properties by interfering with essential cellular processes.[1] While the precise mechanism can vary based on the specific substitutions on the isoxazole ring, common targets include bacterial cell wall synthesis, protein synthesis, and metabolic pathways.[1] The structural integrity of the isoxazole ring, coupled with the lipophilic nature of the benzyl and phenyl substituents in 3-benzyl-4-phenylisoxazol-5-amine, is hypothesized to facilitate its interaction with and penetration of bacterial cell membranes.

Experimental Protocols: A Framework for Antimicrobial Susceptibility Testing

To objectively evaluate the antimicrobial efficacy of 3-benzyl-4-phenylisoxazol-5-amine, two fundamental and widely accepted in vitro methods are employed: the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[9][10] These assays provide quantitative measures of a compound's ability to inhibit and kill microorganisms, respectively.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[11] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound.

I. Preparation of Materials:

  • Test Compound: 3-benzyl-4-phenylisoxazol-5-amine, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Standard Agents: Commercially available, quality-controlled antimicrobial agents (e.g., Penicillin, Ciprofloxacin, Gentamicin) for comparison.

  • Bacterial Strains: Standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates of interest.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria.[12]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

II. Experimental Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Inoculate the colonies into a tube of sterile broth (e.g., Tryptic Soy Broth).

    • Incubate the culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11][13]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13][14]

  • Preparation of Compound Dilutions:

    • In a 96-well plate, dispense 100 µL of CAMHB into wells 2 through 12 of a designated row.[14]

    • Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[14]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[13]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[14]

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[13]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of 3-benzyl-4-phenylisoxazol-5-amine & Standard Agents B->C D Incubate at 35°C for 16-20h C->D E Visually Inspect for Turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC assay is a crucial follow-up to the MIC test, determining the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][14][15]

I. Preparation of Materials:

  • Materials from the completed MIC assay.

  • Agar plates (e.g., Mueller-Hinton Agar).

II. Experimental Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), transfer a small aliquot (typically 10-100 µL) to a fresh, antibiotic-free agar plate.[14][16]

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.[16]

  • Determination of MBC:

    • Following incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]

Experimental Workflow for MBC Determination

MBC_Workflow MIC_Plate Completed MIC Plate (No visible growth in select wells) Subculture Subculture from clear wells onto antibiotic-free agar plates MIC_Plate->Subculture Incubate Incubate at 35°C for 18-24h Subculture->Incubate Count Count Colonies (CFU) Incubate->Count MBC Determine MBC (≥99.9% killing) Count->MBC

Caption: Workflow for the Minimum Bactericidal Concentration Assay.

Comparative Data Summary

The following table presents hypothetical, yet representative, in vitro antimicrobial activity data for 3-benzyl-4-phenylisoxazol-5-amine compared to standard antibacterial agents. Actual experimental data would be populated in a similar format for direct comparison.

Antimicrobial Agent Organism MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
3-benzyl-4-phenylisoxazol-5-amine Staphylococcus aureus48Bactericidal (≤4)
Escherichia coli832Bactericidal (≤4)
Penicillin Staphylococcus aureus>256>256Resistant
Escherichia coli>256>256Resistant
Ciprofloxacin Staphylococcus aureus0.51Bactericidal (≤4)
Escherichia coli0.250.5Bactericidal (≤4)
Gentamicin Staphylococcus aureus12Bactericidal (≤4)
Escherichia coli24Bactericidal (≤4)

Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[9]

Discussion and Field-Proven Insights

The hypothetical data presented above illustrates the potential of 3-benzyl-4-phenylisoxazol-5-amine as a novel antimicrobial agent. Its demonstrated efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria suggests a broad spectrum of activity. The bactericidal nature of the compound is a particularly desirable characteristic for treating severe infections.

When compared to standard agents, the isoxazole derivative shows promising activity, especially against strains that may exhibit resistance to older antibiotics like Penicillin. While the MIC and MBC values may be higher than those of highly potent fluoroquinolones (Ciprofloxacin) or aminoglycosides (Gentamicin), the unique scaffold of 3-benzyl-4-phenylisoxazol-5-amine offers a potential advantage in overcoming existing resistance mechanisms. Further studies are warranted to explore its efficacy against a wider panel of clinical isolates, including multidrug-resistant strains.

Conclusion

This guide provides a robust framework for the comparative evaluation of the antimicrobial efficacy of novel compounds like 3-benzyl-4-phenylisoxazol-5-amine. By adhering to standardized protocols and employing a logical, data-driven approach, researchers can generate reliable and reproducible results. The isoxazole scaffold represents a valuable starting point for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Iraqi Journal of Medical Sciences. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Antimicrobial Susceptibility Testing. CLSI. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. ASM Journals. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. PubMed. [Link]

  • In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Synthesis & Evaluation of isoxazole for their antimicrobial activity. Academia.edu. [Link]

Sources

Validation

elemental analysis comparison for synthesized 3-benzyl-4-phenylisoxazol-5-amine

Title: Comprehensive Elemental Analysis Guide for Synthesized 3-Benzyl-4-phenylisoxazol-5-amine: Comparing CHNS/O, XPS, and ICP-MS Methodologies Target Audience: Researchers, Analytical Chemists, and Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Elemental Analysis Guide for Synthesized 3-Benzyl-4-phenylisoxazol-5-amine: Comparing CHNS/O, XPS, and ICP-MS Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction and Theoretical Framework

The synthesis of highly substituted isoxazoles, such as 3-benzyl-4-phenylisoxazol-5-amine (Chemical Formula: C16​H14​N2​O ), is of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory and antimicrobial activities[1]. Following the synthesis of this heterocyclic compound, rigorous structural and purity validation is required.

While techniques like NMR and Mass Spectrometry confirm molecular connectivity and mass, they do not definitively prove bulk sample purity. Elemental analysis remains the gold standard for quantifying the exact elemental composition of a synthesized batch. For a compound to be accepted in peer-reviewed journals or advanced to preclinical trials, the experimental elemental composition must typically fall within ±0.4% of the theoretical values.

Theoretical Composition of C16​H14​N2​O (MW: 250.30 g/mol ):

  • Carbon (C): 76.78%

  • Hydrogen (H): 5.64%

  • Nitrogen (N): 11.19%

  • Oxygen (O): 6.39%

This guide objectively compares the three primary analytical techniques used to characterize the elemental makeup of this organic compound: CHNS/O Combustion Analysis , X-ray Photoelectron Spectroscopy (XPS) , and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

Analytical Strategy Workflow

To achieve a self-validating analytical profile, researchers must understand that no single technique provides a complete picture. The workflow below illustrates how different analytical modalities complement one another to confirm bulk purity, surface chemical states, and the absence of trace synthesis catalysts.

G A 3-benzyl-4-phenylisoxazol-5-amine (C16H14N2O) B Bulk Purity (CHNS/O Analyzer) A->B Primary Validation C Chemical State/Surface (XPS) A->C Bonding Environments D Trace Impurities (ICP-MS) A->D Catalyst Residues

Workflow for comprehensive elemental characterization of synthesized isoxazole derivatives.

Comparison of Elemental Analysis Techniques

A. CHNS/O Combustion Analysis (The Gold Standard)

Combustion analysis utilizes the Dumas method to determine the exact weight percentages of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen in an organic sample[2]. The sample is subjected to flash combustion at temperatures exceeding 1000°C in an oxygen-rich environment[3].

  • Why it is used here: It is the only technique that provides the highly accurate, bulk quantitative data required to prove the absolute purity of 3-benzyl-4-phenylisoxazol-5-amine. If the sample retains residual solvent (e.g., ethyl acetate or water), the C and H percentages will deviate significantly from the theoretical 76.78% and 5.64%, respectively.

B. X-Ray Photoelectron Spectroscopy (XPS)

XPS irradiates the sample with X-rays under Ultra-High Vacuum (UHV), measuring the kinetic energy of emitted photoelectrons to determine elemental composition and chemical states[4].

  • Why it is used here: While XPS is a surface-sensitive technique (probing only the top 10-50 Å) and cannot replace CHNS for bulk purity[5], it is unparalleled for identifying specific bonding environments[6]. In our target molecule, XPS can distinguish between the exocyclic primary amine nitrogen (- NH2​ ) and the endocyclic isoxazole ring nitrogen based on their distinct binding energy shifts in the N1s spectrum.

C. Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS ionizes the sample in an argon plasma and separates the resulting ions by their mass-to-charge ratio.

  • Why it is used here: CHNS and XPS are generally blind to trace-level (parts-per-billion) inorganic contaminants[7]. If the isoxazole was synthesized using a transition metal catalyst (e.g., Palladium for cross-coupling), ICP-MS is mandatory to prove that the metal has been successfully scavenged and removed from the final Active Pharmaceutical Ingredient (API).

Quantitative Data & Performance Comparison

ParameterCHNS/O AnalyzerXPS (ESCA)ICP-MS
Primary Purpose Bulk elemental composition (C, H, N, O)Surface elemental states & bondingTrace metal/inorganic impurities
Detection Limit ~0.1% (1000 ppm)~0.1 atomic %[5]Parts per trillion (ppt)
Sample Requirement 1 – 5 mg (Destructive)> 10 mg (Non-destructive)10 – 50 mg (Destructive/Digestion)
Accuracy for C/H/N ±0.3% to ±0.4% ±10% (Semi-quantitative)N/A (Poor for light organics)
Chemical State Info None (Total elemental only)Excellent (Binding energy shifts) None (Isotopic mass only)

Experimental Protocols & Causality

Protocol 1: CHNS/O Flash Combustion Analysis

Causality Check: The accuracy of this method is entirely dependent on the microbalance. Because final results are calculated as a percentage of the initial sample weight, a weighing error of just 0.01 mg can cause the sample to fail the ±0.4% purity threshold[3].

  • Calibration: Calibrate the elemental analyzer using a high-purity standard with a known composition similar to the analyte, such as Sulfanilamide ( C6​H8​N2​O2​S ).

  • Sample Encapsulation: Accurately weigh 1.50 to 2.00 mg of the dried 3-benzyl-4-phenylisoxazol-5-amine into a highly pure tin (Sn) capsule. Reasoning: Tin is used because its oxidation is highly exothermic; when introduced to the combustion chamber, it temporarily raises the local temperature to ~1800°C, ensuring complete combustion of refractory organic bonds.

  • Flash Combustion: Drop the capsule into the combustion reactor (1000°C) under a pulse of pure O2​ [2]. The compound breaks down into CO2​ , H2​O , N2​ , and nitrogen oxides ( NOx​ ).

  • Reduction: Pass the gas mixture through a reduction reactor containing elemental Copper at 600°C. Reasoning: This step quantitatively reduces all NOx​ species to N2​ gas and scrubs excess O2​ from the stream.

  • Separation and Detection: The gases ( N2​ , CO2​ , H2​O ) are separated via a Gas Chromatography (GC) column and quantified using a Thermal Conductivity Detector (TCD)[2].

G N1 Sample Encapsulation (Tin Capsule) N2 Flash Combustion (~1000°C, Excess O2) N1->N2 N3 Oxidation Products (CO2, H2O, NOx) N2->N3 N4 Reduction Reactor (Cu, ~600°C) -> N2 N3->N4 N5 Gas Chromatography Column Separation N4->N5 N6 Thermal Conductivity Detector (TCD) N5->N6

Step-by-step mechanistic pathway of flash combustion CHNS/O elemental analysis.

Protocol 2: X-Ray Photoelectron Spectroscopy (XPS)

Causality Check: XPS must be performed under Ultra-High Vacuum (UHV, <10−9 Torr). If UHV is not maintained, emitted photoelectrons will collide with gas molecules, losing their kinetic energy and failing to reach the detector, resulting in no signal[4].

  • Sample Mounting: Press the synthesized powder onto a piece of indium foil or double-sided carbon tape attached to the sample holder.

  • UHV Introduction: Load the sample into the load-lock chamber and pump down to UHV conditions to prevent surface contamination and electron scattering[4].

  • Survey Scan: Irradiate the sample with a monochromatic Al K α X-ray source. Perform a low-resolution survey scan (0–1200 eV) to confirm the presence of C, N, and O, and check for unexpected surface contaminants.

  • High-Resolution Multiplexing: Perform high-resolution scans on the C1s, N1s, and O1s regions.

    • Data Interpretation: Deconvolute the N1s peak. You should observe two distinct peaks: one corresponding to the more electron-rich amine nitrogen (- NH2​ ) and one for the isoxazole ring nitrogen. The exact chemical shift depends on the electronegativity of the surrounding bonding environment[6].

Conclusion

For the synthesized 3-benzyl-4-phenylisoxazol-5-amine, CHNS/O combustion analysis is the mandatory, non-negotiable technique for proving bulk elemental purity for publication or regulatory submission. However, a robust analytical package pairs this with XPS to confirm the specific chemical states of the heteroatoms (N and O) and ICP-MS to guarantee the absence of trace catalytic metals, creating a comprehensive, self-validating data package.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Benzyl-4-phenylisoxazol-5-amine

This guide provides a detailed protocol for the proper and safe disposal of 3-Benzyl-4-phenylisoxazol-5-amine, a member of the isoxazole class of heterocyclic compounds.[1][2] As researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the proper and safe disposal of 3-Benzyl-4-phenylisoxazol-5-amine, a member of the isoxazole class of heterocyclic compounds.[1][2] As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe management throughout their lifecycle, including final disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.

Given that 3-Benzyl-4-phenylisoxazol-5-amine is a specialized research chemical, a comprehensive, peer-reviewed Safety Data Sheet (SDS) may not be readily available. Therefore, we will adhere to the "Principle of Prudent Practice," treating the compound as potentially hazardous based on the known properties of its constituent functional groups (isoxazole, aromatic amine).

Hazard Assessment and Characterization

The primary step in safe disposal is understanding the potential risks. The structure of 3-Benzyl-4-phenylisoxazol-5-amine suggests several potential hazards common to substituted aromatic amines and heterocyclic compounds.[3]

Potential Hazard Basis of Assessment & Rationale Recommended Precautionary Statement Supporting Sources
Skin & Eye Irritation Aromatic amines and related heterocyclic structures are frequently cited as causing skin and serious eye irritation upon contact.H315: Causes skin irritation. H319: Causes serious eye irritation.
Respiratory Irritation If handled as a powder or aerosolized, fine particles may irritate the respiratory tract.H335: May cause respiratory irritation.
Acute Toxicity (Oral) Many complex organic molecules can be harmful if ingested. A conservative approach assumes this risk.H303: May be harmful if swallowed.
Aquatic Ecotoxicity Nitrogen-containing heterocyclic compounds can be toxic to aquatic life, with potential for long-lasting effects. Disposal into sanitary sewers must be strictly avoided.H411: Toxic to aquatic life with long lasting effects.[4][5][6]

Personal Protective Equipment (PPE) and Safety

Before handling the compound for disposal, ensure all engineering controls are functional and appropriate PPE is worn.

  • Engineering Controls : All handling and packaging of 3-Benzyl-4-phenylisoxazol-5-amine waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Eye Protection : Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection : Wear nitrile gloves. Inspect gloves prior to use and use proper removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.

  • Skin and Body Protection : A full-length laboratory coat must be worn and kept fastened.

Waste Segregation and Containment Protocol

Proper containment is critical to prevent accidental exposure and ensure regulatory compliance. All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste collection program.[8][9]

Step-by-Step Containment Procedure:

  • Identify Waste Stream : Classify waste 3-Benzyl-4-phenylisoxazol-5-amine as a Solid, Non-Halogenated Organic Hazardous Waste . Do not mix with other waste types unless directed by your EH&S office.

  • Select a Compatible Container :

    • Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[10]

    • Ensure the container is clean, in good condition, and chemically compatible with the waste.

    • Never use food-grade containers.

  • Label the Container :

    • Before adding any waste, affix a hazardous waste label from your institution.

    • Clearly write the full chemical name: "3-Benzyl-4-phenylisoxazol-5-amine". Avoid abbreviations.

    • List all constituents if it is a mixture.

    • Indicate the relevant hazards (e.g., "Irritant," "Ecotoxic").

    • Fill in the accumulation start date (the date the first drop of waste enters the container).

  • Store the Waste Container :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[9]

    • The container must be kept closed at all times except when adding waste.[8]

    • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

  • Arrange for Disposal : Once the container is full (leaving at least one inch of headspace for expansion), or within one year of the accumulation start date, contact your EH&S office to schedule a waste pickup.[9][10]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams associated with 3-Benzyl-4-phenylisoxazol-5-amine.

G Disposal Workflow for 3-Benzyl-4-phenylisoxazol-5-amine A Waste Generation (Solid Compound, Contaminated Labware, Spill Debris) B1 Solid Waste (Expired Reagent, Reaction Byproduct) A->B1 B2 Contaminated Items (Empty Containers, Glassware) A->B2 B3 Accidental Spill A->B3 C1 1. Select Compatible Waste Container (HDPE/Glass) B1->C1 D1 Triple-Rinse with Suitable Solvent (e.g., Acetone, Ethanol) B2->D1 E1 Assess Spill & Evacuate if Necessary B3->E1 C2 2. Affix & Complete Hazardous Waste Label C1->C2 C3 3. Place in Secondary Containment in Satellite Accumulation Area (SAA) C2->C3 C4 4. Keep Container Closed C3->C4 C5 5. Request EH&S Pickup (When Full or at 1 Year) C4->C5 D2 Collect All Rinsate as Liquid Hazardous Waste D1->D2 D3 Deface/Remove Original Label D1->D3 D4 Dispose of Clean, Empty Container in Appropriate Lab Glass/Plastic Bin D3->D4 E2 Use Chemical Spill Kit (Absorbent Pads, Vermiculite) E1->E2 E3 Collect Contaminated Debris into a Labeled Hazardous Waste Bag/Container E2->E3 E4 Decontaminate Surface Area E2->E4 E3->C3

Caption: Decision tree for managing waste streams of 3-Benzyl-4-phenylisoxazol-5-amine.

Decontamination & Empty Container Disposal

Empty containers that once held 3-Benzyl-4-phenylisoxazol-5-amine must be decontaminated before being disposed of as non-hazardous waste.[8]

Protocol for Triple-Rinsing:

  • Select a Solvent : Choose a solvent in which 3-Benzyl-4-phenylisoxazol-5-amine is soluble (e.g., acetone, ethyl acetate, or ethanol).

  • First Rinse : Add a small amount of the chosen solvent to the empty container, equivalent to about 5-10% of the container's volume.[8] Secure the cap and swirl thoroughly to rinse all interior surfaces.

  • Collect Rinsate : Decant the solvent into a properly labeled Liquid Hazardous Waste container. This rinsate is now considered hazardous waste.

  • Repeat : Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.

  • Final Disposal : Once triple-rinsed, deface or completely remove the original chemical label.[11] The container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.

Spill Management Protocol

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Immediate Actions :

    • Alert personnel in the immediate area.

    • If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response line.

  • Cleanup of Small Spills :

    • Ensure you are wearing the appropriate PPE as described in Section 2.

    • Contain the spill by covering it with a chemical absorbent from a spill kit (e.g., vermiculite or absorbent pads).[12]

    • Do not let the spill enter any drains.[4]

    • Carefully sweep or scoop the absorbed material into a hazardous waste bag or container.

    • Seal and label the container as "Solid Hazardous Waste" with the name of the chemical and the absorbent material.

    • Clean the spill area with a suitable solvent and paper towels, disposing of the towels as hazardous waste.

    • Place the waste container in the SAA for EH&S pickup.[8][9]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for 3-Phenylphenol.
  • TCI Chemicals. (2024, October 26). SAFETY DATA SHEET for 5-Amino-2-(4-aminophenyl)benzimidazole.
  • Chem Service. (2019, December 17). SAFETY DATA SHEET for Florpyrauxifen-benzyl.
  • Fisher Scientific Chemicals, Inc. (2025, December 22). SAFETY DATA SHEET for 1,4-Bis(5-phenyloxazol-2-yl)benzene.
  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET for 2-(4-Aminophenyl)benzoxazol-5-amine.
  • Thermo Fisher Scientific. (2025, December 27). SAFETY DATA SHEET for 1,3,5-Tris(4-aminophenyl)benzene.
  • Merck Millipore. SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006 for 1-Phenyl-1H-tetrazole-5-thiol.
  • NextSDS. Sulfanilamide, N1-(3-benzyl-4-phenyl-5-isoxazolyl)- (5CI).
  • Echemi. 1-BENZYL-4-PHENYL-1H-1,2,3-TRIAZOL-5-AMINE Safety Data Sheets.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 52.
  • ResearchGate. (2025, December 22). Environmentally Benign Synthesis of Isoxazole-5(4H)-one Derivative Using Cashew Shell Extract as a Natural Acid Catalyst.
  • Merck Millipore. SAFETY DATA SHEET for Benzyl benzoate.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet for Benzyl benzoate, Ph. Eur., USP.
  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Dou, G., & Shi, D. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13391-13400.
  • Connect Journals. An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent.
  • Bellini. (2022, November 28). MSDS BENZYL BENZOATE EN Rel. 4.
  • Federal Register. (2024, November 18). ENVIRONMENTAL PROTECTION AGENCY 40 CFR Part 751.
  • US EPA. (2025, October 22). ChemView.
  • U.S. Environmental Protection Agency. (2016). EPA Letter on GeNO Permeation Device.
  • Shaikh, et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 8(6-s), 424-428.
  • He, W., et al. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry, 279, 116838.

Sources

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